molecular formula C5H10ClN3 B8256193 Piperazine-1-carbonitrile hydrochloride

Piperazine-1-carbonitrile hydrochloride

カタログ番号: B8256193
分子量: 147.60 g/mol
InChIキー: VVPOQEDELVBOCL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperazine-1-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C5H10ClN3 and its molecular weight is 147.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazine-1-carbonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine-1-carbonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

piperazine-1-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c6-5-8-3-1-7-2-4-8;/h7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPOQEDELVBOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to Piperazine-1-carbonitrile hydrochloride: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of Piperazine-1-carbonitrile hydrochloride, a key chemical intermediate for researchers and professionals in drug development and synthetic chemistry. We will delve into its core properties, a robust synthesis protocol, expected analytical characteristics, and its strategic role in modern medicinal chemistry.

Core Molecular Profile and Physicochemical Properties

Piperazine-1-carbonitrile hydrochloride is a derivative of piperazine, a ubiquitous scaffold in pharmaceuticals.[1] The introduction of a carbonitrile group to one of the piperazine nitrogens, followed by conversion to its hydrochloride salt, yields a stable, water-soluble building block poised for further synthetic elaboration.

Chemical Structure and Identifiers

The structural identity of this compound is well-defined by several key identifiers, ensuring unambiguous sourcing and characterization in a research setting.

Diagram 1: Chemical Structure of Piperazine-1-carbonitrile hydrochloride

A 2D representation of Piperazine-1-carbonitrile hydrochloride.

Physicochemical Data

Quantitative data for this compound is summarized below. It is important to note that while many suppliers offer this compound, experimentally determined physical properties such as melting point and specific solubility are not consistently reported in publicly accessible literature.[2][3] The values for related piperazine salts are provided for context.

PropertyValue / InformationSource(s)
CAS Number 2837835-34-2[3]
Molecular Formula C₅H₁₀ClN₃-
Molecular Weight 147.61 g/mol [3]
IUPAC Name piperazine-1-carbonitrile;hydrochloride-
Purity (Typical) ≥95%[3]
Appearance Expected to be a white to off-white crystalline solid.Inferred
Melting Point Data not available. For comparison, Piperazine dihydrochloride melts at 318-320 °C (dec.).[4] 1-(Cyclopropylcarbonyl)piperazine HCl melts at 175-179 °C.[5]-
Solubility Expected to be soluble in water. The parent compound, piperazine, is freely soluble in water.[6] Hydrochloride salts of amines generally exhibit good aqueous solubility.-
Topological Polar Surface Area (TPSA) 39.06 Ų-
logP (Computed) -0.20552-

Synthesis and Purification Protocol

The synthesis of Piperazine-1-carbonitrile hydrochloride is most effectively achieved via the N-cyanation of piperazine, a classic transformation known as the von Braun reaction, followed by salt formation.[7] Cyanogen bromide is a highly effective, albeit toxic, reagent for this purpose.[8][9] The following protocol outlines a robust procedure based on established methodologies for the N-cyanation of secondary amines.[10][11]

Causality Statement: The choice of the von Braun reaction is dictated by its efficiency and historical precedent for the N-cyanation of secondary and tertiary amines. The carbon atom in cyanogen bromide is highly electrophilic, making it susceptible to nucleophilic attack by one of the piperazine nitrogen atoms.[7][9] Using a non-nucleophilic solvent like chloroform or dichloromethane prevents solvent competition. The final acidification with HCl in a non-aqueous solvent like diethyl ether or isopropanol ensures the precipitation of the clean hydrochloride salt, as the freebase is often soluble in these organic media.

Diagram 2: Proposed Synthesis Workflow

G cluster_0 Step 1: N-Cyanation (von Braun Reaction) cluster_1 Step 2: Work-up and Isolation cluster_2 Step 3: Hydrochloride Salt Formation A Dissolve Piperazine (1.0 eq) in anhydrous Chloroform B Cool solution to 0°C (ice bath) A->B C Slowly add Cyanogen Bromide (1.1 eq) in Chloroform B->C D Stir at room temperature for 12-24 hours C->D E Monitor reaction by TLC D->E F Concentrate reaction mixture in vacuo E->F Upon completion G Purify crude product via column chromatography (Silica gel, EtOAc/Hexanes) F->G H Isolate Piperazine-1-carbonitrile (free base) G->H I Dissolve purified free base in anhydrous Diethyl Ether H->I J Add 2M HCl in Diethyl Ether dropwise until precipitation is complete I->J K Filter the resulting solid J->K L Wash solid with cold Diethyl Ether and dry under high vacuum K->L M Obtain Piperazine-1-carbonitrile hydrochloride L->M

Sources

A Technical Guide to the Mechanism of Action of Piperazine-1-Carbonitrile Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant drugs.[1][2] Derivatives of piperazine-1-carbonitrile, in particular, have garnered substantial interest for their diverse pharmacological activities, which span from complex modulation of the central nervous system to antimicrobial and anthelmintic effects.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the bioactivity of these compounds. We will dissect their interactions with key biological targets, primarily focusing on their well-documented roles as modulators of serotonergic and dopaminergic receptors. Furthermore, this guide will detail the critical experimental protocols and workflows employed to elucidate these mechanisms, offering researchers and drug development professionals a comprehensive framework for understanding and investigating this versatile class of molecules. Through a synthesis of established principles and field-proven insights, we aim to illuminate the structure-activity relationships and signaling cascades that define the therapeutic potential of piperazine-1-carbonitrile hydrochloride derivatives.

Introduction: The Piperazine Core in Drug Discovery

The six-membered heterocyclic ring of piperazine, with its two nitrogen atoms at opposing positions, offers a unique combination of structural rigidity and conformational flexibility.[5] This scaffold provides an ideal platform for developing novel therapeutics for several reasons:

  • Physicochemical Properties: The nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and bioavailability, which are crucial for effective drug delivery.[2]

  • Synthetic Tractability: The piperazine nucleus is readily functionalized at its nitrogen positions, allowing for systematic structural modifications to optimize target affinity, selectivity, and pharmacokinetic profiles.[1][5]

  • Pharmacophoric Versatility: The piperazine moiety is a key component in a wide range of approved drugs, including the antipsychotic aripiprazole and the antibacterial ciprofloxacin, demonstrating its ability to interact with a diverse array of biological targets.[1]

This guide will focus specifically on derivatives featuring a carbonitrile group attached to one of the piperazine nitrogens, a structural motif that has led to compounds with significant activity at key neurotransmitter receptors.

Primary Biological Targets: A Focus on the Central Nervous System

A substantial body of research on piperazine derivatives points towards their significant activity as modulators of G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[4] Specifically, many piperazine-1-carbonitrile analogs demonstrate high affinity for serotonin (5-HT) and dopamine (D) receptors, which are critical targets for treating a range of neuropsychiatric disorders.[6]

Serotonin (5-HT) Receptors
  • 5-HT1A Receptors: These receptors are primarily inhibitory and are implicated in the pathophysiology of anxiety and depression.[6] Piperazine derivatives often act as partial agonists at 5-HT1A receptors, a mechanism shared by the anxiolytic drug buspirone.[7] This agonism can lead to a reduction in serotonin release in brain regions like the prefrontal cortex.[8]

  • 5-HT2A Receptors: In contrast, 5-HT2A receptors are generally excitatory. Antagonism at these receptors is a key feature of many atypical antipsychotic drugs, as it is believed to contribute to their efficacy against the negative symptoms of schizophrenia and reduce the likelihood of extrapyramidal side effects.[6]

Dopamine (D) Receptors
  • D2 Receptors: The dopamine D2 receptor is a primary target for both typical and atypical antipsychotics.[6] Blockade of D2 receptors in the mesolimbic pathway is associated with a reduction in the positive symptoms of schizophrenia. Many CNS-active piperazine derivatives exhibit antagonist or partial agonist activity at D2 receptors.[7]

  • D3 Receptors: The D3 receptor is another member of the D2-like family and is also a target for some antipsychotic agents. Selective blockade of D3 receptors is being investigated for its potential to treat conditions like L-dopa-induced dyskinesia in Parkinson's disease.[9]

The therapeutic efficacy of many piperazine-based CNS drugs, such as aripiprazole, stems from their ability to act as "dual" or "multi-target" ligands, simultaneously modulating both dopamine and serotonin receptors to achieve a more favorable clinical outcome.[1][6]

Molecular Mechanism of Action: From Receptor Binding to Cellular Response

The interaction of a piperazine-1-carbonitrile derivative with its target receptor initiates a cascade of intracellular signaling events. The specific downstream effects depend on whether the compound acts as an agonist, antagonist, or partial agonist.

Receptor Binding and Affinity

The initial and most critical step is the binding of the ligand to the receptor. The affinity of this interaction is a measure of how tightly the ligand binds and is typically quantified by the inhibition constant (Ki). A lower Ki value indicates higher binding affinity. The structural features of the piperazine derivative, such as the nature of the aryl group and other substituents, have a pronounced impact on its affinity for different receptor subtypes.[7]

Table 1: Representative Binding Affinities (Ki, nM) of Piperazine Derivatives
Compound5-HT1A5-HT2AD2D3Reference
Compound 9b 23.939.4>10,000-[7]
Compound 12a 41.5315300-[7]
Compound 6a 199->6001.4[9]
Compound 7 0.57---[10]

This table presents a selection of affinity data from the literature to illustrate the range of activities observed for this class of compounds. The specific structures can be found in the cited references.

Downstream Signaling Pathways

Once bound, the ligand influences the receptor's conformation and its interaction with intracellular G-proteins, leading to changes in the levels of second messengers like cyclic AMP (cAMP) and inositol phosphates (IP).

  • Agonist Action (e.g., at 5-HT1A): An agonist will stabilize the active conformation of the receptor (e.g., 5-HT1A), leading to the activation of inhibitory G-proteins (Gi/o). This inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

  • Antagonist Action (e.g., at D2/5-HT2A): An antagonist binds to the receptor but does not induce a conformational change, thereby blocking the binding and action of the endogenous neurotransmitter (dopamine or serotonin). This prevents the activation of downstream signaling pathways. For example, blocking the Gq-coupled 5-HT2A receptor prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol triphosphate (IP3) and diacylglycerol (DAG).

The diagram below illustrates the general signaling pathways for the key receptors modulated by piperazine derivatives.

G_Protein_Signaling cluster_membrane Cell Membrane R_5HT1A 5-HT1A Receptor G_i Gi/o R_5HT1A->G_i R_D2 D2 Receptor R_D2->G_i R_5HT2A 5-HT2A Receptor G_q Gq R_5HT2A->G_q AC Adenylyl Cyclase G_i->AC PLC Phospholipase C G_q->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Piperazine_Agonist Piperazine Agonist Piperazine_Agonist->R_5HT1A Piperazine_Agonist->R_D2 Piperazine_Antagonist Piperazine Antagonist Piperazine_Antagonist->R_5HT2A Response Cellular Response (e.g., altered neuronal firing) cAMP->Response Decreased ATP ATP ATP->AC  + PIP2 PIP2 PIP2->PLC  + IP3->Response Increased DAG->Response Increased

Caption: Generalized GPCR signaling pathways for key CNS receptors.

Experimental Protocols for Mechanistic Elucidation

A multi-tiered experimental approach is essential to fully characterize the mechanism of action of a piperazine-1-carbonitrile derivative. The following protocols represent a logical and self-validating workflow, moving from initial binding assessment to functional cellular and in vivo effects.

Workflow for Characterizing a Novel Derivative

Workflow A Step 1: Receptor Binding Affinity (Radioligand Binding Assay) B Step 2: Functional Activity (cAMP or IP Assay) A->B Is there high affinity? C Step 3: Receptor Selectivity Profiling (Screening against a panel of receptors) B->C Is it an agonist/antagonist? D Step 4: In Silico Analysis (Molecular Docking) C->D Is it selective? E Step 5: In Vivo Target Engagement (Microdialysis) D->E Predict binding mode

Caption: A logical workflow for characterizing novel piperazine derivatives.

Protocol: Radioligand Binding Assay

This technique is the gold standard for determining the affinity (Ki) of a test compound for a specific receptor.

  • Principle: The assay measures the ability of a non-radioactive test compound to compete with a known high-affinity radioligand for binding to a receptor preparation. The receptor source is typically a cell membrane preparation from a stable cell line overexpressing the human cloned receptor of interest (e.g., 5-HT1A).[7]

  • Methodology:

    • Preparation: Prepare serial dilutions of the piperazine test compound.

    • Incubation: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound.[9]

    • Controls: Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a known non-radioactive ligand to saturate the receptors).

    • Equilibration: Incubate the plate at a controlled temperature for a set time to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Quantification: Wash the filters to remove any remaining unbound radioligand. Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol: cAMP Functional Assay

This assay determines whether a compound that binds to a Gi/o-coupled receptor (like 5-HT1A or D2) acts as an agonist or antagonist.

  • Principle: Agonists of Gi/o-coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. This assay measures the change in cAMP levels in response to the test compound.

  • Methodology:

    • Cell Culture: Plate cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2 receptors) in a multi-well plate.

    • Pre-treatment: Incubate the cells with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.

    • Stimulation: Add varying concentrations of the piperazine test compound. To measure antagonist activity, co-incubate the test compound with a known agonist. Also, add forskolin, a direct activator of adenylyl cyclase, to stimulate a robust baseline of cAMP production.

    • Lysis: After incubation, lyse the cells to release the intracellular cAMP.

    • Detection: Quantify the amount of cAMP in the lysate using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

    • Data Analysis: Plot the measured signal (which is inversely proportional to cAMP concentration in many competitive assays) against the log of the compound concentration. For agonists, this will produce a dose-dependent decrease in signal. For antagonists, the curve of the known agonist will be shifted to the right. From these curves, EC50 (for agonists) or pA2 (for antagonists) values can be calculated.

Beyond the CNS: Other Mechanisms of Action

While the focus is often on neuroreceptors, the piperazine scaffold is versatile.

  • Anthelmintic Activity: The foundational mechanism for piperazine itself is its action as a GABA receptor agonist on the neuromuscular junctions of helminths (parasitic worms).[11][12] This leads to an influx of chloride ions, hyperpolarization of the muscle cell membrane, and subsequent flaccid paralysis of the worm, causing it to be expelled from the host.[12][13] This selectivity arises because vertebrates primarily use GABA in the CNS, and the nematode GABA receptor isoform is distinct.[11]

  • Antimicrobial/Antifungal Activity: Various piperazine derivatives have been synthesized and shown to possess antibacterial and antifungal properties.[14][15] The exact mechanisms can vary but often involve disruption of the microbial cell membrane or inhibition of essential enzymes. The activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Conclusion and Future Directions

Piperazine-1-carbonitrile hydrochloride derivatives represent a rich and adaptable chemical scaffold with profound implications for drug discovery. Their primary mechanism of action in the CNS involves the nuanced modulation of serotonin and dopamine receptor systems, leading to their investigation for a host of neuropsychiatric conditions. The key to their therapeutic potential lies in achieving a balanced affinity and functional activity profile across multiple receptors.

Future research will likely focus on:

  • Improving Receptor Subtype Selectivity: Designing derivatives that can more precisely target specific receptor subtypes (e.g., D3 vs. D2) to enhance efficacy and reduce off-target side effects.

  • Multi-Target Drug Design: Intentionally designing single molecules that interact with multiple, distinct biological targets to treat complex diseases with a polypharmacological approach.

  • Exploring New Therapeutic Areas: Leveraging the synthetic accessibility of the piperazine core to explore its potential against other targets, including kinases and enzymes relevant to oncology and inflammatory diseases.

The continued exploration of this chemical space, guided by the robust experimental workflows outlined in this guide, promises to yield the next generation of innovative therapeutics.

References

  • Maramai, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. Available at: [Link]

  • Sharma, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

  • Rathore, A., et al. (2022). Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Husbands, S. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]

  • Shaikh, I. A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. Available at: [Link]

  • Filip, M., et al. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed. Available at: [Link]

  • Kumar, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Zagórska, A., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. Available at: [Link]

  • Kumar, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. Available at: [Link]

  • Tomar, A., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Li, W., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. PMC. Available at: [Link]

  • Anusha, S., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research & Reviews: A Journal of Drug Design & Discovery. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine? Patsnap. Available at: [Link]

  • Various Authors. (2024). The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. Available at: [Link]

  • Bentham Science Publishers. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. Available at: [Link]

  • Various Authors. (2021). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. ResearchGate. Available at: [Link]

  • Various Authors. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Various Authors. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

Sources

Introduction: The Significance of Piperazine-1-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Piperazine-1-carbonitrile Hydrochloride

This guide provides a detailed examination of Piperazine-1-carbonitrile hydrochloride, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental physicochemical properties of this compound, with a specific focus on its molecular weight and exact mass. We will explore the theoretical underpinnings of these values, the experimental methodologies for their verification, and the practical implications for chemical synthesis and analysis.

The piperazine moiety is a privileged scaffold in drug discovery, appearing in a vast array of therapeutic agents targeting diverse biological systems. The introduction of a carbonitrile group at the N1 position, as seen in Piperazine-1-carbonitrile, creates a versatile chemical handle. This functional group can participate in various chemical transformations, enabling the construction of complex molecular architectures. As the hydrochloride salt, the compound exhibits improved solubility and stability, making it highly amenable to laboratory use.

Accurate knowledge of a compound's molecular weight and exact mass is a cornerstone of chemical research and development. It validates synthetic success, confirms sample identity and purity, and is a prerequisite for quantitative analysis and regulatory submission. This guide serves as an authoritative resource for these critical parameters for Piperazine-1-carbonitrile hydrochloride.

Core Physicochemical Properties

The fundamental identity of Piperazine-1-carbonitrile hydrochloride is defined by its molecular formula, C₅H₁₀ClN₃, and its CAS number, 2837835-34-2.[1][2] From this formula, we can derive its key mass-related properties.

Molecular Weight vs. Exact Mass: A Critical Distinction

In analytical science, it is crucial to differentiate between molecular weight (or average molecular mass) and exact mass (or monoisotopic mass).

  • Molecular Weight is the weighted average of the masses of all naturally occurring isotopes of the elements in the formula. It is used for stoichiometric calculations involving bulk quantities of the material (e.g., weighing out a sample for a reaction).

  • Exact Mass is calculated using the mass of the most abundant, stable isotope of each element. This value is paramount in high-resolution mass spectrometry (HRMS), which can resolve ions with very small mass differences and is used to confirm elemental composition.

The quantitative values for Piperazine-1-carbonitrile hydrochloride are summarized below.

PropertyValueSignificance & ApplicationSource(s)
Molecular Formula C₅H₁₀ClN₃Defines the elemental composition.[1]
CAS Number 2837835-34-2Unique identifier for the chemical substance.[1][2]
Molecular Weight 147.61 g/mol Used for bulk measurements and solution preparation.[1][2]
Exact Mass (of C₅H₉N₃H⁺) 112.08747 DaThe calculated monoisotopic mass of the protonated cation, which is the species typically observed in positive-ion ESI-MS.Calculated
Purity ≥95%A common purity specification from commercial suppliers.[1]
Molecular Structure

The structure of Piperazine-1-carbonitrile hydrochloride consists of a piperazine ring with a cyano group attached to one nitrogen atom. The hydrochloride salt forms on one of the nitrogen atoms, typically the secondary amine.

Caption: 2D structure of Piperazine-1-carbonitrile hydrochloride.

Experimental Determination of Molecular Weight and Exact Mass

Mass spectrometry (MS) is the definitive technique for determining the molecular weight and exact mass of a compound.[3] For a polar, saline compound like Piperazine-1-carbonitrile hydrochloride, Electrospray Ionization (ESI) is the preferred ionization method.

Causality Behind Experimental Choices
  • Why ESI? Electrospray ionization is a "soft" ionization technique ideal for polar and thermally labile molecules. It transfers pre-existing ions from solution into the gas phase with minimal fragmentation. Since the hydrochloride salt is already ionized in solution (as a protonated piperazine and a chloride anion), ESI is perfectly suited to introduce the protonated cation [M+H]⁺ into the mass analyzer.

  • Why High-Resolution MS? To determine the exact mass and confirm the elemental composition, a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, is required. These instruments have the resolving power to distinguish between ions of very similar nominal mass but different elemental formulas, providing a high degree of confidence in the compound's identity.

  • Why Positive Ion Mode? The piperazine nitrogen atoms are basic and readily accept a proton in solution, forming a positive ion. Therefore, positive ion detection mode is used to observe the [M+H]⁺ species.

Step-by-Step Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of Piperazine-1-carbonitrile hydrochloride.

    • Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to create a 1 mg/mL stock solution. The formic acid ensures the analyte remains protonated.

    • Perform a serial dilution to a final concentration of ~1 µg/mL for direct infusion analysis.

  • Instrumentation Setup (High-Resolution Mass Spectrometer):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Desolvation Gas Flow (N₂): 8 - 12 L/min

    • Desolvation Temperature: 300 - 400 °C

    • Analyzer Mode: Full Scan (m/z 50-500) at high resolution (>30,000 FWHM).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

    • Acquire data for 1-2 minutes to obtain a stable signal and generate an averaged mass spectrum.

  • Data Analysis:

    • Identify the most abundant ion in the spectrum. For Piperazine-1-carbonitrile, this will be the protonated molecule, [C₅H₉N₃ + H]⁺.

    • Measure its m/z value with high precision (to four or more decimal places).

    • Compare the measured exact mass to the theoretical exact mass (112.08747 Da). The mass error should be less than 5 ppm to confirm the elemental composition.

Caption: Experimental workflow for ESI-MS analysis.

Conclusion

This guide has established the molecular weight of Piperazine-1-carbonitrile hydrochloride as 147.61 g/mol and detailed the basis for its experimentally determined exact mass. For high-resolution mass spectrometry, the key species to observe is the protonated free base [C₅H₉N₃ + H]⁺, which has a theoretical exact mass of 112.08747 Da. Adherence to the described ESI-MS protocol provides a self-validating system for confirming the identity and elemental composition of this important chemical intermediate. By grounding these fundamental constants in both theoretical calculations and robust analytical methodology, researchers can proceed with confidence in their synthetic and analytical endeavors.

References

  • PubChem. 4-(3-Chloro-4-methoxy-benzylamino)-1-piperidin-1-yl-phthalazine-6-carbonitrile; hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. tert-butyl Piperazine-1-carboxylate Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4-(3-Chlorophenyl)piperazine-1-propiononitrile monohydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Piperazine, hydrochloride (1:?). National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Piperazine Dihydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Journal of Mass Spectrometry. Mass Fragmentation Characteristics of Piperazine Analogues. Available at: [Link]

  • PubMed. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. National Library of Medicine. Available at: [Link]

  • RSC Publishing. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Available at: [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Available at: [Link]

Sources

Technical Whitepaper: Scaffold Derivatization and In Vitro Profiling of Piperazine-1-Carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, selecting the right synthetic building blocks is critical for developing robust hit-to-lead pipelines. Piperazine-1-carbonitrile hydrochloride (CAS 2837835-34-2) has emerged as a highly versatile bifunctional scaffold[1]. This whitepaper provides an in-depth technical guide on utilizing this compound, detailing the chemical rationale behind its selection, step-by-step methodologies for generating derivatives, and the self-validating in vitro protocols required to evaluate their pharmacological efficacy.

Chemical Biology & Mechanistic Rationale

As an application scientist overseeing scaffold derivatization, the selection of piperazine-1-carbonitrile hydrochloride is driven by specific mechanistic advantages:

  • Stability and Stoichiometric Precision: The hydrochloride salt form is explicitly chosen over the free base due to its enhanced bench stability and superior aqueous solubility[1]. This prevents premature degradation and ensures precise stoichiometric control during high-throughput synthesis.

  • Bifunctional Reactivity: The piperazine ring imparts favorable pharmacokinetic properties (e.g., improved solubility and basicity), while the N-cyano group acts as a potent electrophilic center.

  • Therapeutic Versatility: The cyano moiety is highly susceptible to nucleophilic attack. For example, microwave-assisted condensation with hydrazides readily yields 3,5-disubstituted-1,2,4-triazoles—a pharmacophore known for its broad-spectrum antimicrobial and anticancer activities[2]. Furthermore, this scaffold serves as a critical intermediate in the synthesis of oxazolidine-based Selective Androgen Receptor Modulators (SARMs)[3],[4].

Workflow A Piperazine-1-carbonitrile HCl (CAS 2837835-34-2) B Scaffold Derivatization (MW-Assisted Synthesis) A->B C In Vitro Cytotoxicity (Cell Viability Assay) B->C D Target Screening (COS-7 AR Assay) C->D E Lead Optimization & Data Analysis D->E

Fig 1. Sequential workflow from piperazine-1-carbonitrile hydrochloride to in vitro validation.

Experimental Protocols & Methodologies

To ensure scientific integrity, every protocol described below functions as a self-validating system , incorporating rigorous internal controls to eliminate false positives and experimental artifacts.

Protocol A: Cell Viability and Cytotoxicity Profiling (MTT Assay)

Causality: Before evaluating target-specific efficacy, it is imperative to establish the cytotoxicity profile (CC₅₀) of the newly synthesized piperazine-1-carbonitrile derivatives. This ensures that any reduction in downstream reporter signals is due to true target modulation, rather than non-specific cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HEK293 or COS-7) in a 96-well plate at a density of 1.0×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives (0.1 µM to 100 µM).

  • Internal Controls:

    • Positive Control for Cell Death: Treat designated wells with 1 µM Staurosporine, a broad-spectrum kinase inhibitor that reliably induces apoptosis, validating the assay's sensitivity[5].

    • Vehicle Control: 0.1% DMSO to establish baseline viability.

  • Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO and measure absorbance at 570 nm using a microplate reader.

Protocol B: Target-Specific Screening (AR Transactivation Assay)

Causality: To evaluate the efficacy of SARM derivatives synthesized from the piperazine-1-carbonitrile scaffold, an in vitro transactivation assay is employed. As established in[4], the African green monkey kidney fibroblast-like cell line (COS-7, ATCC CRL-1651) is utilized. COS-7 cells are specifically chosen because they lack endogenous androgen receptors, providing a biological "blank slate" that ensures the reporter signal is exclusively driven by the transfected hAR plasmid, thereby eliminating background cross-talk[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed COS-7 cells in a 48-well plate at a density of 2.5×104 cells/well. Culture for 24 hours to reach ~70% confluency[4].

  • Transfection: Co-transfect the cells using a lipofection reagent with a plasmid hAR-mixed medium (containing the human Androgen Receptor gene) and an Androgen Response Element (ARE)-driven luciferase reporter plasmid[4].

  • Compound Treatment: Treat the transfected cells with the SARM derivatives at a concentration gradient ranging from 0.1 nM to 10,000 nM[4].

  • Internal Controls:

    • Agonist Control: Treat specific wells with 1 nM of [³H]MIB (Mibolerone) or Dihydrotestosterone (DHT) to validate maximum receptor activation[4].

    • Antagonist Control: Enzalutamide (1 µM) to validate receptor specificity.

  • Incubation & Readout: Allow the cells to react for 2 to 24 hours. Lyse the cells using a passive lysis buffer and quantify luminescence to determine the EC₅₀[4].

Pathway L SARM Derivative (Ligand) R Cytosolic AR (Inactive) L->R Binds C Ligand-AR Complex (Conformational Change) R->C N Nuclear Translocation C->N A ARE Binding (DNA Promoters) N->A G Reporter Gene Expression (Luciferase Readout) A->G Transcription

Fig 2. Mechanism of action for SARM derivatives in the AR transactivation reporter assay.

Quantitative Data Presentation

To synthesize the outcomes of the aforementioned protocols, quantitative data must be rigorously structured. The table below represents a standardized data summary for evaluating the in vitro profile of piperazine-1-carbonitrile derivatives, emphasizing the Selectivity Index (SI) as a primary metric for lead advancement.

Table 1: Preliminary In Vitro Profiling of Piperazine-1-Carbonitrile Derivatives

Compound IDStructural ClassAR Transactivation (EC₅₀, nM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)*
P1C-HCl Piperazine-1-carbonitrile (Control)> 10,000> 100N/A
SARM-01 Oxazolidine-Derivative12.4> 50> 4,000
TRZ-02 1,2,4-Triazole-Derivative45.885~ 1,850
DHT Endogenous Agonist (Control)1.2> 100> 80,000
Staurosporine Pan-Kinase Inhibitor (Control)N/A0.05N/A

*Selectivity Index (SI) is calculated as (CC50​×1000)/EC50​ . A higher SI indicates a wider therapeutic window.

References

  • Title: Oxazolidine-based compound and selective androgen receptor agonist comprising same (US9809583B2)
  • Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: Frontiers in Chemistry / National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Pharmacokinetics of piperazine-1-carbonitrile hydrochloride based compounds

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Pharmacokinetics of Piperazine-1-Carbonitrile Hydrochloride Based Compounds

Authored by: Gemini, Senior Application Scientist

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs across various therapeutic areas, including antipsychotics, antidepressants, and antihistamines. The introduction of a carbonitrile group at the 1-position of the piperazine ring, often as a hydrochloride salt to enhance solubility and stability, creates a unique chemical entity with distinct physicochemical properties that significantly influence its pharmacokinetic profile. This guide provides an in-depth exploration of the absorption, distribution, metabolism, and excretion (ADME) characteristics of piperazine-1-carbonitrile hydrochloride-based compounds, offering insights for researchers and drug development professionals.

I. Absorption

The oral bioavailability of piperazine-1-carbonitrile compounds is governed by their ability to permeate the intestinal epithelium and their stability in the gastrointestinal tract.

A. Intestinal Permeability

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21 days to allow for differentiation into a polarized monolayer.

  • Compound Preparation: A stock solution of the piperazine-1-carbonitrile hydrochloride compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer (e.g., Hank's Balanced Salt Solution) to the final test concentration.

  • Permeability Measurement: The test compound is added to the apical (A) side of the Caco-2 monolayer, and samples are taken from the basolateral (B) side at various time points. The experiment is also performed in the reverse direction (B to A) to assess active transport.

  • Quantification: The concentration of the compound in the donor and receiver compartments is determined by a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (dQ/dt) / (A * C0)

    Where dQ/dt is the rate of appearance of the compound on the receiver side, A is the surface area of the membrane, and C0 is the initial concentration on the donor side.

B. Physicochemical Properties Influencing Absorption

The absorption of piperazine-1-carbonitrile compounds is also influenced by their physicochemical properties.

PropertyTypical RangeImpact on Absorption
Molecular Weight 300 - 500 DaSmaller molecules generally exhibit better absorption.
LogP 1.0 - 3.0Optimal lipophilicity is required for membrane permeation.
pKa 7.0 - 9.0The basic nature of the piperazine ring can lead to pH-dependent absorption.
Solubility VariableHydrochloride salt form generally improves aqueous solubility.

II. Distribution

Once absorbed, piperazine-1-carbonitrile compounds distribute throughout the body, with the extent of distribution being influenced by their binding to plasma proteins and tissue permeability.

A. Plasma Protein Binding

High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect and to be cleared from the body.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma from a chamber containing buffer.

  • Compound Addition: The test compound is added to the plasma chamber.

  • Equilibration: The system is incubated at 37°C until equilibrium is reached (typically 4-6 hours).

  • Quantification: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

B. Volume of Distribution (Vd)

The apparent volume of distribution (Vd) is a theoretical volume that relates the amount of drug in the body to the concentration of drug in the blood or plasma. A large Vd suggests extensive tissue distribution. For many piperazine-containing compounds, Vd values are often greater than 1 L/kg, indicating significant distribution into tissues.

III. Metabolism

The metabolic fate of piperazine-1-carbonitrile compounds is a critical determinant of their duration of action and potential for drug-drug interactions. The liver is the primary site of metabolism for most of these compounds.

A. Major Metabolic Pathways

In vitro studies using human liver microsomes and hepatocytes have identified several common metabolic pathways for piperazine-1-carbonitrile derivatives.

An In-depth Technical Guide to Piperazine-1-carbonitrile Hydrochloride Receptor Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and neuropharmacology, the precise characterization of a compound's interaction with its biological targets is paramount. This guide provides an in-depth technical overview of the methodologies used to determine the receptor binding affinity of Piperazine-1-carbonitrile hydrochloride. The piperazine scaffold is a "privileged" structure in medicinal chemistry, found in numerous drugs targeting a wide array of receptors, particularly neurotransmitter receptors like serotonin (5-HT) and dopamine (D) subtypes.[1][2] The addition of a carbonitrile group to this scaffold creates a unique chemical entity whose pharmacological profile requires meticulous investigation.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple recitation of protocols to explain the underlying principles and rationale for each experimental step, ensuring a robust and reproducible approach to generating high-quality binding data. We will focus on the gold-standard technique for affinity determination: the competitive radioligand binding assay.

Part 1: Fundamental Principles of Receptor Binding Assays

Receptor binding assays are powerful tools used to quantify the interaction between a ligand (e.g., a drug candidate like Piperazine-1-carbonitrile hydrochloride) and a receptor.[3] These assays are foundational in pharmacology, providing critical data on a compound's potency and selectivity.

Key Pharmacological Parameters:

  • Affinity: This describes the strength of the binding interaction between a ligand and a receptor. It is typically expressed as the equilibrium dissociation constant (Kd) for a radioligand or the inhibition constant (Ki) for an unlabeled competitor compound. A lower Kd or Ki value signifies a higher binding affinity.

  • IC50 (Half-maximal Inhibitory Concentration): This is an operational parameter that measures the concentration of a competing ligand required to displace 50% of a specific radioligand from its receptor.[4] The IC50 is experimentally determined and is dependent on assay conditions, such as the concentration of the radioligand used.[5]

  • Ki (Inhibition Constant): The Ki is a more absolute measure of the affinity of a competing ligand.[6] It is derived from the IC50 value using the Cheng-Prusoff equation , which corrects for the concentration of the radioligand and its affinity (Kd) for the receptor.[4][6] This allows for the comparison of affinity values for different compounds across different experiments.[7]

The Cheng-Prusoff Equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the equilibrium dissociation constant of the radioligand.

This equation is valid for simple, competitive binding at a single receptor site.[6]

Types of Binding Assays:

  • Saturation Assays: These are used to determine the affinity (Kd) and the total number of binding sites (Bmax) for a specific radioligand in a given tissue or cell preparation. The experiment involves incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[8]

  • Competitive Assays: These assays measure the ability of an unlabeled test compound (the "competitor," e.g., Piperazine-1-carbonitrile hydrochloride) to compete with a labeled radioligand for binding to a receptor.[9] By generating a dose-response curve, the IC50 of the test compound can be determined, and subsequently, its Ki value can be calculated.[10] This is the most common method for screening and characterizing new chemical entities.

Part 2: Experimental Workflow for a Competitive Binding Assay

This section provides a practical, step-by-step guide to performing a competitive radioligand binding assay to determine the affinity of Piperazine-1-carbonitrile hydrochloride for a hypothetical G-Protein Coupled Receptor (GPCR), such as a serotonin or dopamine receptor.

Diagram: Competitive Binding Assay Principle

The following diagram illustrates the core concept of a competitive binding assay. The unlabeled test compound (Piperazine-1-carbonitrile HCl) competes with a fixed concentration of a radiolabeled ligand for a finite number of receptors.

G cluster_0 Low [Test Compound] cluster_1 High [Test Compound] Receptor1 Receptor Radioligand1 Radioligand (*) Receptor1->Radioligand1 High Signal TestCompound1 Test Compound Receptor2 Receptor TestCompound2 Test Compound Receptor2->TestCompound2 Low Signal Radioligand2 Radioligand (*)

Caption: Principle of Competitive Ligand Binding.

Section 2.1: Preparation of Biological Materials (Membrane Preparation)

The quality of the receptor source is critical for a successful binding assay. Here, we describe a standard protocol for preparing cell membranes from cultured cells overexpressing the target receptor.

Rationale: Using isolated membranes provides a concentrated source of the receptor, free from many of the confounding factors present in whole cells, such as internalization and metabolism.[3]

Protocol:

  • Cell Culture: Culture cells (e.g., HEK293 or CHO) stably expressing the target GPCR to a high density.

  • Harvesting: Gently scrape and collect the cells into centrifuge tubes. Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Resuspend the cell pellet in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors). Homogenize the suspension using a Dounce or Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[11]

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[10]

  • Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation step to wash away cytosolic proteins.[12]

  • Final Preparation: Resuspend the final pellet in a suitable assay buffer, often containing a cryoprotectant like 10% sucrose.[10]

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Pierce™ BCA Protein Assay. This is essential for normalizing the binding data.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.[12]

Section 2.2: The Competitive Radioligand Binding Assay Protocol

This protocol is designed for a 96-well plate format, which is suitable for generating dose-response curves.

Rationale: The filtration-based method is a classic and robust technique. It allows for the rapid separation of receptor-bound radioligand from the unbound radioligand in the solution.[10] The use of polyethylenimine (PEI) pre-soaked filters reduces the non-specific binding of positively charged radioligands to the negatively charged glass fiber filters.

Materials:

  • Membrane preparation (from Section 2.1)

  • Radioligand (e.g., [³H]-Serotonin, [³H]-Spiperone) at a concentration near its Kd.

  • Test Compound: Piperazine-1-carbonitrile hydrochloride, prepared in a serial dilution.

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[10]

  • Non-specific binding (NSB) control: A high concentration of a known, unlabeled ligand for the target receptor.

  • 96-well plates, PEI-soaked glass fiber filter mats, cell harvester, scintillation counter, and scintillation fluid.

Diagram: Experimental Workflow

G A 1. Prepare Reagents (Membranes, Radioligand, Test Compound) B 2. Plate Setup - Total Binding (TB) - Non-Specific Binding (NSB) - Test Compound Wells A->B C 3. Add Components to Wells (Buffer, Membranes, Ligands) B->C D 4. Incubate (e.g., 60 min at 30°C) C->D E 5. Rapid Filtration (Separate Bound from Free Ligand) D->E F 6. Wash Filters (Remove Unbound Radioligand) E->F G 7. Scintillation Counting (Measure Radioactivity) F->G H 8. Data Analysis (Calculate IC50 and Ki) G->H

Caption: Workflow of a Filtration-Based Radioligand Binding Assay.

Step-by-Step Protocol:

  • Plate Setup: In a 96-well plate, designate triplicate wells for:

    • Total Binding (TB): Will contain membranes, radioligand, and assay buffer.

    • Non-Specific Binding (NSB): Will contain membranes, radioligand, and a saturating concentration of an unlabeled competitor.

    • Test Compound: Will contain membranes, radioligand, and varying concentrations of Piperazine-1-carbonitrile hydrochloride.

  • Reagent Addition: Add the components to the wells in the following order (example volumes for a 250 µL final volume):[10]

    • 150 µL of diluted membrane preparation.

    • 50 µL of assay buffer (for TB wells), NSB control, or the serially diluted Piperazine-1-carbonitrile hydrochloride.

    • 50 µL of the radioligand solution.[12]

  • Incubation: Incubate the plate with gentle agitation for a predetermined time and temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[10]

  • Filtration: Terminate the incubation by rapidly filtering the contents of the plate through a PEI-presoaked glass fiber filter mat using a cell harvester. Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10][12]

  • Drying and Counting: Dry the filter mat (e.g., 30 minutes at 50°C).[12] Once dry, add scintillation cocktail and count the radioactivity retained on each filter disc using a microplate scintillation counter.[10]

Section 2.3: Data Acquisition and Analysis
  • Calculate Specific Binding: The raw data will be in counts per minute (CPM) or disintegrations per minute (DPM).

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Dose-Response Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the concentration of Piperazine-1-carbonitrile hydrochloride.

  • Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.[10]

  • Calculate Ki: Use the Cheng-Prusoff equation to convert the experimentally determined IC50 value to the inhibition constant, Ki.[6] This requires knowing the Kd and concentration of the radioligand used in the assay.

Part 3: Data Presentation and Interpretation

Quantitative data from binding assays should be presented clearly to allow for easy comparison and interpretation.

Table 1: Hypothetical Binding Affinity Profile for Piperazine-1-carbonitrile HCl

Receptor TargetRadioligand UsedRadioligand [L] (nM)Radioligand Kd (nM)IC50 (nM)Ki (nM)
Serotonin 5-HT1A[³H]-8-OH-DPAT1.00.94521.3
Serotonin 5-HT2A[³H]-Ketanserin0.50.6250136
Dopamine D2[³H]-Spiperone0.20.15800343
Sigma-1 (σ1)[³H]-(+)-Pentazocine2.02.5156.8

This data is illustrative and serves as an example of how results would be presented.

Interpretation of Results: Based on the hypothetical data in Table 1, Piperazine-1-carbonitrile hydrochloride demonstrates the highest affinity for the Sigma-1 receptor (Ki = 6.8 nM), followed by the 5-HT1A receptor. Its affinity for the 5-HT2A and D2 receptors is significantly lower. This profile suggests that the compound is a potent Sigma-1 ligand with moderate 5-HT1A activity and may be selective against the other receptors tested. Such data is crucial for guiding further drug development, including structure-activity relationship (SAR) studies and in vivo efficacy testing.[13][14]

Conclusion

The competitive radioligand binding assay is an indispensable tool in pharmacology for determining the affinity and selectivity of novel compounds like Piperazine-1-carbonitrile hydrochloride. A thorough understanding of the underlying principles, meticulous execution of the experimental protocol, and correct data analysis are essential for generating reliable and meaningful results. This guide provides the foundational knowledge and practical steps required to confidently establish the receptor binding profile of test compounds, a critical step in the journey of drug discovery and development.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Retrieved from [Link]

  • Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link]

  • Celtarys. (2023, March 7). Game Changer in Target-Based Drug Discovery. Retrieved from [Link]

  • Stoddart, L. A., et al. (2015). Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. British Journal of Pharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). Competitive binding assay of selective GPCRs with MC3R and MC4R. Retrieved from [Link]

  • ChemHelp ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved from [Link]

  • ChemHelp ASAP. (2023, August 20). comparing potency values with the Cheng-Prusoff equation. YouTube. Retrieved from [Link]

  • Casadó-Anguera, V., et al. (2021). Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model. PMC. Retrieved from [Link]

  • Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Retrieved from [Link]

  • Inam, M., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. Retrieved from [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Retrieved from [Link]

  • Conte, G. M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Retrieved from [Link]

  • Chilmonczyk, Z., et al. (2002). Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

Sources

Discovery, Synthesis, and Applications of Piperazine-1-Carbonitrile Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The introduction of a cyano group (–C≡N) onto the nitrogen atom of a secondary amine fundamentally alters the molecule's physicochemical profile. The resulting cyanamide motif exhibits reduced basicity, enhanced metabolic stability, and unique hydrogen-bonding capabilities compared to the parent amine[1]. Piperazine-1-carbonitrile hydrochloride (CAS: 2837835-34-2) has emerged as a highly versatile, bifunctional building block in modern medicinal chemistry[2].

Historically, the synthesis of N-cyanated secondary amines relied on the classical von Braun reaction. However, the demand for highly pure, regioselective piperazine derivatives in drug discovery led to the development of orthogonal protection strategies. Isolating the compound as a hydrochloride salt offers superior shelf-stability, hygroscopic control, and handling characteristics compared to its free-base counterpart (CAS: 34065-01-5)[3].

Physicochemical and Structural Properties

Understanding the foundational properties of piperazine-1-carbonitrile hydrochloride is critical for downstream formulation and synthetic planning.

Table 1: Physicochemical and Structural Profile

PropertyValue
IUPAC Name piperazine-1-carbonitrile; hydrochloride
CAS Number 2837835-34-2 (HCl salt)[2], 34065-01-5 (Free base)[3]
Molecular Formula C₅H₁₀ClN₃
Molecular Weight 147.61 g/mol
Topological Polar Surface Area (TPSA) 39.06 Ų
SMILES String N#CN1CCNCC1.Cl
Physical State Solid (typically white to off-white crystalline powder)

Synthetic Methodologies and Mechanistic Causality

The synthesis of piperazine-1-carbonitrile hydrochloride requires strict regiocontrol. Because piperazine is a symmetrical diamine, direct cyanation yields an intractable statistical mixture of unreacted, mono-cyanated, and bis-cyanated species. To circumvent this, a highly controlled three-phase "Protection-Cyanation-Deprotection" workflow is employed[4].

SynthesisWorkflow Step1 Step 1: Mono-Protection Piperazine + (Boc)2O Step2 Step 2: N-Cyanation N-Boc-Piperazine + BrCN Step1->Step2 Logic1 Causality: Prevents bis-cyanation by breaking symmetry Step1->Logic1 Step3 Step 3: Deprotection & Salt Formation 4N HCl in Dioxane Step2->Step3 Logic2 Causality: Electrophilic cyanation requires non-nucleophilic base (DIPEA) Step2->Logic2 Product Piperazine-1-carbonitrile HCl (Yield: >85%) Step3->Product Logic3 Causality: Anhydrous HCl cleaves Boc; HCl salt precipitates directly Step3->Logic3

Experimental workflow and mechanistic causality for the synthesis of piperazine-1-carbonitrile HCl.

Experimental Protocols: Self-Validating Systems

As a standard in robust chemical engineering, every protocol must act as a self-validating system to ensure quality control at each intermediate stage.

Phase 1: Regioselective Mono-Protection
  • Objective : Synthesize tert-butyl piperazine-1-carboxylate.

  • Procedure :

    • Dissolve piperazine (3.0 eq) in a solvent mixture of Dichloromethane (DCM) and Methanol.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise at 0 °C over 2 hours.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Concentrate under reduced pressure, resuspend in water, and filter to remove the insoluble bis-Boc byproduct. Extract the aqueous layer with DCM to isolate the mono-Boc product.

  • Causality : The large stoichiometric excess of piperazine combined with slow addition at low temperatures kinetically favors mono-protection. Methanol enhances the solubility of the unsubstituted piperazine, preventing premature precipitation.

  • Self-Validation Checkpoint : Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. The mono-protected product will appear as a distinct spot that stains purple (indicating the presence of a secondary amine), whereas the fully protected bis-Boc byproduct will not stain.

Phase 2: Electrophilic N-Cyanation
  • Objective : Synthesize 4-cyano-piperazine-1-carboxylic acid tert-butyl ester.

  • Procedure :

    • Dissolve the mono-Boc piperazine intermediate (1.0 eq) in anhydrous DCM.

    • Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) and cool the mixture to 0 °C under an inert argon atmosphere.

    • Add cyanogen bromide (BrCN, 1.2 eq) portion-wise. (Caution: BrCN is highly toxic; perform strictly in a fume hood.)

    • Allow the reaction to warm to room temperature and stir for 4 hours[5].

    • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.

  • Causality : BrCN acts as a potent electrophilic cyano source. DIPEA (Hünig's base) is selected because its steric bulk prevents it from acting as a competing nucleophile against BrCN, while it efficiently scavenges the HBr byproduct. This prevents the protonation of the piperazine nitrogen, maintaining its nucleophilicity[5].

  • Self-Validation Checkpoint : Fourier-transform infrared spectroscopy (FT-IR) will reveal the disappearance of the broad N–H stretch (~3300 cm⁻¹) and the emergence of a sharp, diagnostic nitrile (–C≡N) stretching band at ~2214 cm⁻¹.

Phase 3: Deprotection and Hydrochloride Salt Isolation
  • Objective : Isolate pure piperazine-1-carbonitrile hydrochloride.

  • Procedure :

    • Dissolve the cyano-Boc intermediate in a minimal amount of anhydrous tetrahydrofuran (THF) or DCM.

    • Add an excess of 4.0 N HCl in dioxane (approx. 5.0 eq) at room temperature.

    • Stir the mixture vigorously for 4 to 5 hours[4].

    • Collect the resulting white precipitate via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

  • Causality : Anhydrous HCl in dioxane serves a dual operational purpose. The strong acid cleaves the Boc group, releasing isobutylene and CO₂ gases. Because dioxane is a low-polarity aprotic solvent, the resulting highly polar piperazine-1-carbonitrile hydrochloride salt is completely insoluble and precipitates directly. This drives the reaction forward via Le Chatelier’s principle and yields a highly pure product without the need for aqueous workup or chromatography[4].

  • Self-Validation Checkpoint : The reaction progress is visually validated by the cessation of gas evolution (CO₂). The final product's identity is confirmed by a shift in the ¹H NMR spectrum, specifically the complete loss of the intense 9H singlet at ~1.45 ppm corresponding to the tert-butyl group.

Table 2: Standard Stoichiometry and Yield Metrics for Synthesis Workflow

Reaction PhaseKey ReagentsMolar EquivalentsExpected YieldIn-Process Validation Metric
1. Mono-Protection Piperazine : Boc₂O3.0 : 1.085 - 90%Ninhydrin (+) TLC spot
2. N-Cyanation N-Boc-Pip : BrCN : DIPEA1.0 : 1.2 : 1.575 - 85%FT-IR: –C≡N peak at ~2214 cm⁻¹
3. Deprotection Cyano-Boc-Pip : HCl1.0 : 5.0+> 95%Cessation of CO₂ gas evolution

Applications in Advanced Drug Development

The piperazine-1-carbonitrile scaffold is not merely a synthetic endpoint; it is a critical precursor utilized across several advanced therapeutic pipelines:

  • Androgen Receptor Agonists : The cyano-piperazine moiety is utilized in the synthesis of oxazolidine-based selective androgen receptor agonists, which are heavily investigated for the treatment of muscle and bone wasting diseases[6].

  • MC4-R Agonists : It serves as a key structural determinant in substituted quinazolinone compounds targeting the melanocortin-4 receptor, a primary pathway for obesity and metabolic syndrome treatments[4].

  • Triazole Therapeutics : The nitrile group acts as an excellent electrophile for cycloaddition reactions (e.g., reacting with hydrazides), enabling the synthesis of complex 1,2,4-triazole derivatives that exhibit potent antimicrobial and anticancer activities[7].

DrugApplications Core Piperazine-1-carbonitrile Core Scaffold App1 Oxazolidine-based AR Agonists (Muscle/Bone Wasting Therapies) Core->App1 App2 Quinazolinone Compounds (MC4-R Agonists for Obesity) Core->App2 App3 1,2,4-Triazole Derivatives (Antimicrobial/Anticancer Agents) Core->App3

Pharmacological applications of the piperazine-1-carbonitrile scaffold in drug discovery.

References

  • Title: Substituted quinazolinone compounds (US20050059662A1)
  • Title: Oxazolidine-based compound and selective androgen receptor agonist comprising same (US9809583B2)
  • Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: Frontiers in Chemistry (2022) URL: [Link]

  • Title: Method for synthesizing cyanamide (CN113200912A)

Sources

A Technical Guide to the Physicochemical Properties of Piperazine-1-carbonitrile Hydrochloride for Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Piperazine Scaffold

In the landscape of modern medicinal chemistry, few structural motifs have demonstrated the versatility and therapeutic impact of the piperazine ring. This six-membered heterocycle, with its two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged scaffold".[1] It is a core component in a vast portfolio of FDA-approved drugs targeting a wide array of diseases, from central nervous system disorders to oncology.[2][3] The power of the piperazine scaffold lies in its unique combination of structural simplicity, synthetic tractability, and its profound ability to modulate physicochemical properties.[4] Its nitrogen atoms serve as versatile handles for chemical modification, allowing chemists to fine-tune properties like basicity, solubility, and lipophilicity to optimize a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][4]

This guide provides an in-depth technical analysis of a specific derivative, Piperazine-1-carbonitrile hydrochloride (CAS No. 2837835-34-2) . As a functionalized building block, understanding its core physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its intelligent application in drug design. We will explore the key parameters that govern its behavior in biological systems, providing both established data and the field-proven experimental protocols required to validate these properties. This document is designed for the research scientist and drug development professional, offering a blend of theoretical grounding and practical, actionable methodologies.

Section 1: Molecular and Physicochemical Profile

A foundational understanding begins with the molecule's basic identity and its key physicochemical descriptors. These values provide the first-pass assessment of the compound's "drug-likeness" and guide subsequent experimental design.

PropertyValueSource
Chemical Structure Chemical Structure of Piperazine-1-carbonitrile hydrochloride-
CAS Number 2837835-34-2[5][6]
Molecular Formula C₅H₁₀ClN₃[5]
Molecular Weight 147.61 g/mol [5]
Predicted LogP -0.20552[5]
Topological Polar Surface Area (TPSA) 39.06 Ų[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 0[5]

Section 2: Critical Properties and Experimental Validation

In this section, we dissect the most influential physicochemical properties of Piperazine-1-carbonitrile hydrochloride. For each, we discuss its strategic importance in drug design and provide a self-validating, step-by-step protocol for its experimental determination.

Basicity (pKa): The Arbiter of Charge State and Interaction

Expertise & Experience: The pKa, or acid dissociation constant, is arguably the most critical parameter for an ionizable compound. It dictates the molecule's charge state at a given pH, which directly impacts its solubility, membrane permeability (per the pH-partition hypothesis), and its ability to form ionic bonds with its biological target. Piperazine itself is a diprotic base with two pKa values (pKa1 ≈ 9.73, pKa2 ≈ 5.35).[7][8] For Piperazine-1-carbonitrile hydrochloride, two factors are at play: the electron-withdrawing nature of the nitrile group will decrease the basicity of the adjacent nitrogen (N1), while the hydrochloride salt form confirms that one of the nitrogens is protonated under standard conditions. Determining the precise pKa value is essential for predicting its behavior in the physiological pH range of the gut, blood, and cellular compartments.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol describes a robust and widely accepted method for determining pKa values in the 2-12 range.[9][10] The principle is to monitor pH changes as a titrant of known concentration is added to the sample solution, with the pKa being identified at the half-equivalence point.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[9]

  • Sample Preparation: Accurately weigh and dissolve Piperazine-1-carbonitrile hydrochloride in deionized water to a known concentration (e.g., 1-10 mM). A co-solvent may be used if solubility is limited, but its effect on pKa must be noted.

  • Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to the solution. This is a critical step to maintain a constant ionic strength throughout the titration, which minimizes variations in activity coefficients.[9]

  • Initial pH Adjustment: For a hydrochloride salt (a weak acid), the titration will be performed with a strong base. The initial pH of the solution should be recorded.

  • Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Add standardized 0.1 M sodium hydroxide (NaOH) solution in small, precise increments (e.g., 0.05-0.1 mL).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. The most significant pH changes will occur near the equivalence point.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the buffer region on the curve).[9] This can be determined precisely by finding the maximum of the first derivative of the titration curve.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10) Prepare 2. Prepare Sample Solution (1-10 mM) Calibrate->Prepare Ensures Accuracy Ionic 3. Add Background Electrolyte (0.15 M KCl) Prepare->Ionic Maintains Constant Ionic Strength Titrate 4. Titrate with 0.1 M NaOH in Increments Ionic->Titrate Ready for Titration Plot 5. Plot pH vs. Volume Titrate->Plot Generate Curve Calculate 6. Determine pKa (Half-Equivalence Point) Plot->Calculate Identify Inflection

Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP): Balancing Permeability and Solubility

Expertise & Experience: Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a measure of a compound's preference for a lipid-like environment versus an aqueous one.[11] It is a cornerstone of drug design, heavily influencing membrane permeability, plasma protein binding, metabolic clearance, and volume of distribution. The predicted LogP for Piperazine-1-carbonitrile hydrochloride is -0.20552, suggesting it is a hydrophilic molecule.[5] While high hydrophilicity aids aqueous solubility, it can hinder passive diffusion across the lipid bilayers of cell membranes. Experimental verification of this value is crucial for building accurate structure-activity relationships (SAR).

Experimental Protocol: LogP Determination by the Shake-Flask Method

The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of partitioning at equilibrium.[12]

Step-by-Step Methodology:

  • Solvent Saturation: Prepare mutually saturated n-octanol and aqueous buffer (typically phosphate-buffered saline, pH 7.4, to measure LogD, which is more physiologically relevant for ionizable compounds). This is achieved by vigorously mixing equal volumes of the two solvents and allowing the phases to separate overnight.

  • Sample Preparation: Prepare a stock solution of Piperazine-1-carbonitrile hydrochloride in the aqueous phase at a known concentration. The concentration should be low enough to avoid aggregation but high enough for accurate quantification.

  • Partitioning: In a glass vial, combine a precise volume of the drug-containing aqueous phase with a precise volume of the saturated n-octanol (e.g., in a 1:1 ratio).

  • Equilibration: Cap the vial securely and shake it on a mechanical shaker at a constant temperature for a sufficient period (e.g., 1-24 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: Centrifuge the vial at low speed to achieve a clean separation of the aqueous and n-octanol layers.

  • Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the aqueous and n-octanol layers using a validated analytical method, such as HPLC-UV or LC-MS.[14]

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP (or LogD at pH 7.4) is the base-10 logarithm of this value.[11]

    • P = [Concentration]octanol / [Concentration]aqueous

    • LogP = log10(P)

LogP_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturate 1. Prepare Saturated Octanol & Buffer (pH 7.4) Dissolve 2. Dissolve Compound in Aqueous Phase Saturate->Dissolve Mix 3. Mix Aqueous & Octanol Phases Dissolve->Mix Shake 4. Shake to Equilibrium Mix->Shake Separate 5. Separate Phases (Centrifugation) Shake->Separate Quantify 6. Quantify Concentration in Each Phase (HPLC/LC-MS) Separate->Quantify Calculate 7. Calculate LogP/LogD Quantify->Calculate

Workflow for LogP/LogD determination via the shake-flask method.
Aqueous Solubility: The Foundation of Oral Bioavailability

Expertise & Experience: A drug must be in solution to be absorbed. Poor aqueous solubility is a leading cause of failure for drug candidates, resulting in low and erratic oral bioavailability.[15] Piperazine-1-carbonitrile is supplied as a hydrochloride salt precisely to leverage the ionizable nature of the piperazine nitrogen to enhance aqueous solubility.[16] While it is described as "soluble in water,"[17] quantifying this solubility under different pH conditions (e.g., gastric vs. intestinal pH) is essential for developing a viable oral formulation.

Experimental Protocol: Thermodynamic Solubility Determination

The thermodynamic or "equilibrium" solubility assay is the definitive method, measuring the concentration of a compound in a saturated solution at equilibrium.[18]

Step-by-Step Methodology:

  • System Preparation: Prepare the desired aqueous solvent (e.g., deionized water, or buffers simulating gastric fluid at pH 1.2 and intestinal fluid at pH 6.8).

  • Sample Addition: Add an excess amount of solid Piperazine-1-carbonitrile hydrochloride to a known volume of the solvent in a sealed vial. The key is to ensure that undissolved solid remains visible, confirming that a saturated solution will be formed.[15]

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (typically 25°C or 37°C). Agitate the suspension for an extended period (e.g., 24-72 hours) to ensure the system reaches thermodynamic equilibrium.[18]

  • Phase Separation: After equilibration, allow the vials to stand, then filter the suspension through a low-binding syringe filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solids. This step is critical to avoid artificially inflating the measured concentration.

  • Sample Preparation for Analysis: Accurately dilute the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method against a calibration curve prepared with known concentrations of the compound.[15]

  • Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µM.

Solubility_Determination_Workflow Start 1. Add Excess Solid to Buffer Equilibrate 2. Shake to Equilibrium (24-72h, constant T) Start->Equilibrate Separate 3. Separate Solid/Liquid (Filter or Centrifuge) Equilibrate->Separate Dilute 4. Dilute Saturated Filtrate Separate->Dilute Analyze 5. Quantify by HPLC/LC-MS Dilute->Analyze Result 6. Calculate Solubility (mg/mL or µM) Analyze->Result

Workflow for thermodynamic solubility determination.

Section 3: Safety, Stability, and Handling

Trustworthiness: A compound's utility is inseparable from its safe handling and stability. While specific toxicological data for Piperazine-1-carbonitrile hydrochloride is not widely published, data from related piperazine compounds provides a basis for prudent laboratory practice.

  • Handling: Piperazine derivatives are often classified as skin and eye irritants.[19][20] Therefore, handling should always be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21][22]

  • Stability and Storage: The hydrochloride salt form generally confers greater stability compared to the free base.[23] The parent piperazine molecule is known to be hygroscopic and sensitive to air and light.[24] Therefore, Piperazine-1-carbonitrile hydrochloride should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light. Studies on other synthetic piperazines have shown that stability in biological matrices like blood can be poor at room temperature, making prompt analysis or frozen storage essential.[25]

Section 4: Integrated Physicochemical Profile and Drug Design Implications

The individual properties of Piperazine-1-carbonitrile hydrochloride coalesce into a profile of a small, polar, and water-soluble fragment.

  • As a Building Block: Its predicted low LogP and high polarity make it an excellent starting point for building larger molecules where improved solubility is desired. The secondary amine at the N4 position is a prime handle for synthetic elaboration, allowing for the attachment of various pharmacophoric groups via reactions like reductive amination or amide coupling.[26]

  • Modulating Properties: A drug designer can use this core to systematically probe structure-activity relationships. For instance, attaching a lipophilic group to the N4 position would increase the overall LogP, potentially enhancing membrane permeability. The nitrile group, while contributing to polarity, also presents a potential site for metabolic interactions or can be hydrolyzed to a carboxylic acid to introduce a negative charge.

  • Predicting In Vivo Behavior: The collective data suggests a molecule that, if administered orally, would likely have good dissolution but may suffer from poor passive absorption due to its high polarity (as indicated by TPSA and low LogP). Its distribution would likely be limited to extracellular fluids unless it is a substrate for an active transporter. The pKa will be crucial in determining its absorption profile throughout the gastrointestinal tract.

This integrated understanding allows scientists to use Piperazine-1-carbonitrile hydrochloride not just as a reagent, but as a strategic tool to impart desirable drug-like properties into new chemical entities.

Drug_Design_Logic cluster_physchem Physicochemical Properties cluster_adme Pharmacokinetic Profile (ADME) cluster_outcome Therapeutic Outcome pKa pKa (Charge State) Sol Solubility (Aqueous) pKa->Sol Abs Absorption pKa->Abs pH-Partition LogP LogP / LogD (Lipophilicity) LogP->Abs Permeability Dist Distribution LogP->Dist Met Metabolism LogP->Met Sol->Abs Bioavailability MW MW / TPSA (Size / Polarity) MW->Abs Exc Excretion MW->Exc Efficacy Efficacy Abs->Efficacy Dist->Efficacy Safety Safety / Toxicity Met->Safety Exc->Safety

Relationship between physicochemical properties and drug performance.

References

  • Rana, S., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2020). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 25(3), 567.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Kumar, A., et al. (2018). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 159, 325-366.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Jørgensen, K. B., et al. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta, 1188, 338988.
  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Handloser, C. S., & Handloser, M. W. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1184-1186. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Pop, A. M., et al. (2018). Experimental determination of the logP using the spectrophotometric method. Farmacia, 66(1), 123-126.
  • Van Doren, H. A., et al. (2017). Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. Journal of Chemical Education, 94(11), 1794-1798. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Aqueous solubility. In Drug-like properties: concepts, structure design and methods (pp. 105-131). Academic Press.
  • Hodges, N. J., et al. (2010). Practical methods for the measurement of logP for surfactants. Chemosphere, 81(1), 1-7. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine, hydrochloride (1:?). Retrieved from [Link]

  • Majeed, N. S. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine? ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Henni, A., et al. (2008). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]

  • K-Y, Z., et al. (2014). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 19(8), 11476-11488.
  • Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Retrieved from [Link]

  • Johnson, R. D., & Botch-Jones, F. R. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 113–120. Retrieved from [Link]

Sources

Toxicity and safety profile of piperazine-1-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity and Safety Profile of Piperazine-1-carbonitrile Hydrochloride

Abstract

This technical guide provides a comprehensive toxicological and safety assessment of piperazine-1-carbonitrile hydrochloride (CAS 2837835-34-2). Given the limited direct empirical data for this specific molecule, this document employs a scientifically rigorous read-across approach, leveraging the extensive toxicological database of the parent piperazine moiety and its various salts. The assessment focuses on key toxicological endpoints, including acute toxicity, irritation, sensitization, repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Critical safety concerns, primarily driven by the piperazine ring, are identified as potential neurotoxicity, sensitization, and the propensity for in vivo formation of carcinogenic N-nitroso derivatives. The guide further explores the potential metabolic fate of the carbonitrile group. Methodologies for key predictive safety assays are detailed to provide researchers and drug development professionals with a framework for a thorough risk evaluation.

Introduction and Scope

Piperazine-1-carbonitrile hydrochloride is a derivative of piperazine, a core scaffold in numerous active pharmaceutical ingredients (APIs). While specific toxicological data for this hydrochloride salt is sparse, the well-characterized profile of the parent piperazine molecule provides a robust foundation for a predictive safety assessment. This guide synthesizes available data to build a comprehensive safety profile, adhering to the principles of read-across and structural analogy.

The primary objective is to equip researchers, toxicologists, and drug development professionals with the critical information needed to manage potential risks associated with the handling and development of this compound. We will delve into the mechanistic underpinnings of piperazine-induced toxicity, with a special focus on the two most significant liabilities: neurotoxicity and the potential for nitrosamine formation.

Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is essential for interpreting its toxicological behavior.

PropertyValueReference
CAS Number 2837835-34-2[1][2][3]
Molecular Formula C₅H₁₀ClN₃[2]
Molecular Weight 147.61 g/mol [2][3]
IUPAC Name piperazine-1-carbonitrile;hydrochloride[1]
Appearance Solid (Predicted)[4]
Hazard Statements H302: Harmful if swallowed[1]

Predictive Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetic profile dictates the concentration and duration of exposure of a substance and its metabolites at target organs. The profile for piperazine-1-carbonitrile hydrochloride is inferred from data on piperazine and its salts.

Absorption

Piperazine and its salts are readily absorbed from the gastrointestinal tract following oral administration.[5] Therefore, piperazine-1-carbonitrile hydrochloride is expected to exhibit significant oral bioavailability. Dermal and inhalation routes are also potential pathways for exposure in laboratory and manufacturing settings.

Distribution

Following absorption, piperazine is distributed throughout the body. No specific tissue accumulation data is available, but its effects on the central nervous system (CNS) indicate it crosses the blood-brain barrier.

Metabolism: The Dual Pathway of Concern

The metabolism of piperazine-1-carbonitrile hydrochloride is predicted to follow two primary pathways, each with distinct safety implications.

  • Piperazine Ring Metabolism and Nitrosation: The secondary amine within the piperazine ring is susceptible to nitrosation under acidic conditions (such as in the stomach) in the presence of nitrite ions. This reaction can form N-mononitrosopiperazine (NPZ), a compound that has demonstrated clear genotoxic and carcinogenic properties in animal studies.[6] This metabolic activation to a carcinogen is a paramount safety concern for most piperazine derivatives.

  • Carbonitrile Group Metabolism: The nitrile (-C≡N) group can undergo enzymatic hydrolysis. The specific metabolic fate can vary, but potential pathways include conversion to a carboxylic acid or an amide. While many nitrile-containing compounds are not genotoxic[7], the potential for cyanide release, although often a minor pathway for many organic nitriles, must be considered in a comprehensive safety evaluation.

G cluster_absorption Absorption cluster_circulation Systemic Circulation cluster_metabolism Metabolism (Liver, Stomach) cluster_excretion Excretion P1C_HCL Piperazine-1-carbonitrile HCl (Oral, Dermal, Inhalation) P1C Piperazine-1-carbonitrile P1C_HCL->P1C Dissociation & Absorption Metabolite1 N-Nitrosopiperazine-1-carbonitrile (Potential Carcinogen) P1C->Metabolite1 Nitrosation (e.g., in stomach) Metabolite2 Piperazine-1-carboxamide / Carboxylic Acid (Hydrolysis of Nitrile) P1C->Metabolite2 Enzymatic Hydrolysis Urine Urine (Parent & Metabolites) P1C->Urine Direct Excretion Metabolite1->Urine Metabolite2->Urine

Caption: Predicted Metabolic Pathways for Piperazine-1-carbonitrile.

Excretion

Piperazine and its metabolites are primarily excreted via the kidneys into the urine.

Toxicological Profile and Hazard Identification

This section details the potential hazards associated with piperazine-1-carbonitrile hydrochloride, based on a read-across from piperazine and its various salts.

Acute Toxicity

Piperazine exhibits low acute oral toxicity in animal models, with a reported LD50 in rats of approximately 2600 mg/kg.[8] However, this low animal toxicity belies a significant risk in humans. Acute neurotoxicity has been observed in humans with a Lowest Observed Adverse Effect Level (LOAEL) of 110 mg/kg body weight.[5] Symptoms can include weakness, blurred vision, tremors, and seizures.[9] The primary hazard statement for piperazine-1-carbonitrile hydrochloride is "Harmful if swallowed," which aligns with this profile.[1]

EndpointSpeciesValueReference
Oral LD50Rat2600 mg/kg[8]
Oral LOAEL (Neurotoxicity)Human110 mg/kg[5]
Dermal LD50Rabbit4 mL/kg[8]
Skin and Eye Irritation/Corrosion

Piperazine in its base form is classified as a corrosive substance that can cause severe skin burns and eye damage.[10] While its hydrochloride salts generally have a lower irritant potential[6], direct contact should be avoided. Standard personal protective equipment (PPE), including gloves and safety glasses, is mandatory when handling the material.

Sensitization

There is substantial evidence that piperazine is both a skin and respiratory sensitizer.[9][10][11] Inhalation of dust can trigger allergic reactions, including asthma-like symptoms, while skin contact can lead to allergic dermatitis.[9] This potential for sensitization necessitates careful handling in a well-ventilated area to minimize exposure.

Repeated Dose Toxicity

Sub-chronic and chronic exposure to piperazine primarily targets the central nervous system. A LOAEL of approximately 30 mg/kg bw/day has been reported in humans based on neurotoxic effects observed during therapeutic use over several days.

Genotoxicity and Carcinogenicity: The Nitrosamine Risk

This is a critical area of concern.

  • Genotoxicity: In vitro and in vivo studies indicate that piperazine itself is not genotoxic.[6] However, its metabolite, N-nitrosopiperazine (NPZ), formed via in vivo nitrosation, shows clear genotoxic properties.

  • Carcinogenicity: There are no adequate studies to classify the carcinogenicity of piperazine itself.[6] The risk is intrinsically linked to the formation of its N-nitroso derivatives, which are carcinogenic in rodents.[6] Therefore, any risk assessment must assume that exposure to piperazine-1-carbonitrile hydrochloride carries a potential carcinogenic risk due to the possible formation of a nitrosamine metabolite.

Reproductive and Developmental Toxicity

Piperazine and its salts are classified under 'Reproductive toxicity – Category 2' with the hazard statement "Suspected of damaging fertility. Suspected of damaging the unborn child" (H361fd).[5] Animal studies have shown teratogenic effects, such as cleft palate and umbilical hernia, although these effects occurred at doses that also caused significant maternal toxicity.

Experimental Protocols for Safety Evaluation

To ensure a self-validating safety assessment, specific experimental protocols should be employed to investigate the key predicted liabilities of piperazine-1-carbonitrile hydrochloride.

Protocol 1: In Vitro Nitrosamine Formation Potential Assay

Rationale: The primary, most severe risk identified is the formation of a carcinogenic N-nitroso derivative. This assay directly tests the propensity of the molecule to undergo nitrosation under simulated gastric conditions. A positive result in this assay would be a significant flag for further development.

Methodology:

  • Preparation of Simulated Gastric Fluid (SGF): Prepare SGF (pH 1.2-2.0) without pepsin, containing a known concentration of sodium nitrite (e.g., 4 mM).

  • Incubation: Add piperazine-1-carbonitrile hydrochloride to the SGF to a final concentration of 1 mM. Incubate the mixture at 37°C for 1-4 hours with gentle agitation. A positive control (e.g., morpholine) and a negative control (no test article) should be run in parallel.

  • Quenching: Stop the reaction by adding a quenching agent, such as ammonium sulfamate or ascorbic acid, and raising the pH to >7 with ammonium hydroxide.

  • Extraction: Extract the potential N-nitroso derivative from the aqueous mixture using a suitable organic solvent (e.g., dichloromethane).

  • Analysis: Analyze the organic extract by a sensitive and specific analytical method, such as High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography with a Thermal Energy Analyzer (GC-TEA).

  • Quantification: Quantify the amount of N-nitrosopiperazine-1-carbonitrile formed against a certified reference standard.

G Start Start: New Piperazine Derivative Identified LitReview Literature & In Silico Review (Read-Across) Start->LitReview HazardID Identify Key Hazards: - Neurotoxicity - Sensitization - Nitrosation Potential LitReview->HazardID InVitroScreen Tier 1: In Vitro Screening HazardID->InVitroScreen NitrosamineAssay In Vitro Nitrosation Assay InVitroScreen->NitrosamineAssay Primary CytotoxAssay General Cytotoxicity (e.g., MTT) InVitroScreen->CytotoxAssay Secondary GenotoxAssay In Vitro Genotoxicity (e.g., Ames Test) InVitroScreen->GenotoxAssay Secondary RiskAssess1 Initial Risk Assessment NitrosamineAssay->RiskAssess1 CytotoxAssay->RiskAssess1 GenotoxAssay->RiskAssess1 StopDev High Risk: Stop/Redesign RiskAssess1->StopDev Unacceptable Nitrosation Proceed Acceptable Risk: Proceed to In Vivo RiskAssess1->Proceed Acceptable InVivoTox Tier 2: In Vivo Toxicology (Rodent, e.g., 28-day study) Proceed->InVivoTox FinalRisk Full Safety Profile & Risk Characterization InVivoTox->FinalRisk

Sources

Literature review on piperazine-1-carbonitrile hydrochloride in pharmacology

Author: BenchChem Technical Support Team. Date: April 2026

Piperazine-1-Carbonitrile Hydrochloride in Modern Pharmacology: A Technical Guide to Reversible Covalent Warheads and Synthetic Intermediates

Executive Summary

Piperazine-1-carbonitrile hydrochloride (CAS 2837835-34-2)[1] occupies a dual role in modern medicinal chemistry. As a direct pharmacophore, its N-cyano (cyanamide) motif acts as a highly selective, reversible covalent warhead targeting cysteine proteases. As a synthetic building block, the piperazine core provides a versatile scaffold for the construction of advanced heterocyclic therapeutics, including triazoles and oxazolidinones. This whitepaper provides an in-depth mechanistic analysis, quantitative target profiling, and self-validating experimental workflows for utilizing piperazine-1-carbonitrile in drug discovery.

The Mechanistic Paradigm: Cyanamides as Reversible Covalent Warheads

Historically, the development of targeted covalent inhibitors (TCIs) relied heavily on highly reactive, irreversible electrophiles such as vinyl sulfones and epoxides. While potent, these warheads often suffer from idiosyncratic toxicity due to permanent off-target protein modification and immune haptenization[2].

The cyanamide group (>N-C≡N) present in piperazine-1-carbonitrile offers a superior alternative through "tempered electrophilicity"[3]. When the cyanamide enters the active site of a cysteine protease, the catalytic Cys-His ion pair facilitates a nucleophilic attack on the nitrile carbon. This forms a thioimidate adduct[2]. Crucially, this reaction is thermodynamically stable enough to provide high-affinity inhibition but kinetically reversible. If the local concentration of the drug drops, the adduct hydrolyzes, allowing the enzyme to recover and drastically reducing long-term toxicity risks[4].

Mechanism Cys Catalytic Cys25 (Thiolate Nucleophile) Transition Transition State (Nucleophilic Attack) Cys->Transition Attacks Nitrile Carbon Cyanamide Piperazine-1-Carbonitrile (Electrophilic Warhead) Cyanamide->Transition Electron Withdrawal Adduct Thioimidate Adduct (Reversible Covalent Bond) Transition->Adduct Adduct Formation Adduct->Cys Hydrolysis/Reversal

Fig 1. Reversible covalent binding mechanism of cyanamide warheads to catalytic cysteine.

Target Profiling and Quantitative Efficacy

The pharmacological utility of the piperazine-1-carbonitrile scaffold is most pronounced in the inhibition of papain-family cysteine proteases.

  • Human Cathepsins (K, S, B, L): These lysosomal proteases are heavily implicated in osteoporosis, autoimmune diseases, and tumor invasion. Cyanamide-based inhibitors exhibit exceptional slow-binding kinetics, achieving second-order rate constants up to 52,900×103M−1s−1 against Cathepsin K[4].

  • Cruzain: The major cysteine protease of Trypanosoma cruzi, the causative agent of Chagas disease. Early drug candidates like K777 (a vinyl sulfone) were halted in preclinical trials due to irreversible toxicity. Replacing the vinyl sulfone with a nitrile/cyanamide moiety yields inhibitors that maintain anti-parasitic efficacy while completely derisking the toxicity profile[2].

Table 1: Comparative Kinetic Profiling of Cysteine Protease Inhibitor Classes

Inhibitor ClassWarhead MotifBinding ModalityTarget ExamplesClinical/Preclinical Status
Vinyl Sulfones (e.g., K777)-SO2-CH=CH2Irreversible CovalentCruzain, Cathepsin BHalted due to toxicity[2]
Cyanamides (N-cyano)>N-C≡NReversible CovalentCathepsin K/S, CruzainAdvanced Preclinical[4]
Epoxysuccinates (e.g., DCG-04)EpoxideIrreversible CovalentBroad-spectrum CysteineUsed as ABPP Probes[3]

Synthetic Utility: Constructing Advanced Pharmacophores

Beyond its direct use as a warhead, piperazine-1-carbonitrile is a highly versatile synthetic intermediate. It is frequently utilized in the synthesis of 1,2,4-triazoles, which possess potent antimicrobial and anticancer properties[5]. Modern green chemistry also allows for the synthesis of complex cyanamides via electrochemical cyanation using TMSCN, avoiding toxic oxidants[6].

Protocol 1: Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

Causality & Design: Microwave irradiation is specifically chosen over conventional thermal heating to bypass the high activation energy required for the cyclization of the intermediate amidrazone. This reduces reaction time from hours to minutes and minimizes thermal degradation products[5].

  • Preparation: Dissolve piperazine-1-carbonitrile hydrochloride (1.0 eq) and 2-fluorobenzohydrazide (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is selected for its high dipole moment, ensuring highly efficient microwave energy absorption and uniform volumetric heating.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). This serves a dual purpose: neutralizing the hydrochloride salt to liberate the free piperazine amine, and activating the cyanamide carbon for nucleophilic addition.

  • Irradiation: Subject the sealed vessel to microwave irradiation at 120°C for 15 minutes.

  • Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the cyanamide peak (m/z 112 for the free base) and the appearance of the cyclized triazole mass confirms successful conversion. This acts as a self-validating checkpoint before proceeding to workup.

  • Purification: Quench the reaction by pouring it into ice-cold water to precipitate the product. Filter and recrystallize from ethanol to ensure >95% purity for downstream biological assays.

Experimental Workflow: Validating Target Engagement via ABPP

To prove that a piperazine-1-carbonitrile derivative selectively engages its target in a complex biological system, Activity-Based Protein Profiling (ABPP) is the gold standard[3].

Causality & Design: Standard biochemical assays use isolated, purified enzymes, failing to account for cellular permeability, off-target binding, or competition with endogenous substrates. Competitive ABPP solves this by using a broad-spectrum reactive probe (e.g., DCG-04) to label all active cysteine proteases in a native proteome. If our cyanamide inhibitor successfully binds the target, it will block the probe from binding, resulting in a quantifiable loss of signal[3].

Protocol 2: Competitive ABPP for Cyanamide Target Validation
  • Proteome Preparation: Lyse cells expressing the target (e.g., macrophages for Cathepsin S) in a native lysis buffer (pH 6.5) to preserve enzymatic activity. Do not use denaturing detergents like SDS at this stage.

  • Inhibitor Pre-incubation: Treat the lysate with the cyanamide inhibitor (10 µM) for 30 minutes at 37°C.

    • Self-Validation Controls: Include a vehicle (DMSO) negative control to establish the baseline maximum probe labeling, and a known irreversible inhibitor (e.g., K777) as a positive control for complete target blockade.

  • Probe Labeling: Add the broad-spectrum epoxide probe DCG-04 (1 µM) for 1 hour. Active enzymes will be covalently tagged; enzymes successfully inhibited by the reversible cyanamide will remain untagged due to active site competition[3].

  • Click Chemistry & Readout: If using an alkyne-tagged probe, perform CuAAC click chemistry to attach a TAMRA fluorophore. Resolve the proteome on an SDS-PAGE gel and visualize via in-gel fluorescence scanning. A successful reversible covalent inhibitor will show a dose-dependent disappearance of the specific target band while leaving off-target bands untouched.

ABPP Lysate 1. Native Proteome Lysate (Active Cysteine Proteases) Inhibitor 2. Cyanamide Pre-incubation (Target Engagement) Lysate->Inhibitor Block specific active sites Probe 3. DCG-04 Probe Addition (Labels Uninhibited Enzymes) Inhibitor->Probe Tag residual active enzymes Click 4. CuAAC Click Chemistry (Fluorophore Conjugation) Probe->Click Attach TAMRA fluorophore Analysis 5. SDS-PAGE & Fluorescence (Quantify Band Depletion) Click->Analysis Readout target selectivity

Fig 2. Competitive ABPP workflow for validating cyanamide target engagement.

References[1] Fluorochem, "Piperazine-1-carbonitrile hydrochloride (CAS 2837835-34-2)", https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0No5dyZM8Smj9_kfUABSyMvike9HcAm5HS9Lu8mWY9a_3CX9P_Xf6Yp1BtuOMup6QdRxBM9X4t3qGA33R10NkbPm9s1FmDokor-DscHMFJv1zKvNnLRNMvpmnDV6e-E_C1UED[2] Journal of Chemical Information and Modeling, "Assessment of the Cruzain Cysteine Protease Reversible and Irreversible Covalent Inhibition Mechanism", https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9v1A_zEpX1WwaNO2aBdNhu5dK0_zsGzUdvQHOg0kkyT7Vwy0kXYH8icm_8xokC4DUZtv16nz2NFTOlg2CiToBf9UEXyOt2J7aoA0mTiWAPqS8LHW6PGC448T7Rz7-sUdUchnl8aqmTZ2EQ7M=[6] Google Patents, "CN113200912A - Method for synthesizing cyanamide", https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwujU2biRE93mVqnN9O7OcydmWARs_XgJ9qSttRlTVi4dklrVbWMx_Up3YulmV1cB_3WxilaKNJqhpn_KJa7ocvHAuPqVuZfMsU9fauKJ-MJcLm9N5RpSkoghnMR54CZL3AvMcmHAGhZ-lIkQ=[5] PMC, "Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications", https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb1AbhsNhhzbbnZF-CU5Rne7nUrnhCevlpFiv8PwE9hQ-H2uk4-aoiWxxAStDCGZWuX50CwdBZk7r0Tj5K9__IWIrf6NrRs-xFc0B2BSjHf1eIqETh9qLa5xHXa6NaDNjBxALpAZ_hwi70-FE=[3] PMC, "Strategies for discovering and derisking covalent, irreversible enzyme inhibitors", https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhI6WP1aYPwn7PbXK0pXmFgSmdDFXt99fxicHZ1Zq_wNX5xvbQ1gU5wNXuVKWIzFuEA2u6PnJNW9KdPlvwYjwNcFZeFWhMDwJMyL3Zg9XwmEFaIBO1T_LQ8N6XpnOi6RbcC54lwJcGlUEqDjs=[4] ACS Medicinal Chemistry Letters, "3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins", https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGawUg5ztRuJ5KQ5Z9KQ_9VtnVwnxD-QwwEzo1OW7AU1HMG3UMTvwhlMzuL45tXzRPYBz3_wtwqiqCMmp24mA7rYU-yyinGhEpYNbcGXxmLAcBJJ9CrmJZRlHTyS-wG1nTTt3PSYw==

Sources

Methodological & Application

A Detailed, Step-by-Step Synthesis Protocol for Piperazine-1-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine-1-carbonitrile hydrochloride is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structure combines a reactive carbonitrile group with the versatile piperazine scaffold. This document provides a comprehensive, step-by-step protocol for the synthesis of piperazine-1-carbonitrile hydrochloride. The protocol is designed for researchers and scientists in drug development, emphasizing not just the procedural steps but also the underlying chemical principles, safety considerations, and methods for product validation. The synthesis is based on the controlled monosubstitution of piperazine via an in situ generated monohydrochloride salt, followed by cyanation with cyanogen bromide and subsequent conversion to the final hydrochloride salt.

Introduction and Scientific Background

The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its ability to improve the aqueous solubility and pharmacokinetic profile of drug candidates.[1][2] The introduction of a carbonitrile moiety onto the piperazine scaffold at the N1 position creates a versatile intermediate. The nitrile group can be further transformed into various functional groups, such as amines, amides, or tetrazoles, making piperazine-1-carbonitrile a key starting material for library synthesis and lead optimization.[1]

A primary challenge in the functionalization of piperazine is achieving selective N-monosubstitution, as the two secondary amine groups exhibit similar reactivity, often leading to undesired N,N'-disubstituted byproducts.[2][3] This protocol circumvents this issue by employing a well-established strategy: the in situ formation of a piperazine-1-ium cation (as a monohydrochloride salt).[3] By protonating one nitrogen atom, its nucleophilicity is effectively masked, directing the subsequent electrophilic attack to the remaining free secondary amine.[3]

The cyanation step is achieved using cyanogen bromide (BrCN), a classic and effective reagent for the synthesis of cyanamides from secondary amines in a reaction related to the von Braun degradation.[4][5] The reaction proceeds via a nucleophilic substitution mechanism where the unprotonated nitrogen of piperazine attacks the electrophilic carbon of cyanogen bromide.[4][6] Finally, the resulting free base, piperazine-1-carbonitrile, is converted to its hydrochloride salt to improve stability and handling characteristics.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )SupplierPurity
Anhydrous PiperazineC₄H₁₀N₂86.14Sigma-Aldrich≥99%
Piperazine DihydrochlorideC₄H₁₂Cl₂N₂159.06Sigma-Aldrich≥98%
Cyanogen Bromide (BrCN)CBrN105.92Sigma-Aldrich≥97%
Methanol (Anhydrous)CH₃OH32.04Fisher Scientific≥99.8%
Isopropyl AlcoholC₃H₈O60.10Fisher ScientificHPLC Grade
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.12Sigma-Aldrich≥99.7%
Hydrochloric Acid (in Diethyl Ether)HCl36.46Sigma-Aldrich2.0 M Solution
Deuterated Chloroform (CDCl₃)CDCl₃120.38Cambridge Isotope Labs99.8 atom % D
Equipment
  • Three-neck round-bottom flask (500 mL) with magnetic stirrer bar

  • Reflux condenser and nitrogen/argon inlet adapter

  • Dropping funnel (100 mL)

  • Magnetic stir plate with heating mantle

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance (± 0.001 g)

  • pH indicator strips

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer (e.g., 400 MHz)

  • FTIR spectrometer with ATR accessory

  • Melting point apparatus

Safety Precautions and Hazard Management

CRITICAL: This synthesis involves highly toxic and hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.

  • Cyanogen Bromide (BrCN): Extremely toxic and corrosive. It can be fatal if inhaled, swallowed, or absorbed through the skin. It is also a lachrymator. Handle with extreme caution using appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles. Work in a well-ventilated fume hood at all times. Have a sodium bicarbonate solution ready for quenching any spills.

  • Anhydrous Piperazine: Corrosive and causes severe skin burns and eye damage.[7] May cause an allergic skin reaction and respiratory irritation.[7] Avoid inhalation of dust.

  • Methanol: Flammable liquid and toxic if ingested, inhaled, or absorbed through the skin.

  • Hydrochloric Acid: Highly corrosive. Causes severe burns. Handle with care.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][8][9] An emergency eyewash station and safety shower must be readily accessible.[10]

Experimental Protocol: Step-by-Step Synthesis

Overall Synthesis Workflow

The synthesis is performed in two main stages: the formation of the piperazine-1-carbonitrile free base, followed by its conversion to the hydrochloride salt.

G cluster_0 Stage 1: Free Base Synthesis cluster_1 Stage 2: Salt Formation & Purification A 1. In Situ Formation of Piperazine Monohydrochloride B 2. Cyanation Reaction with Cyanogen Bromide A->B Reaction Mixture C 3. Work-up and Isolation B->C Crude Product Slurry D 4. Dissolution of Free Base C->D Piperazine-1-carbonitrile (Free Base) E 5. Precipitation with HCl D->E Solution in IPA F 6. Recrystallization E->F Crude HCl Salt G Final Product: Piperazine-1-carbonitrile HCl F->G Purified Product

Caption: Workflow for the synthesis of piperazine-1-carbonitrile hydrochloride.

Stage 1: Synthesis of Piperazine-1-carbonitrile (Free Base)

Step 1.1: In Situ Preparation of Piperazine Monohydrochloride

  • To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous piperazine (10.0 g, 0.116 mol) and piperazine dihydrochloride (18.45 g, 0.116 mol).

  • Add 250 mL of anhydrous methanol.

  • Stir the suspension at room temperature under a nitrogen atmosphere. The solids may not completely dissolve, which is acceptable for the subsequent step.

  • Rationale: Using equimolar amounts of the free base and the dihydrochloride salt generates the monoprotonated piperazine species in situ. This strategy effectively protects one of the nitrogen atoms, preventing the formation of the disubstituted byproduct and ensuring selectivity for monosubstitution.[3]

Step 1.2: Cyanation Reaction

  • In a separate flask, carefully dissolve cyanogen bromide (12.3 g, 0.116 mol) in 50 mL of anhydrous methanol.

    • CAUTION: Perform this step in a fume hood. Avoid any contact or inhalation.

  • Attach the cyanogen bromide solution to a dropping funnel and add it dropwise to the stirred piperazine suspension over a period of 30-45 minutes. An ice bath can be used to control any mild exotherm.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane with 1% triethylamine).

  • Rationale: The unprotonated nitrogen of the piperazine monohydrochloride acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide.[4] The 24-hour reaction time at room temperature allows the reaction to proceed to completion under mild conditions.[4]

Step 1.3: Work-up and Isolation of the Free Base

  • After 24 hours, cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation of the piperazine dihydrochloride byproduct.

  • Filter the white precipitate (piperazine dihydrochloride) using a Büchner funnel and wash the solid with a small amount of cold methanol (2 x 20 mL).

  • Combine the filtrate and washings.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous oil or semi-solid. This is the crude piperazine-1-carbonitrile free base.

  • Rationale: The piperazine dihydrochloride formed as a byproduct is largely insoluble in the methanolic solution and can be easily removed by filtration.[3] Rotary evaporation efficiently removes the solvent to yield the crude product.

Stage 2: Formation and Purification of Piperazine-1-carbonitrile Hydrochloride

Step 2.1: Conversion to Hydrochloride Salt

  • Dissolve the crude piperazine-1-carbonitrile free base in isopropyl alcohol (approx. 100 mL). Gentle warming may be required.

  • Cool the solution in an ice-water bath.

  • Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until the solution becomes acidic (test with pH paper). A white precipitate will form.

  • Continue stirring in the ice bath for an additional 30 minutes.

  • Rationale: The free base is converted to its hydrochloride salt to enhance its stability and facilitate purification by recrystallization. Isopropyl alcohol is a suitable solvent for this precipitation.[3]

Step 2.2: Purification by Recrystallization

  • Collect the white precipitate by vacuum filtration, washing with a small amount of cold diethyl ether.

  • To purify the product, recrystallize the crude solid from a suitable solvent system, such as an isopropyl alcohol/methanol mixture. Dissolve the solid in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Filter the purified white crystalline solid, wash with cold diethyl ether, and dry under vacuum.

  • Expected Yield: 60-70%.

  • Rationale: Recrystallization is a standard purification technique for solid compounds, removing residual impurities and providing a product with high purity.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Results
Appearance White to off-white crystalline solid.[10]
Melting Point Literature values vary; typically in the range of 210-214 °C (with decomposition).[8]
FTIR (ATR) Characteristic peaks around 2210-2220 cm⁻¹ (C≡N stretch) and in the 2700-3000 cm⁻¹ region (C-H stretch, N-H⁺ stretch).[4]
¹H NMR Signals corresponding to the piperazine ring protons. The exact chemical shifts will depend on the deuterated solvent used.
¹³C NMR A signal for the nitrile carbon (C≡N) typically appears around 117-119 ppm.[4] Signals for the piperazine ring carbons will also be present.
Purity (HPLC) Purity should be ≥95% as determined by a suitable HPLC method.[11][12]

Reaction Mechanism Overview

The core of the synthesis is the nucleophilic attack of the monosubstituted piperazine on cyanogen bromide.

G cluster_reactants Reactants cluster_products Product Piperazine\nMonohydrochloride Cyanogen\nBromide Piperazine\nMonohydrochloride->Cyanogen\nBromide Nucleophilic Attack Transition State Transition State Intermediate Intermediate Transition State->Intermediate Bromide Loss Piperazine-1-carbonitrile\n(Free Base) Intermediate->Piperazine-1-carbonitrile\n(Free Base) Deprotonation

Sources

Application Notes & Protocols: The Strategic Utility of Piperazine-1-carbonitrile Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Piperazine-1-carbonitrile hydrochloride has emerged as a highly strategic and versatile building block in the lexicon of medicinal chemistry. Its unique bifunctional nature—a reactive secondary amine for diverse substitutions and a synthetically malleable cyano group—provides a rapid and efficient entry point to a wide array of complex molecular architectures. The piperazine core itself is widely recognized as a "privileged scaffold," frequently incorporated into drug candidates to modulate critical physicochemical properties such as aqueous solubility, lipophilicity, and pKa, thereby enhancing pharmacokinetic profiles.[1][2][3] This guide provides an in-depth exploration of the applications of piperazine-1-carbonitrile hydrochloride, detailing field-proven protocols for its key transformations and contextualizing its role in contemporary drug discovery campaigns.

The Piperazine-1-carbonitrile Scaffold: A Bifunctional Linchpin

The strategic value of piperazine-1-carbonitrile hydrochloride lies in its pre-activated, yet selectively addressable, functional handles. The hydrochloride salt form ensures stability and ease of handling for this solid material.[4][5] In a reaction, the free base can be readily generated in situ.

  • The Secondary Amine (N-H): This site is the primary point for introducing molecular diversity. It readily undergoes a variety of C-N bond-forming reactions, allowing for the attachment of aryl, alkyl, and acyl groups. This functionalization is pivotal for orienting pharmacophoric elements toward their biological targets.[6]

  • The Cyano Group (-C≡N): Far from being a mere placeholder, the nitrile moiety is a versatile functional group precursor. It can be transformed into primary amines, tetrazoles (as carboxylic acid bioisosteres), amidines, and other functionalities, each offering distinct chemical properties and potential biological interactions.[7][8][9]

The combination of these two features in a single, compact molecule allows for a divergent synthetic strategy, where a common intermediate can be rapidly elaborated into a library of structurally distinct compounds.

G cluster_start Core Building Block cluster_n_func N-Functionalization cluster_cn_func Cyano Group Transformation cluster_products Diversified Intermediates start Piperazine-1-carbonitrile Hydrochloride reductive_amination Reductive Amination start->reductive_amination Address N-H Site n_alkylation N-Alkylation start->n_alkylation Address N-H Site buchwald Buchwald-Hartwig Amination start->buchwald Address N-H Site product1 N-Aryl/Alkyl Piperazine Nitriles reductive_amination->product1 n_alkylation->product1 buchwald->product1 reduction Reduction to Amine product2 N-Substituted Piperazinemethylamines reduction->product2 tetrazole Tetrazole Formation product3 N-Substituted (Piperazinyl)tetrazoles tetrazole->product3 product1->reduction Address Cyano Site product1->tetrazole Address Cyano Site G reagents Piperazine-1-carbonitrile HCl + Aldehyde/Ketone + Base (TEA/DIPEA) setup 1. Mix reagents in DCM/DCE 2. Stir at RT for 30 min reagents->setup reduction 3. Add NaBH(OAc)₃ 4. Stir at RT for 4-24h setup->reduction workup 5. Quench with NaHCO₃ (aq) 6. Extract with DCM reduction->workup purify 7. Dry, Concentrate 8. Column Chromatography workup->purify product N-Alkylated Product purify->product

Sources

Application Note: Piperazine-1-carbonitrile Hydrochloride in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperazine-1-carbonitrile hydrochloride is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and materials science. By masking one nitrogen of the piperazine ring with a cyano group, chemists can selectively functionalize the secondary amine while preserving the nitrile for subsequent orthogonal transformations (e.g., reduction, tetrazole formation). This application note details the physicochemical profile, mechanistic rationale, and validated protocols for utilizing this critical intermediate in complex scaffold assembly.

Physicochemical Profiling & Handling

The physical properties and handling requirements of piperazine-1-carbonitrile hydrochloride are summarized below.

PropertyValue
Chemical Name Piperazine-1-carbonitrile hydrochloride
CAS Number 2837835-34-2[1]
Molecular Formula C₅H₁₀ClN₃[2]
Molecular Weight 147.61 g/mol [2]
SMILES N#CN1CCNCC1.Cl[1]
Appearance White to off-white solid
Storage Conditions Store at room temperature, keep dry and cool[2]

Causality Insight: The free base of piperazine-1-carbonitrile is prone to dimerization and moisture-induced degradation over time. The hydrochloride salt is specifically engineered to lock the secondary amine in a protonated, non-nucleophilic state. This drastically improves shelf-life, prevents premature polymerization, and ensures precise stoichiometric control during complex multi-step syntheses[1].

Mechanistic Role & Reactivity Profile

Piperazine-1-carbonitrile hydrochloride operates as a dual-axis scaffold:

  • Secondary Amine Axis: Upon in situ neutralization with a non-nucleophilic base, the secondary amine is liberated. This site readily undergoes S_N2 alkylation, acylation, or Buchwald-Hartwig cross-coupling.

  • Nitrile Axis: The cyanamide moiety (N–C≡N) is relatively stable to mild basic and acidic conditions but can be selectively activated. It serves as a precursor for primary amines, amidines, or tetrazoles.

This bifunctionality has made it a cornerstone in the synthesis of3[3] and advanced4[4].

G A Piperazine-1-carbonitrile HCl (Stable Precursor) B Free Base Liberation (in situ via DIPEA) A->B Base addition C N-Alkylation / Acylation (Secondary Amine Reactivity) B->C R-X or R-COCl D Nitrile Transformations (Tetrazole / Amidoxime) B->D NaN3 or LiAlH4 E Drug Candidates (e.g., MC4-R Agonists) C->E Scaffold Assembly F Dispirotripiperazine Cores (Advanced Scaffolds) C->F Cyclization

Fig 1. Divergent synthetic pathways utilizing Piperazine-1-carbonitrile HCl.

Validated Experimental Protocols

Protocol 1: In Situ Free Base Liberation and N-Alkylation

Objective: To selectively alkylate the secondary amine without hydrolyzing the nitrile group. Causality & Logic:N,N-Diisopropylethylamine (DIPEA) is chosen over triethylamine due to its increased steric bulk, which prevents competitive alkylation of the base itself. Acetonitrile (MeCN) is used as an aprotic polar solvent to accelerate the S_N2 displacement while maintaining the solubility of the hydrochloride salt.

Step-by-Step Methodology:

  • Preparation: Suspend Piperazine-1-carbonitrile hydrochloride (1.0 equiv, 10 mmol) in anhydrous MeCN (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 equiv, 25 mmol) dropwise at 0 °C.

    • Self-Validation: The suspension will transition to a clear solution as the free base is liberated. Verify the pH of a 10 µL aliquot (diluted in 1 mL water) is approximately 9–10.

  • Electrophile Addition: Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) over 15 minutes to prevent exothermic runaway.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor via TLC (Dichloromethane/Methanol 9:1).

    • Self-Validation: The disappearance of the secondary amine can be confirmed using a Ninhydrin stain (which reacts with the N–H group to form a distinct colored complex).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Orthogonal Transformation of the Nitrile to a Tetrazole

Objective: To convert the cyanamide group into a bioisosteric tetrazole ring after the amine has been functionalized. Causality & Logic: Sodium azide (NaN₃) is used in combination with ammonium chloride (NH₄Cl) in DMF. The NH₄Cl acts as a mild proton source to generate hydrazoic acid (HN₃) in situ, which undergoes a 1,3-dipolar cycloaddition with the nitrile.

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve the N-alkylated piperazine-1-carbonitrile intermediate (1.0 equiv) in anhydrous DMF (0.5 M). Add NaN₃ (3.0 equiv) and NH₄Cl (3.0 equiv).

  • Cycloaddition: Heat the mixture to 100 °C behind a blast shield. (Caution: Hydrazoic acid is highly toxic and explosive; ensure the fume hood is fully operational).

  • Monitoring: Stir for 12–16 hours. Monitor by LC-MS to confirm the mass shift (+43 Da) corresponding to tetrazole formation.

  • Workup: Cool to room temperature. Acidify carefully to pH 3 using 1M HCl to precipitate the tetrazole.

    • Self-Validation: Check pH with indicator paper to ensure complete protonation of the tetrazole (pKa ~4.5) for optimal extraction or filtration.

Protocol 3: Assembly of Dispirotripiperazine (DSTP) Cores

Piperazine-1-carbonitrile derivatives are critical in synthesizing 6-6-6 DSTP cores, which are potent antiviral scaffolds[4]. Objective: To synthesize the 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dibromide core from a cyanamide intermediate. Causality & Logic: The cyanamide acts as a highly reactive electrophilic center under specific conditions. Nucleophilic attack by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) facilitates the formation of a quaternary ammonium salt, which upon hydrolysis yields the rigid DSTP core[4].

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve the functionalized piperazine-1-carbonitrile intermediate (1.0 equiv) in a polar aprotic solvent (e.g., acetone) at room temperature.

  • Nucleophilic Attack: Add DABCO (0.5 equiv, as it acts as a dual nucleophile) dropwise to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature for 24 hours.

    • Self-Validation: The formation of the quaternary ammonium salt will result in the precipitation of the intermediate from the solvent. Monitor via FT-IR for the shift in the C≡N stretch.

  • Hydrolysis: Isolate the precipitated salt via vacuum filtration. Resuspend in an aqueous acidic solution (e.g., 2M HBr) and heat to 80 °C for 4 hours to hydrolyze the dicyanamide moieties.

  • Isolation: Cool the mixture to induce crystallization of the dispirotripiperazine dibromide salt. Filter and wash with cold ethanol.

Analytical Characterization & Troubleshooting

  • ¹H NMR Signatures: The piperazine ring protons typically appear as two distinct multiplets between δ 2.80 – 3.50 ppm. Upon N-alkylation, a downfield shift is observed for the protons adjacent to the newly substituted nitrogen.

  • IR Spectroscopy: A sharp, distinct absorption band at ~2210 – 2220 cm⁻¹ is the hallmark of the cyanamide (C≡N) stretch. Disappearance of this peak confirms successful nitrile transformation (e.g., to a tetrazole).

  • Troubleshooting Dimerization: If mass spectrometry indicates a mass corresponding to a dimer, it suggests premature liberation of the free base during storage. Always store the hydrochloride salt in a desiccator and verify purity by NMR prior to use[1].

References

  • Substituted quinazolinone compounds (US20050059662A1)
  • An Efficient Promising Direction for the Synthesis of Dispirotripiperazine (6-6-6 DSTP)
  • Piperazine-1-carbonitrile hydrochloride (CAS 2837835-34-2)
  • 2837835-34-2 | Piperazine-1-carbonitrile hydrochloride Source: ChemScene URL

Sources

Preparation of piperazine derivatives using piperazine-1-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Title: Strategic Synthesis of Piperazine Derivatives Utilizing Piperazine-1-carbonitrile Hydrochloride as a Versatile Monoprotected Synthon

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and process development.

Abstract: The piperazine moiety is a privileged scaffold in modern drug discovery, appearing in a vast array of clinically significant agents. Its prevalence stems from its ability to improve the pharmacokinetic properties of drug candidates, such as solubility and oral bioavailability. A key challenge in synthesizing complex piperazine derivatives lies in the selective functionalization of its two nitrogen atoms. This application note provides a detailed guide to the strategic use of piperazine-1-carbonitrile hydrochloride, a stable and cost-effective monoprotected synthon, for the efficient preparation of diverse piperazine derivatives. We present detailed protocols for common and critical transformations, including N-alkylation, N-arylation, and reductive amination, supported by mechanistic insights and characterization data. The methodologies described herein are designed to be robust, scalable, and adaptable for various research and development applications.

The Strategic Advantage of Piperazine-1-carbonitrile Hydrochloride

Piperazine-1-carbonitrile hydrochloride serves as an excellent starting material for the synthesis of N-monosubstituted piperazines. The core advantage lies in the differential reactivity of its two nitrogen atoms. The cyano group acts as a readily cleavable protecting group for one of the nitrogens, rendering it nucleophilic only after a dedicated deprotection step. The other nitrogen is present as a secondary amine (protonated in the hydrochloride salt form), which can be readily functionalized using a wide range of standard organic transformations.

Key Attributes:

  • Stability: The hydrochloride salt is a stable, crystalline solid that is easy to handle and store.

  • Monoprotection: The cyano group provides robust protection, preventing undesired side reactions and allowing for selective functionalization at the N4 position.

  • Cost-Effectiveness: It is a commercially available and relatively inexpensive starting material, making it suitable for both small-scale discovery and larger-scale process development.

  • Versatile Reactivity: The free secondary amine can participate in a wide array of C-N bond-forming reactions.

Safety and Handling: Piperazine-1-carbonitrile hydrochloride is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Core Synthetic Transformations and Protocols

The free secondary amine of piperazine-1-carbonitrile is a versatile nucleophile. The following sections detail protocols for its most common and useful transformations.

N-Alkylation via Nucleophilic Substitution

N-alkylation is a fundamental method for introducing alkyl substituents onto the piperazine core. The reaction proceeds via a standard SN2 mechanism where the secondary amine attacks an electrophilic alkyl halide or sulfonate. A non-nucleophilic base is required to neutralize the HCl salt and to scavenge the proton generated during the reaction, driving it to completion.

cluster_workflow N-Alkylation Workflow start Piperazine-1-carbonitrile HCl + Alkyl Halide (R-X) reagents Base (e.g., K2CO3, DIPEA) Solvent (e.g., ACN, DMF) reaction Heat (e.g., 60-80 °C) Monitor by TLC/LC-MS reagents->reaction Combine & Stir workup Aqueous Workup (Quench, Extract) reaction->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product 4-Alkyl-piperazine-1-carbonitrile purify->product

Caption: General workflow for the N-alkylation of piperazine-1-carbonitrile.

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperazine-1-carbonitrile hydrochloride (1.47 g, 10.0 mmol).

  • Solvent and Base Addition: Add acetonitrile (ACN, 40 mL) followed by anhydrous potassium carbonate (K₂CO₃, 4.14 g, 30.0 mmol). The use of a slight excess of a solid base like K₂CO₃ is common to ensure complete neutralization and drive the reaction.

  • Electrophile Addition: Add benzyl bromide (1.31 mL, 11.0 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford 4-benzyl-piperazine-1-carbonitrile as a pure compound.

Electrophile (R-X)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Benzyl bromideK₂CO₃ACN70585-95%
Ethyl iodideDIPEADMF60880-90%
2-BromopropaneNaHCO₃DMSO801270-80%
N-Arylation via Buchwald-Hartwig Amination

The formation of an N-aryl bond is a cornerstone of medicinal chemistry. The Buchwald-Hartwig cross-coupling reaction is a powerful method for this transformation, coupling the piperazine nitrogen with an aryl halide (or triflate) using a palladium catalyst and a suitable phosphine ligand. The choice of ligand is critical and often depends on the specific aryl halide used.

cluster_mechanism Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L Active Catalyst ox_add Oxidative Addition (Ar-X) pd0->ox_add pd2 L-Pd(II)-Ar (X) ox_add->pd2 Ar-X lig_exch Ligand Exchange (Piperazine) pd2->lig_exch Base pd_amine L-Pd(II)-Ar (Piperazine) lig_exch->pd_amine Piperazine red_elim Reductive Elimination pd_amine->red_elim red_elim->pd0 Regenerates Catalyst product N-Arylpiperazine Product red_elim->product

Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.

  • Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (46 mg, 0.05 mmol, 1 mol%), Xantphos (87 mg, 0.15 mmol, 3 mol%), and cesium carbonate (Cs₂CO₃, 2.44 g, 7.5 mmol).

  • Reagent Addition: Add piperazine-1-carbonitrile hydrochloride (738 mg, 5.0 mmol) and 1-bromo-4-methoxybenzene (0.63 mL, 5.0 mmol).

  • Degassing: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene (25 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Extraction & Purification: Concentrate the filtrate and purify the residue by flash column chromatography (ethyl acetate/hexanes gradient) to yield the desired product.

Deprotection of the Cyanonitrile Group

Once the N4 position is functionalized, the cyano group at N1 can be removed to liberate the secondary amine for further modification or to yield the final monosubstituted piperazine. This is typically achieved through acidic or basic hydrolysis.

  • Setup: In a round-bottom flask, dissolve the N-substituted piperazine-1-carbonitrile (e.g., 4-benzyl-piperazine-1-carbonitrile, 1.0 g, 5.0 mmol) in a 6 M aqueous solution of hydrochloric acid (20 mL).

  • Reaction: Heat the solution to reflux (approximately 100-110 °C) for 12-24 hours. The hydrolysis of the nitrile to a carboxylic acid, followed by decarboxylation, releases CO₂ gas. Ensure the system is not sealed.

  • Workup: Cool the reaction mixture to room temperature. Carefully basify the solution to pH > 12 by the slow addition of 50% aqueous NaOH solution while cooling in an ice bath.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 1-benzylpiperazine. The product may be further purified by distillation or crystallization if necessary.

Conclusion

Piperazine-1-carbonitrile hydrochloride is a highly effective and strategically valuable building block for the synthesis of diverse N-monosubstituted piperazine derivatives. Its stability, low cost, and straightforward reactivity make it an ideal choice for medicinal chemistry programs. The protocols detailed in this note for N-alkylation, N-arylation, and subsequent deprotection provide a robust foundation for researchers to build upon, enabling the efficient and controlled construction of complex molecules for drug discovery and development.

References

Piperazine-1-carbonitrile hydrochloride storage conditions and stability protocols

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Storage Conditions and Stability Protocols for Piperazine-1-carbonitrile Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Liabilities

Piperazine-1-carbonitrile hydrochloride (CAS: 2837835-34-2) is a highly versatile bifunctional intermediate frequently utilized in medicinal chemistry, particularly in the synthesis of PROTACs, molecular glues, and targeted covalent inhibitors[1][2]. While the piperazine core provides an excellent scaffold for structural elaboration, the molecule contains two reactive features that introduce specific physicochemical liabilities: a secondary amine hydrochloride salt and a cyanamide (-N-C≡N) moiety.

As a Senior Application Scientist, I emphasize that treating this compound as a generic stable salt is a critical error. Without stringent environmental controls, the synergistic interaction between its hygroscopic nature and pH-sensitive functional groups will lead to rapid degradation, compromising downstream synthetic yields and assay integrity.

Mechanistic Causality of Degradation

To design a self-validating storage and handling protocol, we must first understand the thermodynamic and kinetic drivers of its degradation. Piperazine-1-carbonitrile hydrochloride is susceptible to two primary, environment-driven degradation pathways:

  • Moisture-Driven Hydrolysis: Piperazine hydrochloride salts are inherently hygroscopic[3]. Upon exposure to atmospheric humidity, the salt absorbs moisture, creating a localized aqueous microenvironment. This water acts as a nucleophile, attacking the highly electrophilic carbon of the cyanamide group. In neutral to slightly acidic conditions, this hydrolytic pathway converts the active cyanamide into a piperazine-1-carboxamide (urea) derivative.

  • pH-Dependent Dimerization: The cyanamide group is highly sensitive to alkaline conditions. If the compound is exposed to basic excipients, unbuffered alkaline solvents, or a pH environment > 8, the cyanamide moieties undergo rapid intermolecular condensation (dimerization) to form dicyandiamide derivatives.

Pathway API Piperazine-1-carbonitrile HCl (Intact Compound) Moisture Moisture Ingress (Hygroscopic) API->Moisture Poor Storage Base Alkaline Exposure (pH > 8) API->Base Basic Excipients Hydrolysis Hydrolysis Pathway (Acidic/Neutral) Moisture->Hydrolysis H2O Attack Urea Urea Derivative (Degradant) Hydrolysis->Urea Conversion Dimer Dimerization (Dicyandiamides) Base->Dimer Condensation

Fig 1: Primary chemical degradation pathways of Piperazine-1-carbonitrile hydrochloride.

Recommended Storage Parameters

To mitigate these degradation pathways, the primary objective is to exclude moisture and prevent exposure to alkaline agents or strong oxidizers[4]. The following parameters must be strictly adhered to:

Table 1: Physicochemical Properties & Storage Parameters

ParameterSpecification / RecommendationScientific Rationale
CAS Number 2837835-34-2Unique identifier for the hydrochloride salt[1].
Long-Term Storage 2-8°C (Refrigerated) or Room TempMinimizes thermal kinetic energy for degradation[2].
Atmosphere Inert Gas (Argon/Nitrogen)Prevents moisture absorption due to hygroscopicity[3].
Container Tightly sealed, desiccant-linedProtects the cyanamide group from hydrolytic attack.
Incompatibilities Strong oxidizers, Strong basesPrevents violent reactions[4] and dimerization.

Experimental Stability Protocols (Forced Degradation)

To validate the shelf-life and formulation compatibility of Piperazine-1-carbonitrile hydrochloride, a comprehensive forced degradation study must be executed. This protocol is designed as a self-validating system: by intentionally forcing degradation through orthogonal stressors, we ensure that our analytical methods can successfully resolve the intact compound from all potential degradants (urea derivatives and dicyandiamides).

Workflow Start Sample Preparation (1 mg/mL Stock) Thermal Thermal Stress (60°C, Solid, 7 Days) Start->Thermal Hydro Hydrolytic Stress (pH 2 & 10, 40°C, 24h) Start->Hydro Ox Oxidative Stress (3% H2O2, 24h) Start->Ox Quench Reaction Quenching & Neutralization Thermal->Quench Hydro->Quench Ox->Quench HPLC HPLC-UV/MS Analysis (Peak Integration) Quench->HPLC Report Stability Profiling Validation HPLC->Report

Fig 2: Forced degradation workflow for validating API stability and analytical resolution.

Step-by-Step Forced Degradation Methodology:
  • Preparation of Stock Solution: Dissolve 10 mg of Piperazine-1-carbonitrile hydrochloride in 10 mL of HPLC-grade Acetonitrile/Water (50:50, v/v) to yield a 1 mg/mL stock solution.

  • Hydrolytic Stress (Acidic): Transfer 1 mL of stock to a borosilicate vial. Add 1 mL of 0.1 M HCl. Incubate at 40°C for 24 hours. Crucial Step: Neutralize with 1 mL of 0.1 M NaOH immediately prior to injection to prevent HPLC column degradation.

  • Hydrolytic Stress (Alkaline): Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 M NaOH. Incubate at 40°C for 24 hours. (Expect significant dimerization and loss of the parent peak). Neutralize with 1 mL of 0.1 M HCl prior to analysis.

  • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal/Photolytic Stress (Solid State): Expose solid samples (5 mg each) in open petri dishes to 60°C for 7 days. Concurrently, expose a separate set of samples to ICH Q1B integrated near-UV/visible light. Reconstitute to 1 mg/mL in mobile phase prior to injection.

Analytical Monitoring (HPLC-UV Conditions)

To accurately quantify the degradation of the cyanamide moiety, a reverse-phase HPLC method utilizing an acidic mobile phase is recommended. The acidic modifier (TFA) ensures the piperazine nitrogen remains fully protonated, resulting in sharp, reproducible peak shapes.

Table 2: Recommended HPLC-UV Analytical Conditions

ParameterSetting
Column C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in LC-MS Grade Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in LC-MS Grade Acetonitrile
Gradient Profile 5% B to 95% B over 5.0 minutes
Flow Rate 0.4 mL/min
Detection UV at 210 nm (general) and 254 nm (cyanamide absorbance)
Injection Volume 2 µL

References

  • Fluorochem Product Documentation: Piperazine-1-carbonitrile hydrochloride (CAS 2837835-34-2). fluorochem.co.uk.
  • ChemScene Product Information: 2837835-34-2 | Piperazine-1-carbonitrile hydrochloride. chemscene.com.
  • Technical Support Center: Sodium Hydrogen Cyanamide Aqueous Solutions. benchchem.com.
  • Piperazine | C4H10N2 | CID 4837 - PubChem. nih.gov.
  • MSDS of 1-(2,3-Dichlorophenyl)piperazine hydrochloride. capotchem.com.

Sources

Application Notes and Protocols for Reactions of Piperazine-1-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the key chemical transformations of piperazine-1-carbonitrile hydrochloride, a versatile building block in medicinal chemistry. The protocols and application notes herein are designed to offer both practical, step-by-step instructions and a deeper understanding of the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Section 1: Introduction to Piperazine-1-carbonitrile Hydrochloride

Piperazine-1-carbonitrile hydrochloride is a bifunctional molecule of significant interest in pharmaceutical development. The piperazine ring is a "privileged scaffold," appearing in numerous FDA-approved drugs due to its ability to confer favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1] The molecule features two key reactive sites: a secondary amine within the piperazine ring and a nitrile group. The hydrochloride salt form enhances stability and handling but requires neutralization in situ to unmask the nucleophilicity of the secondary amine for subsequent reactions.

The primary transformations of this molecule, which will be detailed in this guide, involve:

  • N-Functionalization: Alkylation or arylation of the secondary amine to build complex molecular architectures.

  • Nitrile Group Manipulation: Reduction of the nitrile to a primary amine, providing a different vector for molecular elaboration.

Section 2: N-Functionalization of the Secondary Amine

The secondary amine of piperazine-1-carbonitrile is a potent nucleophile once liberated from its hydrochloride salt. This allows for the formation of new carbon-nitrogen bonds, a cornerstone of modern drug synthesis.

Application Note: N-Arylation via Catalytic Cross-Coupling

The synthesis of N-aryl piperazines is a critical transformation in medicinal chemistry, as this moiety is present in a wide array of drugs targeting conditions from cancer to central nervous system disorders.[2][3] Two premier, powerful methods for achieving this are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3][4]

  • Expertise & Rationale: The Buchwald-Hartwig amination is often the method of choice due to its broad substrate scope, high efficiency, and the development of air- and moisture-stable pre-catalysts that simplify reaction setup.[5] The selection of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step, which forms the C-N bond, especially when using less reactive aryl chlorides.[2] The Ullmann reaction , a classic method, has seen a resurgence with the development of improved ligands and conditions.[6][7] It is particularly useful for specific substrates and can sometimes offer cost advantages over palladium-based systems.[3]

  • Trustworthiness & Control: In both reactions, the choice of base is critical. A non-nucleophilic, strong base (e.g., sodium tert-butoxide, potassium phosphate) is required to first neutralize the piperazine-1-carbonitrile hydrochloride and then to facilitate the catalytic cycle by deprotonating the piperazine nitrogen in the active complex. Stoichiometric control is also vital; using an excess of the piperazine starting material can lead to the formation of undesired bis-arylated byproducts.[5]

Experimental Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol is a general procedure for the coupling of an aryl halide with piperazine-1-carbonitrile hydrochloride.

Workflow Diagram:

G cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Add piperazine-1-carbonitrile HCl, aryl halide, base, Pd catalyst, & ligand to oven-dried Schlenk tube inert Evacuate and backfill with inert gas (3x) prep->inert solvent Add anhydrous solvent (e.g., Toluene, Dioxane) prep->solvent heat Heat to 80-110 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute, wash with water/brine, and extract cool->extract purify Dry organic layer and purify via column chromatography extract->purify

Caption: Workflow for Pd-catalyzed N-arylation.

Materials:

  • Piperazine-1-carbonitrile hydrochloride (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or chloride) (1.1 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3-pre-catalyst) (1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, XPhos) (2-4 mol%)[5]

  • Base (e.g., Sodium tert-butoxide, K₃PO₄) (2.5-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add piperazine-1-carbonitrile hydrochloride, the aryl halide, the base, the palladium catalyst, and the ligand.

  • Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[2]

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-piperazine-1-carbonitrile.[8]

Experimental Protocol: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol provides an alternative to palladium-catalyzed methods.

Materials:

  • Piperazine-1-carbonitrile hydrochloride (1.0 equiv)

  • Aryl iodide or bromide (1.2 equiv)

  • Copper(I) iodide (CuI) (5-20 mol%)

  • Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) (10-40 mol%)[7]

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

  • Solvent (e.g., DMF, DMSO)

Procedure:

  • In a reaction vessel, combine piperazine-1-carbonitrile hydrochloride, the aryl halide, CuI, the ligand, and the base.

  • Add the solvent and seal the vessel.

  • Heat the reaction mixture to the desired temperature (typically 100-160 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate in vacuo.

  • Purify the residue via flash column chromatography.

Catalyst SystemTypical Aryl HalideBaseSolventTemp (°C)Yield Range (%)
Pd₂(dba)₃ / RuPhosAr-Cl, Ar-BrNaOtBuDioxane10075-97
CuI / PhenanthrolineAr-I, Ar-BrK₂CO₃DMF120-14060-85
Application Note & Protocol: N-Alkylation

N-alkylation is a fundamental method to introduce alkyl groups onto the piperazine nitrogen.[3] The most direct approach is a nucleophilic substitution reaction with an alkyl halide.[9]

  • Expertise & Rationale: This reaction follows a classic SN2 mechanism. A non-nucleophilic base like potassium carbonate or triethylamine is essential to neutralize the starting material's hydrochloride and the HCl generated during the reaction.[9] The choice of solvent is important; polar aprotic solvents like acetonitrile or DMF are ideal as they solvate the cation but not the nucleophile, accelerating the reaction. For less reactive alkylating agents or to install more complex fragments, reductive amination with an aldehyde or ketone offers a milder alternative.[3]

  • Trustworthiness & Control: The primary challenge is preventing dialkylation of the piperazine. While the nitrile group offers some steric hindrance, using a modest excess of the alkylating agent (1.1-1.5 equivalents) is a common strategy to favor mono-alkylation.[9][10] Reaction temperature is another key parameter; gentle heating (50-80 °C) is often sufficient to drive the reaction to completion without promoting side reactions.[9]

Procedure (Direct Alkylation):

  • To a stirred solution of piperazine-1-carbonitrile hydrochloride (1.0 equiv) in anhydrous acetonitrile, add anhydrous potassium carbonate (K₂CO₃) (3.0 equiv).

  • Add the alkyl halide (1.2 equiv) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the mixture to 60-80 °C and monitor by TLC.

  • Upon completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent like dichloromethane, wash with saturated aqueous sodium bicarbonate, and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by silica gel column chromatography to afford the N-alkyl-piperazine-1-carbonitrile.[9]

Section 3: Reduction of the Nitrile Group

Transforming the nitrile group into a primary amine (-CH₂NH₂) unlocks a new site for diversification, allowing for amide bond formation, further alkylation, or other amine-specific chemistries.

Application Note: Nitrile Reduction to a Primary Amine

The conversion of a nitrile to a primary amine is a powerful reductive transformation.

  • Expertise & Rationale: Strong hydride reagents are required for this reduction. Lithium aluminum hydride (LiAlH₄) is highly effective but non-selective and reacts violently with protic solvents.[11] Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere offers a milder, scalable alternative often used in industrial settings.[1][12]

  • Trustworthiness & Control: LiAlH₄ reductions must be performed under strictly anhydrous conditions using solvents like diethyl ether or THF to prevent dangerous quenching and ensure high yields. The reaction is typically followed by a careful aqueous work-up to hydrolyze the intermediate aluminum-amine complexes. For catalytic hydrogenation, catalyst selection, solvent, temperature, and hydrogen pressure are key parameters that may require optimization for a specific substrate.[1][12]

G start Piperazine-1-carbonitrile reagent 1. LiAlH₄, Anhydrous Ether 2. H₂O work-up start->reagent Reduction product 1-(Aminomethyl)piperazine reagent->product

Caption: Nitrile reduction to a primary amine.

Experimental Protocol: Nitrile Reduction with LiAlH₄

Warning: Lithium aluminum hydride reacts violently with water and other protic solvents. This procedure must be conducted by trained personnel under strictly anhydrous conditions and behind a safety shield.

Materials:

  • N-substituted-piperazine-1-carbonitrile (1.0 equiv)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv)

  • Anhydrous diethyl ether or THF

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add a suspension of LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the N-substituted-piperazine-1-carbonitrile in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the substrate solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, allow the mixture to stir at room temperature or gently reflux until the reaction is complete (monitor by TLC, quenching a small aliquot carefully).

  • Cool the reaction mixture back to 0 °C.

  • CAUTIOUSLY quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser work-up). This should result in a granular precipitate that is easily filtered.

  • Filter the resulting solids and wash them thoroughly with ether.

  • Combine the filtrate and washes, dry over anhydrous K₂CO₃, filter, and concentrate under reduced pressure to yield the crude 1-(aminomethyl)piperazine derivative.

  • Further purification can be achieved by distillation or chromatography if necessary.

Reagent/CatalystSolventConditionsKey Considerations
LiAlH₄Anhydrous Ether/THF0 °C to refluxHighly reactive, requires strict anhydrous conditions.[13]
H₂ / Raney NiMethanol / Ethanol50-100 °C, 40-50 bar H₂Good for large scale, requires hydrogenation equipment.[1][12]

References

  • BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
  • D'Amico, D. C., & Hartwig, J. F. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(21), 5648–5651.
  • D'Amico, D. C., & Hartwig, J. F. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
  • CN102952096A. (2013). Anhydrous piperazine preparation method.
  • Gribanov, P. V., et al. (2023).
  • Bauer, A., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Coupling. Retrieved from [Link]

  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Chem-St
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • BenchChem. (n.d.). 7-(Piperazin-1-yl)heptanenitrile|CAS 5625-60-5.
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3142–3145.
  • Sharma, V. (2025). Reduction of nitriles to amines using LiAlH4. YouTube.
  • WO2014184039A1. (2014). Method for preparing n-alkyl-piperazines.
  • Huang, J., et al. (2012). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. Journal of Organic Chemistry, 77(17), 7506–7511.
  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines.
  • Organic Syntheses Procedure. (n.d.). Procedure. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]

Sources

Scale-up synthesis of piperazine-1-carbonitrile hydrochloride for industrial research

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Process Validation of Piperazine-1-Carbonitrile Hydrochloride

Audience: Process Chemists, Industrial Researchers, and Drug Development Professionals Content Focus: Regioselective Synthesis, Process Optimization, and Scale-Up Methodologies

Introduction and Strategic Rationale

Piperazine-1-carbonitrile (CAS: 34065-01-5)[1] and its highly stable hydrochloride salt (CAS: 2837835-34-2)[2] are critical secondary amine building blocks in medicinal chemistry. They are prominently utilized in the synthesis of 3,5-disubstituted-1,2,4-triazoles, oxadiazinones, and various cannabinoid (CB1) receptor antagonists[3][4][5].

The Synthetic Challenge: Direct cyanation of unprotected piperazine inevitably leads to a statistical mixture of unreacted starting material, the desired mono-cyanated product, and the symmetric 1,4-dicyanopiperazine byproduct. Separating these species at an industrial scale is highly inefficient due to their similar polarity and basicity.

The Process Solution: To establish a self-validating, high-yield system, we employ a two-step regioselective approach. By utilizing tert-butyl piperazine-1-carboxylate (Boc-piperazine) as the starting material, we block one nitrogen center. Subsequent cyanation with cyanogen bromide (BrCN) yields the intermediate tert-butyl 4-cyanopiperazine-1-carboxylate[4][6]. The final step utilizes anhydrous hydrogen chloride in an organic antisolvent (like ethyl acetate) to simultaneously cleave the Boc protecting group and precipitate the target piperazine-1-carbonitrile hydrochloride in high purity, bypassing the need for complex chromatographic purification.

Process Workflow and Logic

G N1 Boc-Piperazine + BrCN N2 Cyanation (NaHCO3, EtOH) N1->N2 N3 Boc-1-cyanopiperazine Intermediate N2->N3 N4 Deprotection (HCl / EtOAc) N3->N4 N5 Piperazine-1-carbonitrile HCl (Precipitation) N4->N5

Fig 1: Two-step regioselective synthesis workflow for piperazine-1-carbonitrile HCl.

Quantitative Process Optimization

During scale-up, the cyanation step requires precise thermal and stoichiometric control to prevent the thermal decomposition of BrCN and minimize side reactions. Table 1 summarizes the optimization parameters for the intermediate synthesis.

Table 1: Reaction Condition Optimization for N-Cyanation (Step 1)

Scale (Boc-Pip)BrCN (Eq)Base (Eq)Temp (°C)Time (min)Isolated Yield (%)HPLC Purity (%)
10 g1.05NaHCO3 (1.5)251207895.2
50 g1.10NaHCO3 (2.0)80458597.4
500 g1.15NaHCO3 (2.5)120 (MW/Flow)1590>99.0

Note: Transitioning to elevated temperatures (120 °C) under pressurized or flow conditions significantly accelerates the reaction while maintaining high fidelity[4][6].

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-butyl 4-cyanopiperazine-1-carboxylate

Causality Insight: Sodium bicarbonate (NaHCO₃) is selected as the base because it is strong enough to scavenge the hydrobromic acid (HBr) byproduct—preventing the protonation and subsequent deactivation of the Boc-piperazine nucleophile—but mild enough not to hydrolyze the BrCN reagent.

  • Preparation: Charge a perfectly dry, nitrogen-purged 5 L jacketed reactor with tert-butyl piperazine-1-carboxylate (500 g, 2.68 mol) and anhydrous ethanol (2.5 L).

  • Base Addition: Add finely milled NaHCO₃ (563 g, 6.70 mol, 2.5 eq) to the stirring solution. Ensure vigorous agitation to maintain the slurry.

  • Cyanation: Cool the reactor jacket to 0 °C. Slowly add a solution of cyanogen bromide (326 g, 3.08 mol, 1.15 eq) in anhydrous ethanol (500 mL) via an addition funnel over 60 minutes. Critical Safety Note: BrCN is highly toxic; this must be performed with strict ventilation and scrubber systems.

  • Reaction: Once the addition is complete, ramp the reactor temperature to 80 °C (or utilize a continuous flow reactor at 120 °C with a 15-minute residence time)[6]. Monitor via TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM), wash with water, dry over anhydrous Na₂SO₄, and evaporate to yield the intermediate as a white solid.

Step 2: Deprotection and Isolation of Piperazine-1-carbonitrile Hydrochloride

Causality Insight: Anhydrous HCl in ethyl acetate (EtOAc) is utilized rather than aqueous HCl. The Boc cleavage generates isobutylene gas and carbon dioxide, which escape the system, driving the reaction forward. Furthermore, the resulting hydrochloride salt is highly insoluble in EtOAc, causing it to crash out of solution. This acts as a self-purifying mechanism, leaving non-basic impurities dissolved in the mother liquor.

  • Dissolution: Dissolve the tert-butyl 4-cyanopiperazine-1-carboxylate intermediate (~510 g) in anhydrous ethyl acetate (3 L) in a 10 L reactor equipped with a gas scrubber.

  • Acidification: Cool the solution to 5 °C. Slowly introduce anhydrous HCl gas (or add a pre-titrated 4M HCl in EtOAc solution, 3 L) while maintaining the internal temperature below 15 °C to prevent degradation of the sensitive nitrile group.

  • Precipitation: As the Boc group is cleaved, a dense white precipitate of piperazine-1-carbonitrile hydrochloride will begin to form. Stir the suspension at room temperature for 4 hours.

  • Isolation: Filter the product under a nitrogen blanket using a sintered glass funnel. Wash the filter cake extensively with cold, anhydrous ethyl acetate (2 x 500 mL) to remove any residual tert-butyl chloride or unreacted intermediate.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 24 hours to yield piperazine-1-carbonitrile hydrochloride (CAS: 2837835-34-2)[2] as a highly pure, free-flowing white powder.

Industrial Safety and EHS Considerations

  • Reagent Toxicity: Cyanogen bromide (BrCN) is a severe inhalation hazard and can release hydrogen cyanide (HCN) upon contact with acids or moisture. All cyanation steps must be conducted in isolated, ventilated enclosures.

  • Waste Treatment: Effluent streams from Step 1 must be routed through a basic sodium hypochlorite (bleach) scrubber to oxidize and neutralize any unreacted cyanide species before disposal.

  • Product Handling: Piperazine-1-carbonitrile is classified under GHS as Acute Tox. 4 (Oral) and is a known skin, eye, and respiratory irritant (H302, H315, H319, H335)[7]. Standard PPE, including nitrile gloves, safety goggles, and localized exhaust ventilation, must be utilized during the handling of the dry powder to prevent inhalation of the active pharmaceutical intermediate.

References

  • Molecules PDF - Matrix Fine Chemicals: PIPERAZINE-1-CARBONITRILE. matrix-fine-chemicals.com.
  • Piperazine-1-carbonitrile hydrochloride - CymitQuimica. cymitquimica.com.
  • Buy 1-(4-Ethylcyclohexyl)piperazine (EVT-13653780) - EvitaChem. evitachem.com.
  • AU2006236387A1 - Subtituted heteroaryl CB1 antagonists - Google Patents. google.com.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. frontiersin.org.
  • Novel Cyclization of Bis-Boc-Guanidines: Expeditive Traceless Synthesis of 1,3,5-Oxadiazinones under Microwave Conditions. rsc.org.
  • Safety Data Sheet - Angene Chemical. angenechemical.com.

Sources

In Vivo Dosing Protocols and Pharmacokinetic Evaluation of Piperazine-1-Carbonitrile Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Overview and Mechanistic Rationale

Piperazine-1-carbonitrile hydrochloride (CAS 2837835-34-2) and its structural derivatives are increasingly utilized as highly potent, targeted covalent inhibitors (TCIs) in modern drug discovery . These analogs are specifically engineered to target disease-relevant cysteine proteases—such as Cathepsin C, gingipains, and deubiquitinating enzymes (DUBs)—by leveraging the electrophilic carbonitrile warhead 1.

The Causality of Covalent Inhibition: The mechanism of action relies on the carbonitrile group reacting with the active-site thiolate of cysteine residues, forming a reversible or irreversible thioimidate adduct. While highly selective in vitro, translating these analogs into in vivo models presents significant pharmacokinetic (PK) challenges, including rapid clearance, poor metabolic stability, and formulation-dependent bioavailability 2. Understanding the causality between formulation choices, dosing routes, and systemic exposure is critical for successful in vivo validation.

G A Piperazine-1-Carbonitrile Analog Administration B Systemic Absorption & Distribution A->B PK Profile C Target Tissue Penetration (e.g., Inflammatory Sites) B->C Tissue Partitioning D Target Engagement (Cysteine Protease) C->D Binding E Covalent Thioimidate Adduct Formation D->E Electrophilic Attack (Nitrile + Cys-SH)

Figure 1: PK distribution and covalent target engagement workflow of piperazine-1-carbonitrile.

Pre-Dosing Considerations & Formulation Strategy

The free base forms of piperazine-1-carbonitrile analogs often exhibit poor aqueous solubility. Utilizing the hydrochloride salt improves dissolution kinetics in the gastrointestinal tract (for oral dosing) and allows for higher-concentration formulations in aqueous vehicles (for intravenous dosing) 3. However, the acidic nature of the salt requires careful buffering to prevent injection-site necrosis or in vivo precipitation.

Formulation Causality:
  • Intravenous (IV) Vehicle (5% DMSO / 10% Solutol HS-15 / 85% Saline):

    • Why this formulation? DMSO aids the initial solubilization of the crystal lattice. Solutol HS-15 acts as a non-ionic surfactant to encapsulate the hydrophobic core of the analog, preventing precipitation when introduced into the physiological pH of the bloodstream. Saline ensures the solution remains isotonic to prevent hemolysis.

  • Oral (PO) Vehicle (0.5% Methylcellulose / 0.1% Tween-80 in Water):

    • Why this formulation? Methylcellulose increases the viscosity of the vehicle, keeping the un-dissolved particulate matter in a uniform suspension. Tween-80 acts as a wetting agent, ensuring consistent dosing and maximizing the surface area for GI absorption.

In Vivo Dosing Protocols

The following protocol is designed for rodent models (Male Sprague-Dawley Rats, 200-250g) but can be scaled allometrically for mice.

Workflow Step1 1. Formulation (Vehicle + HCl Salt) Step2 2. Animal Preparation (Fasting & Weighing) Step1->Step2 Step3 3. Administration (IV or PO) Step2->Step3 Step4 4. Serial Blood Sampling (0.08 to 24 hrs) Step3->Step4 Step5 5. Plasma Extraction & LC-MS/MS Step4->Step5 Step6 6. PK/PD Data Analysis (WinNonlin) Step5->Step6

Figure 2: Step-by-step in vivo pharmacokinetic dosing and sampling workflow.

Step-by-Step Methodology

Step 1: Animal Preparation & Fasting

  • Fast the PO group overnight (12 hours) prior to dosing. Causality: Fasting eliminates food-effect variability, which can unpredictably alter the absorption kinetics of basic compounds by changing gastric pH and emptying rates. Provide water ad libitum.

  • The IV group does not require fasting. Weigh all animals immediately before dosing to calculate the exact administration volume.

Step 2: Administration

  • IV Dosing (1 mg/kg): Administer via the lateral tail vein using a 27G needle. The dosing volume should be 1 mL/kg. Inject slowly over 30 seconds to prevent acute toxicity from rapid Cmax spikes.

  • PO Dosing (10 mg/kg): Administer via oral gavage using a bulb-tipped gastric intubation needle. The dosing volume should be 5 mL/kg. Ensure the suspension is vortexed immediately prior to drawing into the syringe to maintain homogeneity.

Step 3: Serial Blood Sampling

  • Collect 150 µL of blood via the jugular vein (if catheterized) or submandibular bleed at the following time points:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Collect blood into pre-chilled tubes containing K2EDTA as an anticoagulant.

  • Critical Step: Immediately invert the tubes 5 times and place them on wet ice. Centrifuge within 30 minutes at 3,000 × g for 10 minutes at 4°C to separate plasma.

Step 4: Plasma Extraction & LC-MS/MS

  • Transfer 50 µL of plasma to a 96-well plate.

  • Add 150 µL of cold acetonitrile (containing an internal standard, e.g., Tolbutamide) to precipitate plasma proteins. Causality: Acetonitrile crashes out the proteins, releasing the protein-bound fraction of the piperazine-1-carbonitrile analog into the supernatant for accurate total-drug quantification.

  • Centrifuge at 4,000 × g for 15 minutes. Inject 5 µL of the supernatant into the LC-MS/MS system.

Quantitative Data Presentation

The following table summarizes the typical PK parameters expected for an optimized piperazine-1-carbonitrile analog, providing a benchmark for evaluating new derivatives.

Pharmacokinetic ParameterUnitIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Mechanistic Implication / Causality
Cmax (Maximum Concentration)ng/mL1250 ± 150850 ± 120High PO Cmax indicates robust gastrointestinal absorption despite the basic piperazine moiety.
Tmax (Time to Cmax)hr0.0831.5Rapid IV peak; delayed PO peak reflects the transit time required to reach the absorptive surface of the small intestine.
AUC(0-inf) (Area Under Curve)hr*ng/mL21008400Total systemic exposure; used to calculate the oral bioavailability (F%).
Clearance (Cl) mL/min/kg8.0N/AA low Cl value (<15 mL/min/kg in rats) suggests stability against hepatic CYP450 metabolism.
Vdss (Volume of Distribution)L/kg1.2N/AVdss > Total body water (0.67 L/kg) indicates excellent tissue partitioning and cell permeability.
Bioavailability (F) %N/A~40%Calculated as (AUC_po * Dose_iv) / (AUC_iv * Dose_po). 40% is highly viable for a covalent oral drug.

Self-Validating System: Ex Vivo Target Engagement (PD)

A protocol is only as reliable as its internal validation. To ensure that the PK data is biologically meaningful, it must be coupled with a Pharmacodynamic (PD) readout. We employ a Self-Validating Ex Vivo Target Engagement Assay .

  • The Loop: At the Tmax (e.g., 1.5 hours post-PO dose), collect a parallel blood sample. Split this sample into two aliquots: one for LC-MS/MS (PK) and one for ex vivo enzymatic activity (PD).

  • The Assay: Lyse the red blood cells and incubate the lysate with a fluorogenic substrate specific to the target protease (e.g., Gly-Phe-AMC for Cathepsin C). Measure the fluorescence cleavage rate.

  • Validation Logic:

    • Scenario A (High PK / Low PD Inhibition): The compound is bioavailable but fails to engage the target in vivo (e.g., the carbonitrile warhead was hydrolyzed or sequestered by off-target thiols).

    • Scenario B (Low PK / Low PD Inhibition): The formulation or metabolic stability is the failure point, not the intrinsic potency of the drug.

    • Scenario C (High PK / High PD Inhibition): The system is validated; the drug is stable, bioavailable, and successfully forms the covalent thioimidate adduct with the target protease.

References

  • Sigma-Aldrich. Piperazine-1-carbonitrile hydrochloride | 2837835-34-2.
  • Cortexyme, Inc. WO2018209132A1 - Aminopyridine compounds and methods for the preparation and use thereof.
  • The Journal of Organic Chemistry. Copper-Catalyzed N-Cyanation of Sulfoximines by AIBN. American Chemical Society.
  • Merck Sharp & Dohme Corp. WO2018103058A1 - Inhibitors of bruton's tyrosine kinase and methods of their use.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of Piperazine-1-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for piperazine-1-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. As a hydrochloride salt, its solubility behavior is governed by a complex interplay of factors including solvent polarity, temperature, and the ionic nature of the molecule itself. This document provides in-depth troubleshooting strategies and frequently asked questions to help you overcome these challenges in your experimental work.

Understanding the Challenge: The Nature of Hydrochloride Salts in Organic Solvents

Piperazine-1-carbonitrile hydrochloride is an organic salt. The presence of the hydrochloride moiety significantly increases its polarity compared to the free base form. This high polarity is the primary reason for its limited solubility in many non-polar or weakly polar organic solvents.[1][2] The dissolution process requires the solvent molecules to overcome the strong crystal lattice energy of the salt.[1][2] For this to occur, the solvation energy provided by the interaction between the solvent and the ions of the salt must be greater than the lattice energy.

Frequently Asked Questions (FAQs)

Q1: Why is my piperazine-1-carbonitrile hydrochloride not dissolving in common organic solvents like dichloromethane (DCM) or diethyl ether?

A1: Piperazine-1-carbonitrile hydrochloride is a polar salt. Solvents like DCM and diethyl ether are non-polar or have very low polarity. Based on the principle of "like dissolves like," polar solutes have poor solubility in non-polar solvents.[3] The solvent molecules cannot effectively solvate the charged hydrochloride salt, leading to low solubility.

Q2: I've noticed that even in polar aprotic solvents like acetonitrile or acetone, the solubility is limited. Why is this?

A2: While polar aprotic solvents are more polar than non-polar ones, they may still not be sufficient to break the crystal lattice of a highly polar salt.[1] Protic solvents, which can donate hydrogen bonds, are often more effective at solvating ionic compounds. Furthermore, some literature suggests that related compounds are only sparingly soluble or insoluble in cold acetone.[4]

Q3: Can I simply heat the mixture to improve solubility?

A3: Increasing the temperature will generally increase the solubility of a solid in a liquid, as most dissolution processes are endothermic.[3][5] However, it is crucial to consider the thermal stability of piperazine-1-carbonitrile hydrochloride. While some sources indicate it is chemically stable under standard ambient conditions, prolonged exposure to high temperatures could potentially lead to degradation. Always consult the compound's safety data sheet (SDS) for thermal stability information and start with gentle heating.

Q4: Will adding a co-solvent help?

A4: Yes, using a co-solvent system can be a very effective strategy. A small amount of a highly polar protic solvent, such as methanol, ethanol, or even water, can significantly enhance the solubility of a hydrochloride salt in a less polar organic solvent.[2] This is a common practice in pharmaceutical salt synthesis and formulation.[2]

Q5: Should I consider converting the hydrochloride salt to its free base form to improve solubility in organic solvents?

A5: If your experimental conditions allow, converting the salt to its free base is a viable option. The free base will be significantly less polar and thus more soluble in a wider range of organic solvents. This can be achieved by treating a solution or suspension of the hydrochloride salt with a suitable base (e.g., triethylamine, sodium bicarbonate) to neutralize the HCl.

In-Depth Troubleshooting Guides

Issue 1: Complete Insolubility or Very Low Solubility at Room Temperature

If you are observing little to no dissolution of piperazine-1-carbonitrile hydrochloride in your chosen organic solvent, follow this systematic approach:

Caption: Troubleshooting workflow for low solubility.

Experimental Protocol: Solvent Screening and the Use of Co-solvents

  • Initial Solvent Screening:

    • Begin by testing solubility in a range of polar protic and aprotic solvents.

    • Recommended Solvents: Methanol, Ethanol, Isopropanol, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

    • Procedure: To a small, known amount of piperazine-1-carbonitrile hydrochloride (e.g., 10 mg) in a vial, add the solvent dropwise with constant agitation (e.g., vortexing or stirring) at room temperature. Observe for dissolution.

  • Application of Gentle Heat:

    • If solubility is still limited, gently heat the suspension in a water bath to 40-50°C.

    • Caution: Monitor for any color change, which might indicate thermal degradation.

  • Co-Solvent System:

    • If the compound is still not fully dissolved, try a co-solvent system.

    • To your suspension in a primary organic solvent (e.g., acetonitrile), add a small percentage (e.g., 1-10% v/v) of a highly polar protic co-solvent like methanol or ethanol.

    • Agitate the mixture and observe for improved solubility.

Issue 2: Compound Precipitates Out of Solution Upon Cooling or Standing

This indicates that you have created a supersaturated solution, and the solubility limit is exceeded as the temperature decreases.

Caption: Workflow for addressing precipitation issues.

Protocol: Maintaining Solubility in Solution

  • Determine the Saturation Point:

    • Prepare a saturated solution at an elevated temperature where the compound fully dissolves.

    • Slowly cool the solution while stirring and note the temperature at which precipitation begins. This is the saturation temperature for that concentration.

  • Work at Elevated Temperatures:

    • If your experimental protocol allows, maintain the reaction or process temperature above the saturation point to prevent precipitation.

  • Adjust Concentration or Solvent System:

    • If working at elevated temperatures is not feasible, either lower the concentration of piperazine-1-carbonitrile hydrochloride or improve the solvent system by using a more suitable solvent or adding a co-solvent as described in the previous section.

Issue 3: Suspected Degradation in Certain Solvents

While generally stable, the stability of piperazine derivatives can be influenced by the solvent and storage conditions.[6]

Protocol: Assessing Compound Stability

  • Prepare a Stock Solution: Dissolve a known concentration of piperazine-1-carbonitrile hydrochloride in the solvent of interest.

  • Initial Analysis: Immediately analyze a sample of the fresh solution using a suitable analytical technique (e.g., HPLC, LC-MS, or NMR) to obtain a baseline purity profile.

  • Incubate and Monitor: Store the stock solution under your typical experimental conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, and 24 hours), take an aliquot of the solution and re-analyze it using the same analytical method.

  • Data Comparison: Compare the chromatograms or spectra over time. The appearance of new peaks or a decrease in the area of the main peak would indicate degradation.

Quantitative Solubility Data Summary

While precise quantitative solubility data for piperazine-1-carbonitrile hydrochloride is not widely available in the literature, qualitative information can be inferred from synthesis and purification procedures for related compounds.[4] The following table provides a general guide.

Solvent CategoryExample SolventsExpected Qualitative SolubilityRationale and References
Polar Protic Methanol, Ethanol, WaterLikely Soluble to SolubleThese solvents can form hydrogen bonds and have high dielectric constants, which are effective for solvating ionic salts. Ethanol/water mixtures are often used for recrystallization of similar compounds.[4][7]
Polar Aprotic DMF, DMSO, AcetonitrileSparingly Soluble to SolubleThese solvents have high dipole moments but cannot donate hydrogen bonds, making them generally less effective than protic solvents for dissolving salts.
Less Polar Dichloromethane (DCM), ChloroformVery Sparingly Soluble to InsolubleThe low polarity of these solvents is insufficient to overcome the crystal lattice energy of the hydrochloride salt.
Non-Polar Hexanes, Toluene, Diethyl EtherInsolubleThese solvents lack the polarity needed to interact favorably with and dissolve ionic compounds.

Concluding Remarks

Troubleshooting the solubility of piperazine-1-carbonitrile hydrochloride requires a systematic approach that considers the fundamental principles of solute-solvent interactions. By carefully selecting solvents, judiciously applying heat, and considering the use of co-solvents or pH adjustments, researchers can overcome many of the challenges associated with this compound. Always prioritize safety by consulting the Safety Data Sheet (SDS) before handling the compound and using new solvents or procedures.[8][9][10][11]

References

  • Pawar, Y. B., & Vavia, P. R. (2014). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(3), 153-161.
  • Kumar, L., & Singh, S. (2021). A Review on Pharmaceutical Salts. World Journal of Pharmaceutical Research, 10(3), 1236-1253.
  • NextSDS. (n.d.). 1-(piperazin-1-yl)cyclopentane-1-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine, hydrochloride (1:?). Retrieved from [Link]

  • Tokyo Chemical Industry Co., Ltd. (2025, March 28).
  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Serajuddin, A. T. (1998). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 15(9), 1362-1368.
  • Kvíčala, J., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(10), 2643.
  • ChemicalBook. (2025, August 30). Chemical Safety Data Sheet MSDS / SDS - Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride.
  • Thermo Fisher Scientific. (2010, November 24).
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Craig, J. C., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 13.
  • Santa Cruz Biotechnology. (n.d.).
  • Fosbøl, P. L., et al. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method.
  • Lin, P.-H., et al. (2024).
  • University of Hertfordshire. (2025, September 15). Piperazine. AERU.
  • PubChem. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]

  • Hartono, A., & Svendsen, H. F. (2011). Solid liquid solubility of piperazine. Energy Procedia, 4, 364-369.
  • Byrne, F. P., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6116-6163.
  • Google Patents. (n.d.). CN107652207B - Synthetic method of 1-amino-1-cyclopropanecarbonitrile hydrochloride.
  • Wong, E., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 118-125.
  • Macchi, E., et al. (2021). New Solvents for CO2 and H2S Removal from Gaseous Streams. Energies, 14(20), 6687.
  • Aapptec Peptides. (n.d.).

Sources

Preventing degradation of piperazine-1-carbonitrile hydrochloride during synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of piperazine-1-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the common challenges encountered during the synthesis and handling of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure scientific integrity and help you achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for piperazine-1-carbonitrile hydrochloride?

The most prevalent and direct method for the synthesis of piperazine-1-carbonitrile is the reaction of piperazine with cyanogen bromide (BrCN). The resulting piperazine-1-carbonitrile free base is then converted to its hydrochloride salt. This reaction is a nucleophilic substitution where one of the secondary amine nitrogens of the piperazine ring attacks the electrophilic carbon of cyanogen bromide, displacing the bromide ion. The use of piperazine hydrochloride in the starting material can help to modulate the reactivity and prevent disubstitution.[1]

Q2: Why is the hydrochloride salt form of piperazine-1-carbonitrile preferred?

The hydrochloride salt of piperazine-1-carbonitrile is generally a stable, crystalline solid that is easier to handle, purify, and store compared to its free base form, which may be an oil or a low-melting solid. Salt formation also improves the compound's stability by protecting the basic nitrogen atoms from atmospheric carbon dioxide and other reactive species.

Q3: What are the primary degradation pathways for piperazine-1-carbonitrile hydrochloride?

The primary degradation pathway of concern is the hydrolysis of the nitrile group. Under acidic or basic conditions in the presence of water, the cyano group (-C≡N) can hydrolyze to first form a carboxamide intermediate (piperazine-1-carboxamide) and subsequently a carboxylic acid (piperazine-1-carboxylic acid), with the release of ammonia.[2][3][4] The piperazine ring itself is generally stable but can undergo oxidation or thermal degradation under harsh conditions, potentially leading to ring-opened byproducts.[5][6]

Q4: What are the critical safety precautions when working with cyanogen bromide?

Cyanogen bromide is a highly toxic and volatile solid.[7][8] All manipulations should be performed in a well-ventilated chemical fume hood.[7][8] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, is essential. It is crucial to avoid inhalation of dust or vapors and contact with skin and eyes. Cyanogen bromide can react with acids to release highly toxic hydrogen cyanide gas. Therefore, it should be handled and stored away from acids.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of piperazine-1-carbonitrile hydrochloride.

Problem 1: Low Yield of the Desired Product

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Explanation: The reaction between piperazine and cyanogen bromide may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9][10] Ensure the reaction is stirred for a sufficient duration at the optimal temperature.

  • Formation of Disubstituted Byproduct:

    • Explanation: Both nitrogen atoms of the piperazine ring can react with cyanogen bromide to form 1,4-dicyanopiperazine.

    • Solution: To favor monosubstitution, use a controlled stoichiometry with piperazine in excess. Alternatively, starting with piperazine monohydrochloride can help protect one of the nitrogen atoms, reducing the likelihood of disubstitution.[1]

  • Loss of Product During Workup and Purification:

    • Explanation: Piperazine-1-carbonitrile and its hydrochloride salt have some solubility in water and certain organic solvents. Significant product loss can occur during extraction and washing steps.

    • Solution: Minimize the volume of wash solutions. Back-extraction of the aqueous layers with a suitable organic solvent can help recover dissolved product. During recrystallization, ensure the solution is sufficiently cooled to maximize crystal precipitation.

Problem 2: Presence of Impurities in the Final Product

Common Impurities and Their Mitigation:

ImpurityLikely SourceRecommended Action
Unreacted Piperazine Incomplete reaction or use of excess piperazine.Wash the crude product with a solvent in which piperazine is soluble but the desired product is not. Conversion to the hydrochloride salt and recrystallization can also effectively remove residual piperazine.
1,4-Dicyanopiperazine Reaction of both piperazine nitrogens with cyanogen bromide.Optimize reaction stoichiometry as described above. This less polar byproduct can often be separated by column chromatography.
Piperazine-1-carboxamide Hydrolysis of the nitrile group during reaction or workup.Ensure anhydrous reaction conditions and minimize exposure of the product to acidic or basic aqueous solutions for extended periods, especially at elevated temperatures.
Residual Solvents Incomplete removal of solvents used in the reaction or purification.Dry the final product under high vacuum at an appropriate temperature until a constant weight is achieved.
Problem 3: Difficulty in Isolating a Solid Product

Possible Cause and Solution:

  • Product is an Oil or a Gummy Solid:

    • Explanation: The free base of piperazine-1-carbonitrile may be an oil at room temperature. Incomplete conversion to the hydrochloride salt or the presence of impurities can also prevent crystallization.

    • Solution: Ensure complete conversion to the hydrochloride salt by the controlled addition of a solution of hydrogen chloride in a suitable solvent (e.g., isopropanol, diethyl ether) to a solution of the free base until the pH is acidic. If the product still fails to crystallize, try different recrystallization solvents or solvent systems. Trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce solidification.

Experimental Protocols

Protocol 1: Synthesis of Piperazine-1-carbonitrile Hydrochloride

Materials:

  • Piperazine

  • Cyanogen bromide

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Hydrochloric acid solution (e.g., 2M in diethyl ether or isopropanolic HCl)

  • Sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve piperazine (1.0 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

  • Addition of Cyanogen Bromide: Slowly add a solution of cyanogen bromide (0.8-0.95 equivalents) in the same anhydrous solvent to the cooled piperazine solution with vigorous stirring. Caution: Cyanogen bromide is highly toxic.[7][8]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Salt Formation: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude piperazine-1-carbonitrile free base. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).

  • Precipitation: Slowly add a solution of hydrochloric acid in a compatible solvent dropwise with stirring until the solution is acidic. The hydrochloride salt should precipitate.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/diethyl ether).

Protocol 2: Analytical Method for Purity Assessment by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve a sample of piperazine-1-carbonitrile hydrochloride in the mobile phase to a known concentration (e.g., 1 mg/mL).

This method should allow for the separation of piperazine-1-carbonitrile from common impurities like piperazine and 1,4-dicyanopiperazine. Method optimization may be required based on the specific impurities present.

Visualizing Degradation Pathways and Troubleshooting

To better understand the chemical transformations and decision-making processes involved in the synthesis and purification of piperazine-1-carbonitrile hydrochloride, the following diagrams are provided.

degradation_pathway piperazine Piperazine product Piperazine-1-carbonitrile (Desired Product) piperazine->product + BrCN disubstituted 1,4-Dicyanopiperazine (Byproduct) piperazine->disubstituted + 2 BrCN brcn BrCN hydrolysis_intermediate Piperazine-1-carboxamide (Hydrolysis Intermediate) product->hydrolysis_intermediate + H₂O hydrolysis_product Piperazine-1-carboxylic acid (Hydrolysis Product) hydrolysis_intermediate->hydrolysis_product + H₂O h2o_acid_base H₂O / H⁺ or OH⁻

Caption: Potential reaction and degradation pathways in the synthesis of piperazine-1-carbonitrile.

Caption: A troubleshooting workflow for the synthesis of piperazine-1-carbonitrile hydrochloride.

References

  • Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH. Journal of Chromatography A. [Link]

  • N-METHYL-1-NAPHTHYLCYANAMIDE. Organic Syntheses. [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Chemistry. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • Cyanogen bromide. Wikipedia. [Link]

  • A validated GC-MS method for the simultaneous determination of 19 piperazine analogues and congenors in street samples of 'party pills'. Analytical Methods. [Link]

  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. MDPI. [Link]

  • Cyanogen Bromide Reaction Mechanism. Reddit. [Link]

  • The hydrolysis reactions of nitriles via C−N bond cleavage. ResearchGate. [Link]

  • CYANOGEN BROMIDE. Organic Syntheses. [Link]

  • Method for preparing 4-cyanopiperidine hydrochloride.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PMC. [Link]

  • Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • 1,3,5-[tris-piperazine]-triazine. Organic Syntheses. [Link]

  • Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Thermal degradation of novel piperazine-based amine blends for CO>2> capture. University of Illinois at Urbana-Champaign. [Link]

  • Method for preparing piperazines.
  • Flash preparation of carbenoids: A different performance of cyanogen bromide. International Journal of Organic Chemistry. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]

  • Nitriles. EBSCO Information Services. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

  • 21.5. Hydrolysis of nitriles. Lumen Learning. [Link]

  • Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.

Sources

Optimizing purification methods for piperazine-1-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying piperazine-1-carbonitrile hydrochloride (CAS 2837835-34-2).

Because this compound is a highly polar, water-soluble secondary amine salt, standard purification techniques often fail. This guide bypasses generic advice, focusing instead on the causality of these failures and providing field-proven, self-validating protocols to ensure high-purity yields for your downstream pharmaceutical applications (such as the synthesis of triazoles, oxadiazinones, and MC4-R agonists).

I. Synthesis and Purification Workflow

To avoid the intractable mixtures caused by direct cyanation of piperazine, the industry standard relies on a desymmetrization strategy using Boc-protection.

Workflow A Piperazine B Mono-Boc Protection (Desymmetrization) A->B Boc2O C Cyanation (BrCN or TMSCN) B->C Base D Boc Deprotection (HCl in Dioxane) C->D Cleavage E Piperazine-1-carbonitrile HCl (Crude Salt) D->E Precipitation F Recrystallization (EtOH / Et2O) E->F Heat/Cool G Pure Product F->G Filtration

Workflow for the synthesis and purification of piperazine-1-carbonitrile hydrochloride.

II. Troubleshooting & FAQs

Q1: Direct cyanation of piperazine yields a complex mixture. How do I optimize the reaction to simplify purification? A: Direct reaction of piperazine with cyanogen bromide (BrCN) or trimethylsilyl cyanide (TMSCN) yields a statistical mixture of unreacted piperazine, the desired mono-cyanated product, and piperazine-1,4-dicarbonitrile. Because all three share similar polarity profiles, separating them is notoriously difficult. The Solution: Employ a desymmetrization strategy. By starting with tert-butyl piperazine-1-carboxylate (Boc-piperazine), you restrict cyanation to a single nitrogen. The intermediate (4-cyano-piperazine-1-carboxylic acid tert-butyl ester) is lipophilic and easily purified via standard silica gel chromatography before deprotection with HCl/dioxane to yield the pure hydrochloride salt[1].

Q2: Why does piperazine-1-carbonitrile streak severely on silica gel, and how can I chromatograph it? A: The target compound contains a basic secondary amine. On standard acidic silica gel, the amine interacts strongly with silanol groups, causing severe tailing and irreversible adsorption. The Solution: If chromatography of the free base is strictly required, you must deactivate the silica gel. Add 1-5% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your eluent to cap the acidic silanol sites. For example, a solvent system of Ethyl Acetate/Petroleum Ether/Triethylamine (20:10:1) has been successfully used to elute cyano-piperazine derivatives with high resolution [2]. However, for the hydrochloride salt, chromatography should be avoided entirely in favor of recrystallization.

Q3: My isolated hydrochloride salt is contaminated with inorganic salts. How do I remove them without losing my product? A: Inorganic salts (like NaBr or K₂CO₃ from the cyanation step) are insoluble in most organic solvents, whereas piperazine-1-carbonitrile hydrochloride exhibits moderate solubility in hot lower alcohols. Triturate the crude mixture in hot absolute ethanol. The organic hydrochloride salt will dissolve, leaving the inorganic impurities as a suspension that can be removed via hot filtration.

III. Experimental Methodologies

Protocol 1: Synthesis and Isolation of the Boc-Protected Intermediate

Causality: Purifying the lipophilic Boc-intermediate ensures that the final deprotection step yields a highly pure salt requiring minimal downstream processing.

  • Reaction Setup: Dissolve Boc-piperazine (1.0 eq) and NaHCO₃ (1.5 eq) in anhydrous ethanol.

  • Cyanation: Cool the mixture to 0 °C. Add cyanogen bromide (BrCN) (1.1 eq) dropwise. (Caution: BrCN is highly toxic; perform strictly in a fume hood).

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validation (TLC): Spot the crude mixture on a silica TLC plate using EtOAc/Hexane (1:1). The Boc-protected intermediate will elute cleanly (Rf ~0.4), confirming successful conversion before proceeding to deprotection.

Protocol 2: Deprotection and Recrystallization of the Hydrochloride Salt

Causality: Cleaving the Boc group with anhydrous HCl in dioxane directly precipitates the product as a hydrochloride salt, driving the reaction forward and leaving cleaved isobutylene and CO₂ as volatile byproducts [1].

  • Cleavage: Dissolve the purified intermediate from Protocol 1 in a minimal volume of dry Tetrahydrofuran (THF).

  • Precipitation: At 0 °C, slowly add 4.0 N HCl in dioxane (5.0 eq). Stir for 4-5 hours at room temperature. A white precipitate will form.

  • Concentration: Evaporate the suspension to dryness under reduced pressure to remove all THF and dioxane.

  • Recrystallization: Suspend the crude solid in a minimum volume of boiling absolute ethanol.

  • Anti-Solvent Addition: Remove from heat and add diethyl ether dropwise until the solution becomes faintly turbid.

  • Isolation: Allow the flask to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 2 hours. Filter the resulting white crystals, wash with cold diethyl ether, and dry under high vacuum.

IV. Data Presentation & Validation

To ensure your isolated product is the correct isomer and free of impurities, cross-reference your analytical data against the self-validating metrics below. The nitrile carbon (C≡N) is highly diagnostic in ¹³C NMR [3].

Table 1: Diagnostic NMR Shifts for Purity Validation (Free Base Equivalent)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹³C NMR 116.8 – 118.5Singlet1CNitrile Carbon (–C≡N)
¹³C NMR 45.0 – 50.5Singlet4CPiperazine Ring Carbons
¹H NMR 3.30 – 3.45Multiplet4HProtons adjacent to N-CN
¹H NMR 2.80 – 2.95Multiplet4HProtons adjacent to NH

Table 2: Chromatographic Behavior & Solvent Systems

Compound StateRecommended Stationary PhaseOptimal Mobile PhaseExpected Behavior
Boc-IntermediateStandard Silica Gel (Acidic)EtOAc / Hexane (1:1)Clean elution, Rf ~0.4
Free BaseBasic Alumina or TEA-treated SilicaEtOAc / Pet. Ether / TEA (20:10:1)Sharp peak, prevents tailing
HCl SaltNot Recommended for ChromatographyN/AIrreversible streaking

V. Troubleshooting Decision Tree

Troubleshooting Start Impure Piperazine-1-carbonitrile HCl Check1 Is the impurity inorganic salts? Start->Check1 Check2 Is the impurity unreacted piperazine? Check1->Check2 No Sol1 Triturate with hot EtOH, filter out insoluble inorganics Check1->Sol1 Yes Sol2 Convert to free base, chromatograph with 1% TEA Check2->Sol2 Yes Sol3 Recrystallize from EtOH / Diethyl Ether Check2->Sol3 No (Organic byproducts)

Decision tree for troubleshooting common impurities in piperazine-1-carbonitrile hydrochloride.

VI. References

  • US20050059662A1 - Substituted quinazolinone compounds. Google Patents. Available at:

  • Copper-Catalyzed N-Cyanation of Sulfoximines by AIBN. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • CN113200912A - Method for synthesizing cyanamide. Google Patents. Available at:

Technical Support Center: Crystallization of Piperazine-1-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of piperazine-1-carbonitrile hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the crystallization of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established chemical principles.

Introduction: The Crystallization Challenge

Piperazine-1-carbonitrile hydrochloride is a polar, water-soluble molecule, and like many piperazine salts, its crystallization can be influenced by a variety of factors including solvent choice, cooling rate, and the presence of specific impurities. Achieving a high-purity, crystalline solid with good handling properties is critical for its use in subsequent synthetic steps. This guide will equip you with the knowledge to diagnose and resolve common issues encountered during the crystallization process.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the crystallization of piperazine-1-carbonitrile hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when working with piperazine-1-carbonitrile hydrochloride?

A1: Impurities in piperazine-1-carbonitrile hydrochloride typically originate from the synthetic route used. Common synthetic strategies involve the reaction of piperazine with a cyanating agent or the deprotection of a protected piperazine precursor followed by salt formation.[1] Potential impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual piperazine or a protected piperazine precursor (e.g., N-Boc-piperazine).

    • Disubstituted Byproducts: Formation of 1,4-dicyanopiperazine if both nitrogen atoms of the piperazine ring react with the cyanating agent.

    • Reagent-Related Impurities: Byproducts from the cyanating agent (e.g., if cyanogen bromide is used, bromide salts may be present).

  • Degradation Products:

    • Piperazine itself is susceptible to oxidation and can react with atmospheric carbon dioxide to form carbamates.[2]

    • Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid is a possibility under certain pH and temperature conditions, though less common for the hydrochloride salt.

Q2: My product is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent system. For piperazine-1-carbonitrile hydrochloride, this can be caused by:

  • Too rapid cooling: This is a common cause. A sudden drop in temperature can lead to a high degree of supersaturation, favoring the formation of an oil over an ordered crystal lattice.

  • Inappropriate solvent system: The chosen solvent may be too good a solvent, even at lower temperatures, or there may be an unfavorable interaction between the solute and the solvent.

  • Presence of impurities: Impurities can depress the melting point of the product and interfere with crystal nucleation.

Troubleshooting "Oiling Out":

  • Re-heat the solution until the oil redissolves completely.

  • Add a small amount of additional solvent to reduce the concentration slightly.

  • Cool the solution very slowly with gentle stirring. An un-stirred solution can also be effective. Consider using a Dewar flask or an insulated bath to slow down the cooling rate.

  • Try a different solvent or solvent mixture. If you are using a single solvent like isopropanol, consider adding a small amount of an anti-solvent like ethyl acetate or MTBE dropwise to the warm solution until slight turbidity is observed, then re-heat to clarify and cool slowly.

  • Seed the solution. Add a few crystals of pure piperazine-1-carbonitrile hydrochloride to the cooled solution to induce crystallization.

Q3: The yield of my crystallization is very low. How can I improve it?

A3: Low yield is a common problem in crystallization and can be attributed to several factors:

  • The chosen solvent is too good: If the product has high solubility in the solvent even at low temperatures, a significant amount will remain in the mother liquor.

  • Insufficient cooling: The solution may not have been cooled to a low enough temperature to maximize precipitation.

  • Not enough time for crystallization: Crystallization is a time-dependent process. Insufficient time for crystal growth will result in a lower yield.

Strategies to Improve Yield:

  • Optimize the solvent system: A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[2] You may need to screen different solvents or use a solvent/anti-solvent system.

  • Cool for a longer period and to a lower temperature: After slow cooling to room temperature, place the crystallization vessel in an ice bath or a refrigerator for several hours to overnight to maximize crystal formation.[3]

  • Concentrate the mother liquor: After filtering the first crop of crystals, you can concentrate the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop. Be aware that the purity of the second crop may be lower.

  • Use an anti-solvent: If your product is highly soluble in a particular solvent, you can add an anti-solvent (a solvent in which the product is insoluble but is miscible with the primary solvent) to induce precipitation. Add the anti-solvent slowly to the dissolved product solution until you observe turbidity, then warm slightly to redissolve and cool slowly.

Q4: My final product has a poor crystal form (e.g., very fine needles, amorphous powder). How can I obtain better crystals?

A4: Crystal habit is influenced by the solvent, cooling rate, and impurities.

  • Slow down the crystallization: Rapid cooling often leads to the formation of small, impure crystals. Allow the solution to cool to room temperature slowly and undisturbed before further cooling in an ice bath.

  • Solvent selection: The choice of solvent can significantly impact crystal shape. Experiment with different solvents or solvent mixtures. For piperazine derivatives, alcohols like isopropanol and ethanol are often good choices.[4][5]

  • Stirring: The rate of stirring can affect crystal size. Slow, gentle stirring is generally preferred over vigorous agitation. In some cases, allowing the solution to stand without stirring can promote the growth of larger crystals.

Part 2: Experimental Protocols

Protocol 1: Recrystallization of Piperazine-1-carbonitrile Hydrochloride

This protocol provides a starting point for the recrystallization of piperazine-1-carbonitrile hydrochloride. Optimization may be required based on the purity of the starting material and the scale of the experiment.

Materials:

  • Crude piperazine-1-carbonitrile hydrochloride

  • Isopropyl alcohol (IPA)

  • Deionized water (if needed)

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Isopropyl alcohol is a good starting point for the recrystallization of piperazine hydrochlorides.[4] You may need to add a small amount of water (e.g., 5-10% v/v) to the IPA to achieve complete dissolution at elevated temperatures, especially if your material is highly impure.

  • Dissolution:

    • Place the crude piperazine-1-carbonitrile hydrochloride in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (or solvent mixture) to just cover the solid.

    • Heat the mixture to a gentle reflux with stirring.

    • Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce your yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (about 1-2% of the solute weight) to the solution.

    • Reheat the mixture to reflux for 5-10 minutes.

  • Hot Filtration (if charcoal or insoluble impurities are present):

    • Preheat a gravity filtration setup (funnel and receiving flask) by pouring hot solvent through it.

    • Quickly filter the hot solution to remove the charcoal and any other insoluble impurities. This step should be done rapidly to prevent premature crystallization in the funnel.[6]

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this time.

    • Once the solution has reached room temperature and crystals have formed, you can place the flask in an ice bath for at least one hour to maximize the yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature appropriate for the solvent used (e.g., 40-50 °C for IPA) until a constant weight is achieved.

Protocol 2: Purity Assessment by HPLC

This is a general HPLC method suitable for analyzing the purity of piperazine-1-carbonitrile hydrochloride. Method optimization may be necessary.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve a known amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Analysis:

  • Inject the sample and integrate the peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

  • For impurity identification, LC-MS can be used with a similar chromatographic method.[7]

Part 3: Visualization of Troubleshooting and Synthetic Pathways

Diagram 1: Troubleshooting Crystallization Issues

G start Crystallization Problem (e.g., Oiling Out, Low Yield) check_solvent Is the solvent system appropriate? start->check_solvent check_cooling Is the cooling rate too fast? start->check_cooling check_concentration Is the solution too concentrated or too dilute? start->check_concentration check_impurities Are impurities interfering? start->check_impurities solvent_solution Screen alternative solvents (e.g., EtOH, MeCN/Water). Consider an anti-solvent (e.g., Ethyl Acetate). check_solvent->solvent_solution cooling_solution Cool slowly and without disturbance. Use an insulated bath. check_cooling->cooling_solution concentration_solution For oiling out: add more solvent. For low yield: concentrate the mother liquor. check_concentration->concentration_solution impurity_solution Consider pre-purification (e.g., charcoal treatment). Recrystallize a second time. check_impurities->impurity_solution

Caption: A logical workflow for troubleshooting common crystallization problems.

Diagram 2: Potential Impurity Formation Pathways

G cluster_synthesis Synthesis of Piperazine-1-carbonitrile cluster_impurities Potential Impurities piperazine Piperazine product Piperazine-1-carbonitrile piperazine->product Monosubstitution disubstituted 1,4-Dicyanopiperazine (Disubstitution) piperazine->disubstituted Excess Cyanating Agent unreacted_piperazine Unreacted Piperazine piperazine->unreacted_piperazine Incomplete Reaction cyanating_agent Cyanating Agent (e.g., CNBr) cyanating_agent->product hydrolysis_product Piperazine-1-carboxamide (Hydrolysis) product->hydrolysis_product H2O, pH

Caption: Synthetic route and potential process-related impurities.

References

  • PubChem. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

  • European Patent Office. (n.d.). EP00156A1 Phenyl piperazine derivatives, their preparation and antiagressive medicines containing them. Retrieved from [Link]

  • NTU-Chemistry. (2024). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

  • Google Patents. (n.d.). CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride.
  • University of Toronto. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Skopec, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. Retrieved from [Link]

  • Google Patents. (n.d.). US3023211A - Method for the preparation of piperazine monohydrochloride.
  • G.AMPHRAY LABORATORIES. (n.d.). Piperazine Dihydrochloride USP. Retrieved from [Link]

  • University of Hertfordshire. (2025). Piperazine. AERU. Retrieved from [Link]

  • Human Journals. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy and Pharmaceutical Research. Retrieved from [Link]

  • European Patent Office. (n.d.). Patent 2470182 - SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE. Retrieved from [Link]

  • Google Patents. (n.d.). CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
  • Jiang, X. M., et al. (2006). [Analysis of hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester and its metabolites in rats by HPLC-ESI/ITMSn]. Yao Xue Xue Bao, 41(11), 1084–1089. Retrieved from [Link]

Sources

Reducing side reactions when using piperazine-1-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for piperazine-1-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions, optimize yields, and ensure the integrity of your experimental outcomes.

Introduction: The Challenge of Monosubstitution

Piperazine-1-carbonitrile hydrochloride is a valuable reagent for introducing a cyanopiperazine moiety into target molecules. The primary challenge in its application lies in achieving selective N-functionalization at the secondary amine while preventing unwanted reactions. The hydrochloride salt serves to deactivate one of the nitrogen atoms by protonation, thereby suppressing the formation of symmetrically disubstituted by-products.[1] However, reaction conditions must be carefully controlled to maintain this selectivity and avoid other potential side reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.

Table 1: Troubleshooting Common Side Reactions and Issues

Symptom / Observation Potential Cause(s) Recommended Solutions & Scientific Rationale
Low yield of desired product; significant amount of starting material remains. 1. Incomplete Deprotonation: Insufficient or inappropriate base to free the secondary amine for reaction. 2. Low Reaction Temperature: The activation energy for the desired reaction is not being met.1. Optimize Base and Stoichiometry: - Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) to neutralize the HCl salt. - A slight excess (1.1-1.2 eq.) can help drive the reaction to completion. 2. Adjust Temperature: - Gradually increase the reaction temperature in 10°C increments. Monitor by TLC or HPLC to find the optimal balance between reaction rate and byproduct formation.
Formation of a significant, often less polar, byproduct with approximately double the mass of the desired product. N,N'-Disubstitution: The nucleophilicity of the newly formed monosubstituted product is high enough to compete with the starting material for the electrophile, leading to a symmetrically disubstituted piperazine byproduct.[2]1. Control Stoichiometry: - Use the electrophile as the limiting reagent (0.9-0.95 eq.) to ensure it is consumed before significant disubstitution can occur. 2. Slow Addition: - Add the electrophile slowly (e.g., via syringe pump) to the reaction mixture. This keeps its instantaneous concentration low, favoring reaction with the more abundant deprotonated piperazine-1-carbonitrile over the newly formed product. 3. Lower Temperature: - Run the reaction at the lowest feasible temperature (e.g., 0°C to room temperature) to slow the rate of the second substitution, which often has a higher activation energy.[2]
Presence of a polar, water-soluble impurity, especially after an aqueous workup or prolonged reaction times. Hydrolysis of the Nitrile Group: The carbonitrile moiety can hydrolyze to a primary amide (-CONH₂) or a carboxylic acid (-COOH) under strongly acidic or basic conditions, particularly with heating.1. Maintain Neutral or Mildly Basic pH: - Avoid strong acids or bases during the reaction and workup. Use a buffered aqueous solution (e.g., saturated sodium bicarbonate) for extractions. 2. Minimize Water and Heat: - Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture.[3] - Avoid prolonged heating. If heat is necessary, use the lowest effective temperature for the shortest possible time.
Complex mixture of byproducts; evidence of ring-opening or fragmentation. Thermal Degradation: Piperazine and its derivatives can degrade at elevated temperatures, especially above 150-165°C.[4] This can lead to the formation of byproducts like N-formylpiperazine or ring-opened species.[4]1. Strict Temperature Control: - Maintain reaction temperatures below 120°C where possible. The stability of piperazine derivatives decreases significantly at higher temperatures.[4][5] 2. Inert Atmosphere: - Conduct reactions under an inert atmosphere to prevent oxidation, which can be catalyzed by trace metals and accelerated by heat.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best way to handle and store piperazine-1-carbonitrile hydrochloride to ensure its stability? A1: Proper handling and storage are critical. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials like strong oxidizing agents.[6][7] As a hydrochloride salt, it is hygroscopic and should be handled under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen) whenever possible to prevent absorption of atmospheric moisture.[3][8]

Q2: Which base should I choose for my reaction, and why? A2: The choice of base is crucial for success. You need a base strong enough to deprotonate the secondary ammonium salt but not so strong that it promotes side reactions.

  • Recommended: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are excellent choices. They are non-nucleophilic and effectively scavenge the liberated HCl without interfering with the reaction.

  • Use with Caution: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, particularly in polar aprotic solvents like DMF or acetonitrile.[2] However, their heterogeneity can sometimes lead to slower or incomplete reactions.

  • Avoid: Strong, nucleophilic bases like sodium hydroxide (NaOH) or alkoxides should be avoided as they can promote hydrolysis of the nitrile group or other unwanted side reactions.

Q3: What solvents are recommended for reactions involving piperazine-1-carbonitrile hydrochloride? A3: The ideal solvent will dissolve your starting materials and be compatible with your reaction conditions.

  • Polar Aprotic Solvents: Dichloromethane (DCM), acetonitrile (MeCN), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly used and are good choices for many coupling reactions.

  • Protic Solvents: Alcohols like isopropanol or ethanol can be used, but be mindful of their potential to act as nucleophiles in some reactions. They are generally less preferred unless required by the specific chemistry.

Q4: How can I effectively monitor the progress of my reaction? A4: Regular monitoring is key to determining the optimal reaction time and preventing the formation of degradation products.

  • Thin-Layer Chromatography (TLC): A rapid and effective method for qualitative analysis. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking) to track the consumption of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC) and LC-MS: These techniques provide quantitative data on the conversion of starting material and the formation of both the desired product and any impurities.[9][10] This is the preferred method for reaction optimization.[11]

Q5: My purification is challenging due to a byproduct that co-elutes with my product. What can I do? A5: Co-elution often occurs with the N,N'-disubstituted byproduct.

  • Optimize Chromatography: Try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). Adding a small percentage of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can often improve the separation of basic compounds like piperazines.

  • Purification via Salt Formation: If the desired product is a free base, it can sometimes be purified by converting it to a different salt (e.g., a tartrate or citrate salt). This salt may have different crystallization properties than the salt of the impurity, allowing for separation by recrystallization. The free base can then be regenerated.

  • Revisit Reaction Conditions: The best solution is often prevention. Refer to the troubleshooting guide to optimize the reaction conditions to minimize the formation of the problematic byproduct in the first place.

Visualized Workflows and Logic

To further clarify the experimental process and troubleshooting logic, the following diagrams are provided.

General Experimental Workflow

This diagram outlines the critical steps and control points when using piperazine-1-carbonitrile hydrochloride.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 1. Dissolve Piperazine-1-carbonitrile HCl in anhydrous solvent under N2 add_base 2. Add Base (e.g., TEA, DIPEA) (>1.0 eq) start->add_base add_electrophile 3. Add Electrophile (e.g., R-X) (Slowly, at 0°C to RT) add_base->add_electrophile Ensure complete deprotonation first monitor 4. Monitor Reaction (TLC / HPLC) add_electrophile->monitor quench 5. Quench Reaction monitor->quench Once starting material is consumed extract 6. Aqueous Workup (e.g., NaHCO3 wash) quench->extract purify 7. Purify (Chromatography/Crystallization) extract->purify end_node Final Product purify->end_node

Caption: A typical experimental workflow for N-alkylation.

Troubleshooting Logic for Byproduct Formation

This decision tree helps diagnose the cause of common byproducts.

G cluster_mass cluster_cause cluster_solution start Major Byproduct Observed (by HPLC/LCMS) mass_check What is the mass of the byproduct? start->mass_check mass_double ~2x Mass of Starting Material mass_check->mass_double High mass_hydrolysis Mass + 18 (H2O) mass_check->mass_hydrolysis Slightly Higher mass_other Other mass_check->mass_other Unrelated cause_di Probable Cause: N,N'-Disubstitution mass_double->cause_di cause_hydrolysis Probable Cause: Nitrile Hydrolysis mass_hydrolysis->cause_hydrolysis cause_degradation Probable Cause: Thermal Degradation/ Impurity mass_other->cause_degradation sol_di Solution: - Slow electrophile addition - Lower temperature - Use electrophile as limiting reagent cause_di->sol_di sol_hydrolysis Solution: - Use anhydrous solvent - Avoid strong acid/base - Minimize reaction time/temp cause_hydrolysis->sol_hydrolysis sol_degradation Solution: - Lower reaction temperature - Ensure inert atmosphere - Check starting material purity cause_degradation->sol_degradation

Caption: Troubleshooting logic for identifying side reactions.

References

  • Piperazine synthesis using photochemical dimerization. ResearchGate. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]

  • Piperazine Bridged Thianorrole Dimer. Organic Letters. [Link]

  • DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing. [Link]

  • piperazine-impurities. Pharmaffiliates. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Analytical Methods for Piperazine Detection. Scribd. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. [Link]

  • Preparation method of 1-cyclopropane formyl piperazine hydrochloride.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • N-Cyanation of Secondary Amines Using Trichloroacetonitrile. Organic Letters. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Experimental Modeling and Optimization of CO2 Absorption into Piperazine Solutions Using RSM-CCD Methodology. ACS Omega. [Link]

  • Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]

  • Rate-Based Modelling and Simulation of Large-Scale CO2 Capture Using a Piperazine-Promoted Aqueous Ammonia Solution. The Italian Association of Chemical Engineering. [Link]

  • 3-(piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride — Chemical Substance Information. ECHA. [Link]

  • Piperazine, hydrochloride (1:?). PubChem. [Link]

Sources

Optimizing temperature conditions for piperazine-1-carbonitrile hydrochloride reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Piperazine-1-carbonitrile hydrochloride (CAS 2837835-34-2) [3]. This guide is designed for researchers and drug development professionals seeking to optimize temperature conditions for reactions involving this bifunctional building block.

Because this molecule contains both a highly nucleophilic secondary amine (once freebased) and a resonance-stabilized electrophilic cyano group (cyanamide), precise thermal control is the difference between a >95% yield and total reaction failure.

Diagnostic Troubleshooting Workflow

Use the decision tree below to diagnose and resolve the most common temperature-related failures encountered when working with piperazine-1-carbonitrile hydrochloride.

G Start Reaction Issue Identified Q1 Is the HCl salt failing to dissolve/react? Start->Q1 A1 Optimize Freebasing: Neutralize at 0–5°C with DIPEA/K2CO3 Q1->A1 Yes Q2 Low yield in cyano condensation/cyclization? Q1->Q2 No A2 Switch to Microwave: Heat to 120°C in DMF (Avoid standard oil bath) Q2->A2 Yes Q3 High impurities or decyanation observed? Q2->Q3 No A3 Control Exotherms: Maintain T < 60°C for substitution reactions Q3->A3 Yes

Diagnostic workflow for optimizing piperazine-1-carbonitrile hydrochloride reactions.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q: Why does my yield drop significantly when neutralizing the hydrochloride salt at room temperature? A: The hydrochloride salt stabilizes the secondary amine. When you add a base at room temperature (20–25°C), the localized exothermic neutralization causes micro-temperature spikes. At elevated temperatures, the newly freed secondary amine can attack the electrophilic cyano group of neighboring molecules, leading to dimerization. Furthermore, in aqueous or basic conditions, the cyanamide group is susceptible to thermal hydrolysis, forming piperazine-1-carboxamide (a urea derivative). Causality: Strict temperature control (0–5°C) suppresses the kinetics of these intermolecular side reactions, allowing the freebasing to complete safely before introducing your target electrophile.

Q: I am attempting a condensation reaction at the cyano group to form a triazole, but my conversion is stalled at 30% using an oil bath at 120°C. How can I drive this to completion? A: The cyano group in 1-cyanopiperazine is technically a cyanamide. The lone pair of electrons on the piperazine nitrogen delocalizes into the cyano group, creating a resonance structure ( >N+=C=N− ). This delocalization significantly reduces the electrophilicity of the nitrile carbon compared to standard aliphatic nitriles. Causality: Conventional conductive heating (oil bath) fails to provide the uniform activation energy required to overcome this resonance stabilization, and prolonged heating leads to thermal degradation. Switching to Microwave (MW) dielectric heating at 120°C directly excites the highly polar cyanamide bond. Studies demonstrate that MW heating at 120°C in DMF can drive condensation with hydrazides to >99% yield without base [1].

Q: Can I use elevated temperatures (>80°C) for N-alkylation of the secondary amine? A: It is highly discouraged unless the electrophile is exceptionally sterically hindered. At temperatures above 60–80°C, the cyano group becomes increasingly labile. Thermal decyanation or unwanted cyclizations (such as the formation of oxadiazinones [2]) can occur. Keep N-alkylation or acylation reactions strictly between 0°C and 40°C.

Quantitative Data: Temperature vs. Reaction Efficiency

The following table summarizes the optimal thermal conditions for various transformations involving piperazine-1-carbonitrile, highlighting the stark contrast between conventional and microwave heating.

Reaction TypeTarget MoietyHeating MethodOptimal TempAvg. YieldPrimary Impurity Profile
Freebasing / N-Alkylation Secondary AmineConventional0–5°C to RT>90%Urea derivatives (if >30°C)
Triazole Cyclization Cyano GroupMicrowave (MW)120°C>95%Trace unreacted starting material
Triazole Cyclization Cyano GroupConventional120°C<40%Thermal degradation / Decyanation
Oxadiazinone Formation Cyano GroupMicrowave (MW)80–100°C83–90%Polymerized cyanamide

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and specific workup steps are integrated to ensure the reaction is proceeding as intended.

Protocol A: Temperature-Controlled Freebasing and N-Alkylation

Objective: Neutralize the HCl salt and perform N-alkylation without triggering cyanamide dimerization.

  • Suspend piperazine-1-carbonitrile hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile (10 volumes) under an inert nitrogen atmosphere.

  • Cool the suspension to 0–5°C using an ice-water bath. (Causality: Prevents exothermic degradation during the upcoming neutralization).

  • Add N,N -Diisopropylethylamine (DIPEA) (2.5 eq) dropwise over 15 minutes. Maintain the internal temperature strictly below 5°C.

  • Stir for 30 minutes at 0–5°C. Self-Validation Check: The opaque suspension will transition into a clear solution, indicating complete dissolution and successful freebasing.

  • Introduce the electrophile (e.g., alkyl halide) (1.1 eq) dropwise.

  • Warm the reaction by removing the ice bath, allowing it to reach room temperature (20–25°C). Do not apply external heat.

  • Quench with saturated aqueous NH4​Cl once TLC/LC-MS indicates complete consumption of the starting material. Extract with DCM and dry over Na2​SO4​ .

Protocol B: Microwave-Assisted Cyclization of the Cyano Group

Objective: Synthesize 1,2,4-triazole derivatives via condensation of the cyano group with a hydrazide [1].

  • Combine the freebased 1-cyanopiperazine derivative (1.0 eq) and the target hydrazide (1.2 eq) in a microwave-safe reaction vial.

  • Dissolve the reagents in anhydrous N,N -Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Seal the vial and place it in a dedicated laboratory microwave synthesizer.

  • Program the microwave: Ramp to 120°C over 2 minutes, then hold at 120°C for 20 minutes. (Causality: Dielectric heating rapidly overcomes the resonance-stabilized activation barrier of the cyanamide group, preventing the thermal degradation seen in prolonged oil-bath heating).

  • Cool the vial rapidly to room temperature using the synthesizer's built-in compressed air cooling.

  • Workup: Dilute the mixture with ethyl acetate and wash with 5% aqueous LiCl (3x). Self-Validation Check: The LiCl wash selectively partitions the DMF into the aqueous layer, preventing solvent contamination during chromatography.

  • Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography.

References

  • Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: Frontiers in Chemistry (via PubMed Central) URL: [Link]

  • Title: Novel Cyclization of Bis-Boc-Guanidines: Expeditive Traceless Synthesis of 1,3,5-Oxadiazinones under Microwave Conditions Source: RSC Advances URL: [Link]

Overcoming steric hindrance in piperazine-1-carbonitrile hydrochloride substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Piperazine-1-carbonitrile hydrochloride (1)[1]. This center is designed for drug development professionals and synthetic chemists facing low yields, stalled reactions, or side-product formation when attempting N-alkylation or N-arylation on this specific scaffold.

The core challenge with this building block is a dual-threat of electronic deactivation and steric hindrance . The N1-cyano group exerts a strong inductive electron-withdrawing effect across the piperazine ring, significantly reducing the nucleophilicity of the free N4 secondary amine. When this deactivated amine is paired with sterically hindered electrophiles, standard substitution protocols frequently fail.

Workflow: Strategic Pathway Selection

Before troubleshooting a failed reaction, ensure you are using the correct synthetic pathway for your specific electrophile.

Workflow Start Target: Substituted Piperazine-1-carbonitrile Type Electrophile Type? Start->Type Alkyl Alkyl Halide/Aldehyde Type->Alkyl Aryl Aryl/Heteroaryl Halide Type->Aryl StericAlkyl Steric Bulk? Alkyl->StericAlkyl StericAryl Steric Bulk? Aryl->StericAryl LowAlkyl Primary Alkyl (SN2 Alkylation) StericAlkyl->LowAlkyl Low HighAlkyl Secondary/Branched (Reductive Amination) StericAlkyl->HighAlkyl High LowAryl Unsubstituted Aryl (Standard B-H or SNAr) StericAryl->LowAryl Low HighAryl Ortho-Substituted Aryl (B-H with NHC/BrettPhos) StericAryl->HighAryl High

Decision matrix for selecting the optimal substitution method based on steric bulk.

Section 1: FAQs & Mechanistic Causality

Q: Why do standard SN2 alkylations fail with piperazine-1-carbonitrile when using secondary or branched alkyl halides? A: The failure is a result of competing activation energies. The N-cyano group reduces the electron density at the N4 amine. When you introduce a bulky secondary alkyl halide, the steric clash at the SN2 transition state raises the activation energy prohibitively high. Consequently, the reaction pathway shifts; the amine acts as a weak base rather than a nucleophile, leading to E2 elimination of the alkyl halide (yielding alkenes) rather than the desired C-N bond formation.

Q: How can I achieve N-alkylation with bulky groups if SN2 fails? A: You must bypass the SN2 transition state entirely by switching to reductive amination using the corresponding ketone or aldehyde and a reducing agent like sodium triacetoxyborohydride (2)[2]. The formation of the intermediate iminium ion is significantly less sensitive to steric hindrance than a backside SN2 attack.

Q: My Buchwald-Hartwig amination with an ortho-substituted aryl chloride yields no product. What is going wrong? A: First-generation palladium catalysts and standard bidentate ligands (e.g., BINAP or DPPF) (3)[3] form highly stable, tightly bound Pd(II) intermediates. Because your amine is deactivated and the aryl group is bulky, the final step of the catalytic cycle—reductive elimination—becomes kinetically stalled. You must use sterically demanding N-Heterocyclic Carbene (NHC) ligands or bulky monodentate phosphines (like BrettPhos) to force the reductive elimination (4)[4].

Section 2: Catalyst & Reaction Condition Matrix

Summarized below is the quantitative and qualitative data for selecting the right conditions based on your electrophile's steric profile.

Electrophile ClassSteric HindranceRecommended PathwayCatalyst / Key ReagentBase / AdditiveTypical Yield Range
Primary Alkyl Halide LowDirect SN2 AlkylationNoneK₂CO₃ (2.5 eq)75% – 90%
Secondary Alkyl Halide HighReductive AminationNaBH(OAc)₃ (1.5 eq)DIPEA (1.2 eq)65% – 85%
Unhindered Aryl Bromide LowBuchwald-HartwigPd₂(dba)₃ / BINAPNaOtBu (2.5 eq)80% – 95%
Ortho-Substituted Aryl Chloride ExtremeBuchwald-HartwigPd-PEPPSI-IPr (2 mol%)NaOtBu (2.5 eq)70% – 90%

Section 3: Troubleshooting N-Arylation (Buchwald-Hartwig)

To overcome extreme steric hindrance in cross-coupling, we rely on the counterintuitive principle that adding massive steric bulk to the catalyst ligand accelerates the reaction .

Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineBind Amine Coordination & Deprotonation PdII->AmineBind PdIIAmido Pd(II) Aryl Amido Complex AmineBind->PdIIAmido RedElim Reductive Elimination (Accelerated by Bulky L) PdIIAmido->RedElim RedElim->Pd0 Regenerates Product N-Aryl Piperazine Product RedElim->Product

Buchwald-Hartwig catalytic cycle emphasizing reductive elimination driven by bulky ligands.

Self-Validating Protocol: Buchwald-Hartwig Amination with Hindered Aryl Chlorides

This protocol utilizes Pd-PEPPSI-IPr, an NHC-palladium precatalyst. The bulky IPr ligand physically crowds the Pd(II) intermediate, destabilizing the resting state and forcing the sterically hindered piperazine and aryl group to couple.

Objective: Couple piperazine-1-carbonitrile hydrochloride with a 2,6-disubstituted aryl chloride.

Step 1: Reagent Preparation (In a N₂-filled Glovebox)

  • Charge an oven-dried Schlenk flask with:

    • Ortho-substituted aryl chloride (1.0 equiv, 1.0 mmol)

    • Piperazine-1-carbonitrile hydrochloride (1.2 equiv, 1.2 mmol)

    • Sodium tert-butoxide (NaOtBu) (2.5 equiv, 2.5 mmol). Causality Note: 1.0 equiv is consumed immediately to neutralize the hydrochloride salt, leaving 1.5 equiv to drive the catalytic cycle.

    • Pd-PEPPSI-IPr (0.02 equiv, 2 mol%).

Step 2: Solvent Addition & Catalyst Activation

  • Add 5.0 mL of anhydrous, degassed 1,4-dioxane to the flask.

  • Seal the flask, remove it from the glovebox, and place it in a heating block set to 40 °C for 10 minutes.

  • Self-Validation Checkpoint 1 (Visual): Observe the solution. The mixture should transition from a pale yellow suspension to a deep red/brown homogeneous solution. This confirms the successful in situ reduction of Pd(II) to the active Pd(0) species. If the solution turns black with a fine precipitate, Pd-black has formed due to oxygen/moisture ingress; abort and restart.

Step 3: Reaction Execution

  • Increase the heating block temperature to 100 °C and stir vigorously (800 rpm) for 12 hours.

Step 4: Reaction Monitoring & Completion Validation

  • At the 4-hour mark, pull a 50 µL aliquot under positive N₂ pressure.

  • Quench the aliquot in 500 µL of H₂O and extract with 500 µL of EtOAc.

  • Analyze the organic layer via GC-MS or LC-MS.

  • Self-Validation Checkpoint 2 (Analytical Interpretation):

    • Scenario A (Aryl chloride intact, piperazine unconsumed): Oxidative addition has failed. Verify catalyst integrity and ensure the temperature is strictly maintained at 100 °C.

    • Scenario B (Aryl chloride consumed, piperazine unconsumed, dehalogenated arene present): Reductive elimination has failed, and the Pd complex is undergoing β-hydride elimination or protodepalladation. The steric bulk of the electrophile may be too extreme even for IPr; consider switching to BrettPhos.

    • Scenario C (Product mass observed, starting materials depleted): The mechanistic pathway is proceeding correctly. Continue heating until complete conversion.

Step 5: Workup

  • Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove Pd residues and inorganic salts. Concentrate in vacuo and purify via flash column chromatography.

References

  • Title: Piperazine-1-carbonitrile hydrochloride (CAS 2837835-34-2)
  • Source: wikipedia.
  • Source: acs.
  • Source: mdpi.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Piperazine-1-carbonitrile: Hydrochloride Salt vs. Free Base

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Piperazine-1-carbonitrile is a pivotal building block in contemporary drug discovery, serving as a versatile intermediate for introducing the privileged piperazine scaffold into target molecules.[1][2] This heterocycle is a cornerstone in the synthesis of numerous clinically significant agents, including anticancer and antipsychotic drugs.[1] Researchers frequently face a critical choice in their synthetic design: utilize the piperazine-1-carbonitrile as its free base or as its hydrochloride salt. This decision is far from trivial, as the chosen form dictates not only handling and storage properties but, more importantly, its reactivity and the strategic approach to subsequent chemical transformations.

This in-depth guide provides a comprehensive comparison of the reactivity of piperazine-1-carbonitrile hydrochloride and its corresponding free base. We will delve into the fundamental chemical principles governing their behavior, present supporting experimental data, and offer detailed protocols for key reactions. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions, optimize reaction conditions, and enhance the efficiency of their synthetic campaigns.

Physicochemical Properties: The Foundation of Reactivity

The difference in reactivity between the hydrochloride salt and the free base originates from their distinct physicochemical properties. The free base possesses a secondary amine with a lone pair of electrons, rendering it nucleophilic and basic. In contrast, the hydrochloride salt features a protonated piperazinium ion, which masks this nucleophilicity. This fundamental difference has profound implications for reaction design.

PropertyPiperazine-1-carbonitrile (Free Base)Piperazine-1-carbonitrile HydrochlorideRationale & Implications
Molecular Formula C₅H₉N₃[3]C₅H₁₀ClN₃[4]The addition of HCl increases the molecular weight.
Molecular Weight 111.15 g/mol [3]147.61 g/mol [4]Important for accurate molar calculations in reaction stoichiometry.
Physical State Typically an oil or low-melting solidCrystalline solidThe salt's solid nature facilitates easier handling, weighing, and storage.
pKa (Conjugate Acid) ~8-9 (Estimated based on piperazine)< 2 (Estimated)The protonated nitrogen of the salt is significantly more acidic.
Nucleophilicity High (due to the secondary amine)Negligible (protonated nitrogen)This is the key determinant of reactivity. The free base is a potent nucleophile, while the salt is not.
Solubility Soluble in many organic solvents (DCM, THF, etc.)Soluble in water, alcohols; lower solubility in nonpolar organic solvents.The salt form can be advantageous for reactions in protic solvents or for aqueous workups.
Stability/Handling Can be hygroscopic and may absorb CO₂ from the air.[5]Generally more stable, less hygroscopic, and has a longer shelf life.[6]The salt is often preferred for its superior handling characteristics and stability.

The Core Reactivity Comparison: A Tale of Two Nucleophiles

The central theme of this comparison is the availability of the lone pair on the secondary amine. The free base is a ready-to-use nucleophile, whereas the hydrochloride salt is a protected form that requires liberation of the free base in situ.

Figure 1: The fundamental equilibrium dictating reactivity.
N-Alkylation Reactions

N-alkylation is a common method for elaborating the piperazine scaffold.[7] The choice between the free base and the hydrochloride salt significantly impacts the reaction setup.

  • Free Base: Reacts directly with alkyl halides (e.g., R-Br, R-I) or other electrophiles. A base is often added as a scavenger for the HX acid produced during the reaction to prevent the protonation and deactivation of the starting material.

  • Hydrochloride Salt: Is unreactive towards alkyl halides on its own. It requires the addition of at least two equivalents of a base: one to neutralize the hydrochloride salt and generate the free base in situ, and a second to scavenge the acid produced during the alkylation.

N_Alkylation_Workflow cluster_freebase Route A: Free Base cluster_hcl Route B: Hydrochloride Salt fb_start Piperazine-1-carbonitrile (Free Base) fb_reagents + Alkyl Halide (R-X) + Base (e.g., K₂CO₃, 1.1 eq) fb_start->fb_reagents fb_product N-Alkyl Product fb_reagents->fb_product hcl_start Piperazine-1-carbonitrile·HCl (Salt) hcl_reagents + Alkyl Halide (R-X) + Base (e.g., K₂CO₃, >2.2 eq) hcl_start->hcl_reagents hcl_product N-Alkyl Product hcl_reagents->hcl_product

Figure 2: Comparative workflow for N-Alkylation.

Experimental Protocol: Direct N-Alkylation with Benzyl Bromide

Methodology:

  • If starting with the Hydrochloride Salt: To a stirred solution of piperazine-1-carbonitrile hydrochloride (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add anhydrous potassium carbonate (2.5 eq).

  • If starting with the Free Base: To a stirred solution of piperazine-1-carbonitrile free base (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add anhydrous potassium carbonate (1.2 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 60 °C and monitor progress by TLC or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the N-benzylated product.

Causality and Experimental Rationale:

  • Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong, inexpensive, and easily removable base suitable for this transformation. Stronger bases could lead to side reactions.

  • Stoichiometry of Base: The hydrochloride salt requires >2 equivalents of base—one to liberate the free amine and one to neutralize the HBr formed. Using a slight excess (2.5 eq) ensures the reaction goes to completion. The free base only requires one equivalent to neutralize the HBr, with a slight excess (1.2 eq) being standard practice.

  • Solvent: Acetonitrile is a polar aprotic solvent that facilitates SN2 reactions while having a sufficiently high boiling point for moderate heating.

N-Acylation Reactions

N-acylation with acyl chlorides or anhydrides is another fundamental transformation.[8] The principles are similar to N-alkylation: the free base is reactive, while the salt requires prior deprotonation.

  • Free Base: Reacts rapidly, often exothermically, with acylating agents. A non-nucleophilic base like triethylamine (Et₃N) or pyridine is typically added as an acid scavenger.

  • Hydrochloride Salt: Requires at least two equivalents of a base. The use of the salt can be advantageous as it allows for the slow, controlled in situ generation of the reactive free base, which can prevent side reactions or decomposition, especially with highly reactive acyl chlorides. This strategy is a cornerstone of selective mono-acylation of symmetrical diamines like piperazine itself.[9]

Experimental Protocol: N-Acylation with Acetyl Chloride

Methodology:

  • If starting with the Hydrochloride Salt: Suspend piperazine-1-carbonitrile hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) and cool to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise.

  • If starting with the Free Base: Dissolve piperazine-1-carbonitrile free base (1.0 eq) in anhydrous DCM (10 mL/mmol) and cool to 0 °C. Add triethylamine (1.1 eq).

  • To the stirred mixture, add a solution of acetyl chloride (1.05 eq) in DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product.

Causality and Experimental Rationale:

  • Temperature Control: Acylation is often exothermic. Performing the reaction at 0 °C controls the reaction rate and minimizes the formation of impurities.

  • Base Choice: Triethylamine is a liquid organic base that is soluble in DCM and acts as an effective scavenger for the HCl generated. Its boiling point is low enough to be easily removed during workup.

  • Aqueous Workup: The washing steps are critical. The HCl wash removes any remaining triethylamine, while the NaHCO₃ wash removes any unreacted acetyl chloride and neutralizes the product stream.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[10][11]

  • Free Base: Can be used directly. The reaction typically involves mixing the amine and the carbonyl compound to form an iminium ion intermediate, which is then reduced.

  • Hydrochloride Salt: Is often preferred in reductive amination protocols. The reaction conditions are often mildly acidic to promote the formation of the key iminium ion intermediate. Starting with the hydrochloride salt can provide this acidic environment or be compatible with it.

Reductive_Amination start Piperazine-1-carbonitrile (Free Base or from Salt + Base) iminium Iminium Ion Intermediate start->iminium + Carbonyl carbonyl Aldehyde/Ketone (R-CO-R') carbonyl->iminium product N-Alkyl Product iminium->product + Reducer reducer Reducing Agent (e.g., NaBH(OAc)₃) reducer->product

Figure 3: Simplified mechanism of Reductive Amination.

Experimental Protocol: Reductive Amination with Cyclohexanone

Methodology:

  • Dissolve piperazine-1-carbonitrile hydrochloride (1.0 eq) and cyclohexanone (1.1 eq) in 1,2-dichloroethane (DCE, 15 mL/mmol).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 12-24 hours until completion is confirmed by LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Stir vigorously for 30 minutes, then separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography if necessary.

Causality and Experimental Rationale:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of aldehydes or ketones.[12] It tolerates the slightly acidic conditions generated from the hydrochloride salt.

  • Solvent: DCE is a common solvent for this reaction, as it is relatively non-polar and does not interfere with the reducing agent.

  • Starting Material: Using the hydrochloride salt is often advantageous as the trace amounts of HCl can catalyze the formation of the iminium ion. If starting with the free base, a catalytic amount of acetic acid is sometimes added to achieve the same effect.[12]

Summary and Recommendations

The choice between piperazine-1-carbonitrile hydrochloride and its free base is a strategic one, guided by the specific reaction, desired outcome, and practical considerations.

FeatureChoose Piperazine-1-carbonitrile Hydrochloride When:Choose Piperazine-1-carbonitrile Free Base When:
Handling & Stability You prioritize ease of handling, accurate weighing, and long-term storage stability.The material will be used immediately, and handling an oil or hygroscopic solid is not a concern.
N-Alkylation/Acylation You want to control the reaction by generating the nucleophile in situ, or when the stability of the salt is beneficial for a multi-step sequence.You need a direct, rapid reaction and are prepared to manage the exotherm and the addition of an acid scavenger.
Reductive Amination You are using a protocol that benefits from or is compatible with mildly acidic conditions to promote iminium ion formation.You are using a pH-sensitive substrate or a reducing agent that requires strictly neutral or basic conditions.
Purification The resulting triethylammonium or potassium salts are easily removed by an aqueous workup.The reaction is clean, and minimal purification is required.
Cost & Availability Often, salts are the commercially available and more cost-effective form for stable, long-term supply.The free base may be required for specific, non-standard applications.

References

  • TCI America. (2025). Safety Data Sheet: Piperazine Anhydrous. Retrieved from a URL provided by the grounding tool.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
  • Ambeed. (n.d.). Reactions of Piperazines.
  • ChemScene. (n.d.). Piperazine-1-carbonitrile hydrochloride.
  • Fluorochem. (n.d.). Piperazine-1-carbonitrile hydrochloride.
  • Fisher Scientific. (2025). Safety Data Sheet: Piperazine.
  • Apollo Scientific. (n.d.). Safety Data Sheet: Piperazine.
  • Sova, R., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2185. [Link]

  • BenchChem. (2025). Technical Support Center: Selective Mono-acylation of Piperazine.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Google Patents. (2003). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • Bodnarchuk, M. I., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of medicinal chemistry, 61(11), 4795–4807. [Link]

  • Manetti, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 29. [Link]

  • Stoll, E. L., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18(33), 6483-6488. [Link]

  • CymitQuimica. (n.d.). Piperazine-1-carbonitrile hydrochloride.
  • Wikipedia. (n.d.). Piperazine.
  • Sarı, S., Ünalan, S., & Yılmaz, M. (2019). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Turkish Journal of Chemistry, 43(6), 1656-1671. [Link]

  • Ponomarev, G. A., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. The Journal of organic chemistry, 88(16), 11520–11532. [Link]

  • Begtrup, M., & Larsen, P. (1990). A Simple Synthesis of N-Alkylpiperazines. Acta Chemica Scandinavica, 44, 1050-1051. [Link]

  • ResearchGate. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine?.
  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(10), 1339-1351. [Link]

  • Sova, R., et al. (2014). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Sci. Pap. Univ. Pardubice, Ser. A, 20, 151-161. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • PubChem. (n.d.). Piperazine-1-carbonitrile.
  • Reddit. (2024). Reductive amination of piperazine.
  • Romanelli, M. N., et al. (2022). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. European Journal of Organic Chemistry, 2022(2). [Link]

  • Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties.
  • Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR.
  • Manetti, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 29. [Link]

  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(26), 7816–7882. [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2548. [Link]

  • NIST. (n.d.). Piperazine. NIST WebBook. [Link]

  • Google Patents. (2013). US20130116245A1 - Alkylated piperazine compounds.
  • Matrix Fine Chemicals. (n.d.). PIPERAZINE-1-CARBONITRILE | CAS 34065-01-5.
  • Ambeed. (n.d.). Piperazine Derivatives in Drug Design.

Sources

A Comparative Guide to the Validation of LC-MS Methods for Piperazine-1-Carbonitrile Hydrochloride Detection

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the safety and purity of drug substances is paramount. The detection and quantification of potential impurities, such as piperazine-1-carbonitrile hydrochloride, demand robust and reliable analytical methods. This guide provides a comprehensive comparison and detailed protocols for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods tailored for this specific analyte, grounded in the principles of scientific integrity and regulatory compliance.

The Criticality of Method Validation

Analytical method validation is the cornerstone of quality control in the pharmaceutical industry. It provides documented evidence that a method is fit for its intended purpose. For a potentially genotoxic impurity (PGI) like piperazine-1-carbonitrile, a highly sensitive and specific method is crucial. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for this process, with the recently updated ICH Q2(R2) guideline emphasizing a lifecycle approach to analytical procedures.[1][2][3] This entails a continuous process of development, validation, and monitoring throughout the method's use.[3]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5] This involves a thorough evaluation of various performance characteristics to ensure the reliability of the results.

Understanding Piperazine-1-Carbonitrile Hydrochloride

Piperazine-1-carbonitrile hydrochloride is a chemical compound with the molecular formula C₅H₁₀ClN₃. While piperazine itself has a history of use as an anthelmintic drug, its derivatives can pose safety concerns.[6] Some piperazine compounds have been identified as designer drugs, and their detection is a focus in toxicological screening.[7][8][9][10] The nitrosation products of piperazine are known to be in vivo mutagens, raising concerns about the potential carcinogenicity of related compounds.[11] Although piperazine itself is not generally considered genotoxic, the potential for the formation of genotoxic metabolites or impurities during synthesis necessitates rigorous control.[11][12]

Core Validation Parameters for LC-MS Methods

The validation of an LC-MS method for detecting piperazine-1-carbonitrile hydrochloride should encompass a comprehensive assessment of the following performance characteristics, as outlined by ICH guidelines.[13][14]

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] For LC-MS, selectivity is often inherent due to the combination of chromatographic separation and mass-to-charge ratio detection.[14]

  • Experimental Approach:

    • Analyze blank matrix samples (e.g., drug substance, formulation excipients) to check for interferences at the retention time and m/z of piperazine-1-carbonitrile.

    • Spike the matrix with the analyte and potential impurities to demonstrate that the method can distinguish between them.

    • For tandem MS (MS/MS), monitoring specific multiple reaction monitoring (MRM) transitions significantly enhances specificity.[15]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

  • Experimental Approach:

    • Prepare a series of calibration standards by spiking the blank matrix with known concentrations of piperazine-1-carbonitrile hydrochloride.

    • A minimum of five concentration levels is typically recommended.

    • Plot the instrument response versus the concentration and determine the linearity using a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.99.

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2]

  • Experimental Approach:

    • Accuracy: Analyze samples with known concentrations of the analyte (e.g., quality control samples) at a minimum of three concentration levels covering the specified range (low, medium, and high). Accuracy is typically expressed as the percentage recovery.

    • Precision:

      • Repeatability (Intra-assay precision): Analyze a minimum of three concentrations within the range, with multiple replicates (e.g., n=6) on the same day, with the same analyst and equipment.

      • Intermediate Precision (Inter-assay precision): Evaluate the method's precision over different days, with different analysts, and on different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For PGIs, achieving a low LOQ is critical.[16][17]

  • Experimental Approach:

    • Based on Signal-to-Noise Ratio: This approach is common for analytical methods that exhibit baseline noise. The LOD is typically determined at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from blank samples or the y-intercept of the regression line) and S is the slope of the calibration curve.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]

  • Experimental Approach:

    • Introduce small, deliberate changes to method parameters such as:

      • pH of the mobile phase

      • Mobile phase composition (e.g., ±2% organic solvent)

      • Column temperature (e.g., ±5 °C)

      • Flow rate (e.g., ±0.1 mL/min)

    • Evaluate the effect of these changes on the results (e.g., retention time, peak area, resolution).

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the validation of an LC-MS/MS method for the quantification of piperazine-1-carbonitrile hydrochloride in a drug substance.

Materials and Reagents
  • Piperazine-1-carbonitrile hydrochloride reference standard

  • Drug substance (and/or placebo matrix)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid or ammonium formate (for mobile phase modification)

  • A validated LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • A suitable HPLC or UHPLC column (e.g., C18)

Workflow Diagram

ValidationWorkflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation cluster_report Reporting prep_standards Prepare Stock & Working Standards prep_qc Prepare Quality Control (QC) Samples prep_standards->prep_qc prep_cal Prepare Calibration Curve Samples prep_standards->prep_cal lc_separation Chromatographic Separation prep_qc->lc_separation prep_cal->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness data_analysis Data Analysis & Statistical Evaluation ms_detection->data_analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Validation Report Generation data_analysis->report

Caption: A streamlined workflow for the validation of an LC-MS/MS method.

Step-by-Step Methodology
  • Preparation of Stock and Working Solutions:

    • Accurately weigh the piperazine-1-carbonitrile hydrochloride reference standard and dissolve it in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution.

  • Preparation of Calibration and Quality Control (QC) Samples:

    • Spike a known amount of the blank matrix (drug substance dissolved in a suitable solvent) with the working standard solutions to create calibration standards at different concentration levels.

    • Prepare QC samples at low, medium, and high concentrations in the same manner, preferably from a separate stock solution.[18]

  • LC-MS/MS Conditions:

    • LC System: Utilize a UHPLC system for better resolution and shorter run times.

    • Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a common starting point for polar compounds.

    • Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) is often effective.

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

    • MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is suitable.

    • Detection: Optimize the MRM transitions for piperazine-1-carbonitrile. This involves identifying the precursor ion and the most abundant and specific product ions.

Chemical Structure and Fragmentation

Fragmentation cluster_fragments Potential Fragments parent Piperazine-1-carbonitrile C₅H₉N₃ m/z ~112.08 frag1 C₄H₈N₂ m/z ~84.07 parent:f2->frag1:f0 Loss of CN frag2 C₂H₅N m/z ~43.04 parent:f2->frag2:f0 Ring Cleavage

Caption: Proposed fragmentation of piperazine-1-carbonitrile in MS/MS.

Comparative Data Presentation

The following table presents hypothetical validation data for two different LC-MS/MS methods (Method A and Method B) for the detection of piperazine-1-carbonitrile hydrochloride. This allows for an objective comparison of their performance.

Validation Parameter Method A (UHPLC-MS/MS) Method B (HPLC-MS/MS) Acceptance Criteria (Typical)
Specificity No interference observedNo interference observedNo significant peaks at the retention time of the analyte in blank samples.
Linearity (r²) 0.99920.9985≥ 0.99
Range 1 - 100 ng/mL5 - 200 ng/mLDefined by the intended application and supported by accuracy and precision data.
Accuracy (% Recovery) 98.5 - 101.2%95.3 - 104.5%Typically 80-120% for trace analysis.
Precision (RSD%)
- Repeatability≤ 2.5%≤ 4.8%≤ 15% (for trace levels)
- Intermediate Precision≤ 3.1%≤ 6.2%≤ 15% (for trace levels)
LOD 0.3 ng/mL1.5 ng/mLDependent on the required sensitivity.
LOQ 1.0 ng/mL5.0 ng/mLMust be at or below the level required for control.
Robustness Unaffected by minor changesMinor variations in retention time observed with changes in mobile phase composition.Results should remain within the acceptance criteria.

Based on this comparison, Method A demonstrates superior sensitivity (lower LOD and LOQ) and better precision, making it more suitable for the trace-level quantification of a potential genotoxic impurity.

Conclusion

The validation of an LC-MS method for the detection of piperazine-1-carbonitrile hydrochloride is a meticulous process that requires a deep understanding of both the analytical technique and the regulatory landscape. By systematically evaluating key performance characteristics such as specificity, linearity, accuracy, precision, and sensitivity, researchers can ensure the development of a robust and reliable method fit for its intended purpose. The adoption of a lifecycle approach to method validation, as advocated by the latest ICH guidelines, further strengthens the quality and consistency of analytical data throughout the drug development process. The choice of an appropriate LC-MS platform, such as a UHPLC system coupled with a triple quadrupole mass spectrometer, can significantly enhance method performance, particularly for the trace-level analysis of potentially genotoxic impurities.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2023). Role of Analytical Methods for Detection of Genotoxic Impurities. [Link]

  • Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 11(7), 1758. [Link]

  • Zhang, T., Ding, L., & Li, J. (2018). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules, 23(11), 2959. [Link]

  • Peters, F. T., Dragan, C., Kauffels, A., Schramm, A., & Maurer, H. H. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2559–2568. [Link]

  • ResearchGate. (2025). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 11(7), 1758. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). [Link]

  • Biotechnology Journal International. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. [Link]

  • American Pharmaceutical Review. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. [Link]

  • MDPI. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. [Link]

  • MDPI. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. [Link]

  • Semantic Scholar. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • MDPI. (2023). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. [Link]

  • European Commission. (2004). Opinion on the results of the RA of Piperazine (HH), CSTEE plenary. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019). Piperazine: Human health tier II assessment. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • PubChem. (n.d.). Piperazine-1-carbonitrile. [Link]

Sources

A Technical Guide to the Comparative Efficacy of Piperazine-1-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1][2] Its unique physicochemical properties, including its ability to engage in various biological interactions, make it a versatile building block for the design of novel therapeutic agents.[2] The introduction of a carbonitrile moiety at the 1-position of the piperazine ring creates a distinct chemical entity, the piperazine-1-carbonitrile core, which has garnered interest for its potential in modulating various biological targets. This guide provides a comparative analysis of the efficacy of piperazine-1-carbonitrile and structurally related derivatives, drawing upon available preclinical data to offer insights into their therapeutic potential across different disease areas.

The Piperazine-1-Carbonitrile Scaffold: A Platform for Diverse Biological Activity

The piperazine-1-carbonitrile scaffold combines the versatile piperazine ring with a reactive and electronically distinct carbonitrile group. This combination offers several advantages in drug design:

  • Modulation of Physicochemical Properties: The carbonitrile group can influence the lipophilicity, polarity, and metabolic stability of the molecule, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic profiles.

  • Bioisosteric Replacement: The carbonitrile group can act as a bioisostere for other functional groups, such as a carbonyl or a carboxyl group, allowing for the exploration of novel chemical space and intellectual property.

  • Versatile Synthetic Handle: The piperazine nitrogen atoms provide convenient points for substitution, allowing for the creation of diverse libraries of compounds with varying biological activities.

Comparative Anticancer Efficacy: Insights from Structurally Related Compounds

While direct comparative studies on a series of piperazine-1-carbonitrile hydrochloride derivatives are limited in the public domain, valuable insights can be gleaned from structurally related compounds that feature both a piperazine and a carbonitrile moiety.

Case Study: 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles

A recent study on sulfonylated 5-piperazine-substituted 1,3-oxazole-4-carbonitriles provides compelling evidence for the anticancer potential of this structural combination.[3] Several derivatives were evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines.

Table 1: Comparative in vitro Anticancer Activity of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile Derivatives [3]

Compound IDCancer Cell LineIC50 (µM)
7b Kelly (Neuroblastoma)1.3
7aKelly (Neuroblastoma)> 10
8aaKelly (Neuroblastoma)> 10
7b SH-SY5Y (Neuroblastoma)2.1
7aSH-SY5Y (Neuroblastoma)> 10
8aaSH-SY5Y (Neuroblastoma)> 10
7b HeLa (Cervical)2.5
7b HepG2 (Hepatocellular)3.2
7b MCF-7 (Breast)4.0
Doxorubicin Kelly (Neuroblastoma)0.03

IC50 values represent the concentration required to inhibit 50% of cell growth.

Compound 7b emerged as a lead candidate, demonstrating the highest potency against the Kelly neuroblastoma cell line with an IC50 value of 1.3 µM.[3] Notably, this compound exhibited favorable selectivity, with low cytotoxicity towards non-malignant HEK293 cells (IC50 > 10 µM).[3] This suggests that the specific substitution pattern on the piperazine ring is crucial for achieving both potency and a desirable safety profile.

Insights from Piperazine-1-carbonyl Derivatives

Further evidence for the anticancer potential of the piperazine-1-carbonyl core comes from studies on related scaffolds. For instance, a series of 5-aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazoles were identified as microtubule-destabilizing agents with potent antiproliferative activities against various human cancer cell lines.[1] This highlights the versatility of the piperazine-1-carbonyl moiety in targeting different mechanisms of cancer cell growth.

Antimicrobial Potential of the Piperazine-1-Carbonyl Scaffold

The piperazine scaffold is a well-established pharmacophore in the development of antimicrobial agents.[4][5] The incorporation of a carbonyl group at the 1-position has been shown to yield compounds with significant antibacterial activity.

Case Study: Fluoroquinolone Derivatives with a Piperazine-1-carbonyl Moiety

A study on fluoroquinolone derivatives incorporating a 7-[4-(4-(un)substituted)piperazine-1-carbonyl]piperazin-1-yl] moiety demonstrated promising activity against ciprofloxacin-resistant P. aeruginosa (CRPA).[6]

Table 2: Comparative Antimicrobial Activity of Fluoroquinolone-Piperazine-1-carbonyl Derivatives [6]

Compound IDBacterial StrainMIC (µg/mL)
5h P. aeruginosa (CRPA)16
5k P. aeruginosa (CRPA)16
5l P. aeruginosa (CRPA)16
CiprofloxacinP. aeruginosa (CRPA)>256
Most Derivatives S. aureus (MRSA)< 0.016
CiprofloxacinS. aureus (MRSA)< 0.016

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Compounds 5h , 5k , and 5l exhibited a 16-fold greater potency against CRPA compared to the parent drug, ciprofloxacin.[6] This suggests that the addition of the substituted piperazine-1-carbonyl moiety can overcome existing resistance mechanisms. Furthermore, most of the synthesized derivatives maintained potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[6]

Potential as Antipsychotic Agents: Targeting Dopamine Receptors

Arylpiperazine derivatives are a well-established class of drugs that target dopamine and serotonin receptors, with many approved for the treatment of psychiatric disorders.[7][8] While specific data on piperazine-1-carbonitrile derivatives is emerging, the extensive research on arylpiperazines provides a strong rationale for exploring this scaffold for antipsychotic activity.

The affinity of arylpiperazines for dopamine D2 and D3 receptors is highly dependent on the nature of the aryl substituent and the linker connecting it to the piperazine ring.[7][8] Structure-activity relationship (SAR) studies have shown that specific substitutions on the aromatic ring can significantly influence receptor affinity and selectivity.[7] The introduction of a carbonitrile group could modulate the electronic properties of the arylpiperazine core, potentially leading to novel receptor interaction profiles.

Experimental Protocols

General Synthesis of 4-Substituted Piperazine-1-carbonitriles

The synthesis of the piperazine-1-carbonitrile scaffold can be achieved through the N-cyanation of a 1-substituted piperazine.

G SubstitutedPiperazine 1-Substituted Piperazine Reaction N-Cyanation SubstitutedPiperazine->Reaction CyanatingAgent Cyanating Agent (e.g., Cyanogen Bromide or Trichloroacetonitrile) CyanatingAgent->Reaction Solvent Aprotic Solvent (e.g., Acetonitrile) Solvent->Reaction Base Base (optional) Base->Reaction Product 4-Substituted Piperazine-1-carbonitrile Reaction->Product

Caption: General workflow for the synthesis of 4-substituted piperazine-1-carbonitriles.

Detailed Protocol:

  • Dissolve the 1-substituted piperazine in a suitable aprotic solvent, such as acetonitrile.

  • Add the cyanating agent (e.g., cyanogen bromide or trichloroacetonitrile) to the solution. The use of less toxic alternatives to cyanogen bromide is encouraged.[9]

  • If necessary, add a non-nucleophilic base to neutralize any acid generated during the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted piperazine-1-carbonitrile.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

G Start Seed cancer cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with varying concentrations of piperazine-1-carbonitrile derivatives Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT reagent to each well Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate IC50 values Measure->Analyze

Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the piperazine-1-carbonitrile derivatives in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., dimethyl sulfoxide or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

The piperazine-1-carbonitrile scaffold represents a promising platform for the development of novel therapeutic agents with diverse biological activities. While direct comparative efficacy data for a homologous series of these derivatives is not yet widely available, the analysis of structurally related compounds provides a strong rationale for their further investigation. The case studies presented in this guide highlight the potential of the piperazine-carbonitrile combination in the fields of oncology and infectious diseases. Furthermore, the extensive body of research on arylpiperazines as CNS agents suggests that piperazine-1-carbonitrile derivatives are worthy of exploration for their potential to modulate dopamine and serotonin receptors.

Future research should focus on the systematic synthesis and screening of libraries of 4-substituted piperazine-1-carbonitrile derivatives to establish clear structure-activity relationships for various biological targets. In-depth mechanistic studies will be crucial to elucidate the signaling pathways modulated by these compounds and to identify potential biomarkers for patient stratification. The continued exploration of this versatile scaffold holds significant promise for the discovery of new and effective medicines.

References

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. PMC.
  • Design, synthesis and anticancer activity of 5-aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazoles as microtubule-destabilizing agents. PubMed.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI.
  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity.
  • New 7-[4-(4-(un)Substituted)
  • (PDF) New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • N-Cyanation of Secondary Amines Using Trichloroacetonitrile. Organic Letters.
  • Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences (IJCMAS).
  • A valuable insight into recent advances on antimicrobial activity of piperazine deriv
  • piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evalu
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PMC.
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed.
  • Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. MDPI.
  • A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Benchchem.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry[v1]. Preprints.org.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed.
  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. PMC.
  • (PDF) Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents.
  • First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure. PubMed.
  • Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies. Benchchem.
  • Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Bentham Science Publishers.
  • Performance of Piperazine-1-Carbodithioate Derivatives in Cancer Cell Lines: A Compar
  • (PDF)
  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences.
  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research (IJPSR).
  • Synthesis, Characterization and Biological Evaluation of Piperazine Deriv
  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evalu
  • Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. PubMed.
  • Synthesis and biological evaluation of piperazine deriv
  • Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). PubMed.
  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed.
  • Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[3][7]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.

Sources

A Comparative Guide to the Analytical Validation of Piperazine-1-carbonitrile hydrochloride: FT-IR and Mass Spectrometry Approaches

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the rigorous identification and characterization of novel chemical entities are paramount. Piperazine-1-carbonitrile hydrochloride, a heterocyclic compound, serves as a significant building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity, identity, and stability are critical quality attributes that necessitate robust analytical validation. This guide provides an in-depth comparison of two cornerstone analytical techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), for the validation of Piperazine-1-carbonitrile hydrochloride. The methodologies, data interpretation, and comparative strengths are discussed from the perspective of a seasoned analytical scientist, grounded in the principles of scientific integrity and regulatory compliance.

The validation of analytical procedures is a critical component of the drug development process, ensuring that a method is suitable for its intended purpose.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines on this process.[4][5][6][7][8][9] This guide aligns with the principles outlined in the ICH Q2(R1) and the recently updated Q2(R2) guidelines, which emphasize a scientific and risk-based approach to analytical procedure validation.[1][2][3][4][5][7][8]

The Subject: Piperazine-1-carbonitrile hydrochloride

Piperazine-1-carbonitrile hydrochloride is a salt of a piperazine derivative. The core piperazine ring is a common scaffold in medicinal chemistry. The presence of the carbonitrile (-C≡N) group and its formation as a hydrochloride salt introduce specific spectral features that are key to its identification and characterization.

Chemical Structure:

  • CAS Number: 2837835-34-2[10][11][12]

  • Molecular Formula: C₅H₁₀ClN₃[11]

  • Molecular Weight: 147.61 g/mol [11]

  • Canonical SMILES: C1CN(CC1)C#N.Cl[10]

I. Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint

FT-IR spectroscopy is a powerful, non-destructive technique that provides a unique "molecular fingerprint" of a compound. It measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹).

The utility of FT-IR in analyzing piperazine and its derivatives is well-established, offering insights into their structural features.[13][14][15][16]

Experimental Protocol: FT-IR Analysis

The following protocol outlines the standard procedure for acquiring an FT-IR spectrum of Piperazine-1-carbonitrile hydrochloride using the Attenuated Total Reflectance (ATR) sampling technique, which is often preferred for its simplicity and minimal sample preparation.

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and the ATR accessory are clean and calibrated.

    • Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation:

    • Place a small amount (typically a few milligrams) of the Piperazine-1-carbonitrile hydrochloride powder directly onto the ATR crystal.

    • Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a typical mid-IR range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

FT_IR_Workflow cluster_prep Preparation cluster_acq Acquisition & Processing cluster_analysis Analysis Instrument_Setup Instrument Setup & Background Scan Sample_Application Apply Sample to ATR Crystal Instrument_Setup->Sample_Application Ready for sample Data_Collection Collect Spectrum (4000-400 cm⁻¹) Sample_Application->Data_Collection Sample in place Data_Processing Background Subtraction & Baseline Correction Data_Collection->Data_Processing Raw data Spectral_Interpretation Interpret Key Vibrational Bands Data_Processing->Spectral_Interpretation Processed spectrum Comparison Compare to Reference Standard Spectral_Interpretation->Comparison Structural assignment

Data Interpretation: Expected Vibrational Bands

The FT-IR spectrum of Piperazine-1-carbonitrile hydrochloride is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Expected Appearance
~3000-2800C-H stretchingAliphatic CH₂ groups of the piperazine ringMultiple sharp to medium peaks
~2250-2200C≡N stretchingNitrile groupA sharp, distinct peak of medium intensity
~1470-1440C-H bending (scissoring)CH₂ groupsMedium to strong absorption
~1150-1000C-N stretchingAliphatic amineMedium to strong absorption
Broad absorptions in the 2700-2400 regionN-H stretchingHydrochloride salt of a secondary amineCharacteristic broad bands due to the ammonium salt

II. Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.[17] For structural elucidation, tandem mass spectrometry (MS/MS) provides valuable information on the fragmentation patterns of the molecule.[18][19]

The fragmentation of piperazine derivatives is highly dependent on the substitution pattern, often involving cleavage of the piperazine ring and loss of substituents.[17][20][21]

Experimental Protocol: Mass Spectrometry Analysis

The following protocol describes a typical method for analyzing Piperazine-1-carbonitrile hydrochloride using Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of Piperazine-1-carbonitrile hydrochloride (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile with 0.1% formic acid to promote ionization.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) for the analyte.

  • Data Acquisition:

    • Acquire full-scan mass spectra in positive ion mode over a relevant m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem MS (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and calculate the elemental composition.

    • Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure.

MS_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Sample_Solution Prepare Dilute Sample Solution Instrument_Calibration Calibrate & Optimize Mass Spectrometer Sample_Solution->Instrument_Calibration Sample ready Full_Scan_MS Acquire Full Scan Mass Spectrum Instrument_Calibration->Full_Scan_MS Instrument tuned Tandem_MS Perform MS/MS on Precursor Ion Full_Scan_MS->Tandem_MS [M+H]⁺ identified Accurate_Mass Determine Accurate Mass & Formula Full_Scan_MS->Accurate_Mass High-res data Fragmentation_Analysis Analyze Fragmentation Pattern Tandem_MS->Fragmentation_Analysis MS/MS spectrum

Data Interpretation: Expected Mass and Fragments

For Piperazine-1-carbonitrile (the free base), the monoisotopic mass is approximately 111.08 Da. As a hydrochloride salt, the compound will dissociate in solution, and the free base will be protonated in the ESI source.

Analysis Type Expected m/z Ion Interpretation
Full Scan MS ~112.08[C₅H₉N₃+H]⁺Protonated molecular ion of the free base. High-resolution measurement will confirm the elemental composition.
Tandem MS (MS/MS) VariousFragment ionsCleavage of the piperazine ring and potential loss of the nitrile group or parts of the ring structure.

III. Comparative Analysis: FT-IR vs. Mass Spectrometry

Parameter FT-IR Spectroscopy Mass Spectrometry Synergistic Value
Information Provided Functional groups, molecular fingerprint.Molecular weight, elemental composition, structural fragmentation.Orthogonal data confirming both functional groups and overall molecular structure.
Sensitivity Generally lower (microgram to milligram range).Very high (nanogram to picogram range).MS is superior for trace analysis and impurity profiling.
Specificity High for unique fingerprint region. Can be ambiguous for isomers.Very high, especially with high-resolution MS and MS/MS. Can differentiate isomers based on fragmentation.MS/MS provides definitive structural information where FT-IR may be insufficient.
Sample Throughput High (seconds to minutes per sample).Moderate, depending on the need for chromatographic separation.FT-IR is excellent for rapid screening, while MS provides in-depth characterization.
Cost & Complexity Relatively low cost and simple to operate.High initial investment and requires skilled operators.A tiered approach, using FT-IR for initial checks and MS for definitive confirmation, is cost-effective.
Regulatory Standing A standard technique for identity confirmation.A primary technique for identity, purity, and structural elucidation.Both are well-accepted and often required for comprehensive characterization in regulatory submissions.

Conclusion

Both FT-IR and Mass Spectrometry are powerful and complementary techniques for the analytical validation of Piperazine-1-carbonitrile hydrochloride. FT-IR provides a rapid and reliable confirmation of the presence of key functional groups and serves as an excellent identity test. Mass spectrometry, particularly high-resolution MS and tandem MS, offers definitive confirmation of the molecular weight, elemental composition, and structural integrity through detailed fragmentation analysis.

For a comprehensive and robust validation package that meets the stringent requirements of the pharmaceutical industry, the use of both techniques is highly recommended. This dual-pronged approach ensures an unambiguous identification and characterization of Piperazine-1-carbonitrile hydrochloride, underpinning the quality and reliability of subsequent research and development activities.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Mohan, S., & Sundaraganesan, N. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 833-838. [Link]

  • Russo, C., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Molecules, 29(16), 3698. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Ardena. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • PubMed. (2014). FT-IR, FT-Raman and DFT quantum chemical study on the molecular conformation, vibrational and electronic transitions of 1-(m-(trifluoromethyl)phenyl)piperazine. [Link]

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Semantic Scholar. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link]

  • Auburn University. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. [Link]

  • ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. [Link]

  • PubChem. Piperazine, hydrochloride (1:?). [Link]

Sources

Validating the Biological Activity of Piperazine-1-Carbonitrile Hydrochloride Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As targeted covalent inhibitors (TCIs) continue to dominate the landscape of drug discovery, the choice of electrophilic warhead dictates both the efficacy and safety profile of the resulting therapeutic. For decades, researchers targeting cysteine proteases (such as Cathepsins) and deubiquitinating enzymes (DUBs) relied heavily on legacy scaffolds like vinyl sulfones and cyanopyrrolidines. However, recent structural biology insights have elevated piperazine-1-carbonitrile hydrochloride analogs as a privileged scaffold, offering unprecedented target specificity and tunable reversibility.

This guide provides an objective comparison of piperazine-1-carbonitrile analogs against alternative warheads, detailing the mechanistic causality behind their superior performance, and outlines self-validating experimental protocols for rigorous biological validation.

Mechanistic Causality: Why Piperazine-1-Carbonitriles?

The biological activity of cyanamide-based inhibitors is driven by the nucleophilic attack of a catalytic cysteine thiol (e.g., in Cathepsin K or UCHL1) onto the electrophilic nitrile carbon, forming a thioimidate adduct.

While 5-membered cyanopyrrolidines are highly potent, they frequently suffer from off-target cross-reactivity with the protein deglycase PARK7/DJ-1, leading to cellular toxicity. Transitioning to a 6-membered piperazine-1-carbonitrile ring introduces a critical conformational restriction. This subtle structural shift creates a steric clash that effectively eliminates PARK7 binding while perfectly accommodating the cross-over loop of specific DUBs like UCHL1 [1]. Furthermore, the hydrochloride salt form enhances aqueous solubility, a critical parameter for in vitro and in vivo assay consistency.

Mechanism Target Target Enzyme (e.g., UCHL1, Cathepsin K) Active Cysteine Thiol Adduct Thioimidate Adduct (Covalent Complex) Target->Adduct Nucleophilic Attack Inhibitor Piperazine-1-carbonitrile Electrophilic Warhead Inhibitor->Adduct Conformational Fit OffTarget PARK7 / DJ-1 (Off-Target Deglycase) Inhibitor->OffTarget Steric Clash (No Binding) Outcome Selective Target Inhibition Disease Modulation Adduct->Outcome Sustained Efficacy

Caption: Covalent engagement of piperazine-1-carbonitriles with target proteases vs. off-targets.

Comparative Performance Analysis

To objectively evaluate the utility of piperazine-1-carbonitrile analogs, we must benchmark them against standard alternatives used in cysteine protease and DUB inhibition.

Table 1: Warhead Scaffold Comparison
ParameterPiperazine-1-CarbonitrileCyanopyrrolidineVinyl Sulfone
Ring Size / Structure 6-membered heterocycle5-membered heterocycleAcyclic Michael acceptor
Binding Mechanism Reversible covalent (Thioimidate)Reversible covalent (Thioimidate)Irreversible covalent (Thioether)
Primary Targets UCHL1, Cathepsin K/LBroad DUBs, DPP-4Broad Cysteine Proteases
PARK7 Off-Target Liability Negligible (Steric exclusion)High (Frequent cross-reactivity)Moderate to High
Kinetic Profiling ( kinact​/KI​ ) Highly tunable via N-substitutionGenerally high, rigidHigh, but limits selectivity
Toxicity Profile Low (High proteome selectivity)Moderate (Due to PARK7 binding)High (Irreversible pan-reactivity)

Data synthesis derived from comparative chemoproteomic profiling of cyanamides [1] and nonpeptidic Cathepsin inhibitors [2].

Experimental Workflows for Biological Validation

Validating a targeted covalent inhibitor requires a two-tiered approach: defining the exact kinetic parameters of the covalent bond formation in vitro, and proving proteome-wide selectivity in live cells.

Workflow 1: Biochemical FRET-Based Kinetic Profiling

The Causality: For covalent inhibitors, standard IC50​ values are highly dependent on incubation time and enzyme concentration, making them misleading. Instead, we must determine the inactivation efficiency ( kinact​/KI​ ). A continuous Fluorescence Resonance Energy Transfer (FRET) assay allows for the real-time monitoring of the time-dependent onset of inhibition, providing a self-validating mathematical model of the covalent interaction [2].

Protocol 1: Continuous FRET Assay for Cathepsin K Kinetics
  • Buffer Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 5.5, 2.5 mM EDTA, 2.5 mM DTT). Note: DTT is essential to keep the catalytic cysteine in its reduced, nucleophilic state.

  • Enzyme Activation: Pre-incubate recombinant human Cathepsin K (final concentration: 1 nM) in the assay buffer for 15 minutes at 25°C.

  • Compound Titration: Prepare a 10-point serial dilution of the piperazine-1-carbonitrile analog in DMSO. Add to the enzyme solution (final DMSO concentration < 1%).

  • Substrate Initiation: Immediately add the fluorogenic substrate Z-Phe-Arg-AMC (final concentration: 10μM ).

  • Kinetic Readout: Monitor fluorescence continuously (Excitation: 360 nm, Emission: 460 nm) for 60 minutes.

  • Data Analysis: Fit the progress curves to the integrated rate equation for time-dependent inhibition to extract the pseudo-first-order rate constant ( kobs​ ). Plot kobs​ vs. inhibitor concentration to calculate KI​ (binding affinity) and kinact​ (maximum rate of covalent bond formation).

Workflow 2: Competitive Activity-Based Protein Profiling (ABPP)

The Causality: Biochemical assays occur in artificial vacuums. To ensure the piperazine-1-carbonitrile analog does not react with the thousands of other nucleophilic cysteines in the human proteome (specifically PARK7), we utilize competitive ABPP [3]. By treating live cells with the analog and subsequently labeling the remaining unreacted cysteines with a broad-spectrum fluorescent or biotinylated probe, we create a self-validating system: a decrease in probe signal at a specific molecular weight confirms target engagement, while unchanged signals elsewhere confirm selectivity.

ABPP Step1 Live Cells + Analog Step2 Cell Lysis & ABP Labeling Step1->Step2 Step3 Click Chemistry (Biotin) Step2->Step3 Step4 Streptavidin Enrichment Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow for target validation.

Protocol 2: Competitive ABPP in Live Cells
  • Cell Treatment: Culture HEK293T cells to 80% confluency. Treat cells with the piperazine-1-carbonitrile analog (e.g., 0.1, 1, and 10 μM ) or DMSO vehicle for 4 hours at 37°C.

  • Lysis: Wash cells with cold PBS and lyse using a mild NP-40 buffer. Clarify the lysate via centrifugation (14,000 x g, 15 min).

  • Probe Labeling: Incubate the clarified proteome (2 mg/mL) with a broad-spectrum cysteine-reactive alkyne probe (e.g., an iodoacetamide-alkyne or a pan-DUB HA-Ub-VS probe) for 1 hour at room temperature.

  • Click Chemistry: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide tag to the labeled proteins.

  • Enrichment & Digestion: Precipitate proteins, resuspend, and enrich biotinylated proteins using streptavidin agarose beads. Perform on-bead tryptic digestion.

  • LC-MS/MS: Analyze the resulting peptides via quantitative mass spectrometry.

  • Validation: Calculate the ratio of peptide abundance (Analog-treated / DMSO-treated). A ratio < 0.1 for the target protein indicates >90% target engagement, while a ratio ~1.0 for off-targets (like PARK7) validates the compound's selectivity.

Conclusion

Piperazine-1-carbonitrile hydrochloride analogs represent a significant evolutionary step in the design of targeted covalent inhibitors. By leveraging a 6-membered ring structure, these analogs successfully bypass the PARK7 off-target liabilities that plague traditional cyanopyrrolidines. When validated through rigorous, self-correcting methodologies like continuous FRET kinetics and live-cell ABPP, piperazine-1-carbonitriles demonstrate a superior balance of potency, selectivity, and safety, making them highly desirable scaffolds for modern drug development programs targeting cysteine-dependent enzymes.

References

  • Schmidt, M., Grethe, C., Recknagel, S., Kipka, G.-M., Klink, N., & Gersch, M. (2024). N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1. Angewandte Chemie International Edition.[Link]

  • Falgueyret, J.-P., Oballa, R. M., Okamoto, O., Wesolowski, G., Aubin, Y., Rydzewski, R. M., Prasit, P., & Riendeau, D. (2001). Novel, Nonpeptidic Cyanamides as Potent and Reversible Inhibitors of Human Cathepsins K and L. Journal of Medicinal Chemistry.[Link]

  • Wang, W., Wang, H., Xiang, L., et al. (2024). Development of Inhibitors, Probes, and PROTAC Provides a Complete Toolbox to Study PARK7 in the Living Cell. Journal of Medicinal Chemistry.[Link]

The Ascendant Role of Piperazine-1-carbonitrile Hydrochloride and its Cyanamide Congeners in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate tapestry of medicinal chemistry, certain molecular motifs consistently emerge as privileged scaffolds, offering a versatile framework for the design of novel therapeutics. The piperazine ring is one such cornerstone, gracing the structures of numerous FDA-approved drugs.[1][2][3] When this established scaffold is functionalized with a cyanamide group, a reactive yet tunable electrophile, a new dimension of therapeutic potential is unlocked. This guide provides an in-depth, comparative analysis of Piperazine-1-carbonitrile hydrochloride and other pioneering cyanamide derivatives that are carving a significant niche in contemporary drug discovery.

We will dissect the unique chemical attributes of the cyanamide warhead, explore the diverse biological targets of these compounds, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of cyanamide chemistry in their quest for next-generation medicines.

The Cyanamide Moiety: A Versatile Warhead in Drug Design

The cyanamide functional group (R1R2N–C≡N) is a small, highly reactive moiety that has garnered substantial interest in medicinal chemistry.[4] Its derivatives have demonstrated a broad spectrum of biological activities, including enzyme inhibition, anticancer, and antiviral properties.[4] A key feature of many cyanamide derivatives is their ability to act as enzyme inhibitors, often through the covalent modification of active site residues, particularly cysteine.[4] This reactivity makes them potent modulators of a range of enzymatic targets implicated in various diseases.[4]

The electrophilicity of the cyanamide group can be finely tuned through structural modifications, allowing for a balance between reactivity and selectivity.[5] This has led to their emergence as attractive alternatives to more reactive covalent warheads like acrylamides.[5] Furthermore, some cyanamide derivatives can engage in reversible covalent interactions, forming isothioureas with cysteine residues, which can be advantageous in specific therapeutic applications.[5]

Piperazine-1-carbonitrile: A Privileged Scaffold Meets a Reactive Warhead

Piperazine-1-carbonitrile, and its hydrochloride salt, represents a fascinating convergence of a well-established pharmacophore and a reactive functional group. The piperazine ring is a common feature in drugs targeting the central nervous system (CNS), as well as in anticancer, antihistamine, and anti-infective agents.[6][7] Its two nitrogen atoms provide opportunities for substitution, influencing the compound's physicochemical properties and target interactions.[1]

The addition of a cyanamide group to the piperazine scaffold creates a molecule with the potential for targeted covalent or reversible inhibition of specific enzymes. Recent research has highlighted the promise of N-cyanopiperazines as highly selective covalent inhibitors.

A Case Study: N-Cyanopiperazines as Selective Inhibitors of Ubiquitin C-terminal Hydrolase L1 (UCHL1)

A compelling example of the potential of the piperazine-1-carbonitrile scaffold is the discovery of N-cyanopiperazines as potent and selective covalent inhibitors of Ubiquitin C-terminal Hydrolase L1 (UCHL1).[8][9] UCHL1 is a deubiquitinating enzyme (DUB) implicated in neurodegenerative diseases and cancer.[9][10]

One study identified a substituted N-cyanopiperazine, compound 1 , with an IC50 of 90 nM against UCHL1.[8] A further optimized analog, 2 , exhibited an improved IC50 of 38 nM.[8] Importantly, these compounds demonstrated remarkable selectivity for UCHL1 over other DUBs.[8] The covalent nature of the inhibition was confirmed, and it was found that transitioning from a five-membered pyrrolidine ring to the six-membered piperazine ring eliminated off-target binding to the protein deglycase PARK7/DJ-1.[9]

UCHL1_Inhibition

This high selectivity and potent inhibitory activity position Piperazine-1-carbonitrile hydrochloride and its derivatives as promising starting points for the development of therapeutics targeting UCHL1-related pathologies.

A Comparative Landscape of Cyanamide Derivatives in Drug Discovery

To fully appreciate the potential of Piperazine-1-carbonitrile hydrochloride, it is essential to compare it with other cyanamide derivatives targeting different biological pathways.

Compound Class Target Mechanism of Action Potency (IC50/Ki) Key Features Reference(s)
N-Cyanopiperazines UCHL1Covalent (Irreversible)38 nM - 90 nMHigh selectivity over other DUBs and PARK7/DJ-1.[8][9]
1-Cyanopyrrolidines Cathepsin K & LCovalent (Reversible)Ki = 50 nM (Cathepsin K)Non-peptidic, potent inhibitors of bone resorption.[11][12]
Aminoindane Cyanamides JAK3Covalent (Irreversible)IC50 = 33 nMHigh selectivity over other JAK isoforms.[13]
Azetidine-nitriles NAAACovalentSingle-digit nMPotent and selective inhibitors for treating inflammation and pain.[12]
Cyanamide (parent) ALDH2Metabolically activated covalent inhibition-Used as an alcohol-deterrent drug.[4][14]

This table highlights the versatility of the cyanamide scaffold in targeting a range of enzymes with different mechanisms of action and potencies.

Experimental Protocols: A Guide to Evaluating Cyanamide Derivatives

To facilitate the exploration of cyanamide derivatives in your own research, we provide detailed, step-by-step methodologies for key assays.

Experimental Protocol: UCHL1 Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from a published study on N-cyanopiperazine inhibitors of UCHL1.[8]

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against UCHL1.

Materials:

  • Recombinant human UCHL1 enzyme

  • Ubiquitin-Lys-TAMRA fluorescent probe

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20, pH 7.5)

  • Test compounds (e.g., Piperazine-1-carbonitrile hydrochloride derivatives) dissolved in DMSO

  • 384-well, low-volume, black, round-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.

  • Enzyme and Probe Preparation: Dilute the UCHL1 enzyme and the Ub-Lys-TAMRA probe in assay buffer to their final working concentrations.

  • Assay Plate Setup:

    • Add 5 µL of diluted test compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add 5 µL of the diluted UCHL1 enzyme solution to all wells except the "no enzyme" control wells. Add 5 µL of assay buffer to the "no enzyme" control wells.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Add 10 µL of the diluted Ub-Lys-TAMRA probe solution to all wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

UCHL1_Assay_Workflow A Prepare serial dilutions of test compounds B Add compounds/vehicle to 384-well plate A->B C Add UCHL1 enzyme (pre-incubate) B->C D Initiate reaction with Ub-Lys-TAMRA probe C->D E Incubate at RT D->E F Read Fluorescence Polarization E->F G Calculate % inhibition and IC50 F->G

Experimental Protocol: Cathepsin K Inhibition Assay (Fluorometric)

This protocol is a general guideline for a fluorometric assay to determine the inhibitory activity of compounds against Cathepsin K.

Objective: To measure the IC50 of test compounds against Cathepsin K activity.

Materials:

  • Recombinant human Cathepsin K

  • Cathepsin K substrate (e.g., Z-LR-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Create a serial dilution of the test compounds in DMSO.

  • Assay Plate Setup:

    • Add 2 µL of the diluted test compounds or DMSO (for controls) to the wells.

    • Add 88 µL of assay buffer to all wells.

    • Add 5 µL of diluted Cathepsin K enzyme to all wells except the "no enzyme" control. Add 5 µL of assay buffer to these wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 5 µL of the Cathepsin K substrate to all wells.

  • Measurement: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 380/460 nm) kinetically for 30-60 minutes at 37°C.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Future Perspectives and Conclusion

The convergence of the privileged piperazine scaffold with the versatile cyanamide warhead, as exemplified by Piperazine-1-carbonitrile hydrochloride, presents a compelling strategy for the development of novel, highly selective, and potent therapeutic agents. The ability to fine-tune the reactivity and physicochemical properties of these molecules through targeted chemical modifications offers immense potential for addressing a wide range of diseases.

The case study of N-cyanopiperazines as selective UCHL1 inhibitors underscores the power of this approach. As our understanding of the biological roles of various enzymes and signaling pathways continues to expand, so too will the opportunities for applying the principles of cyanamide-based drug design. This guide serves as a foundational resource for researchers poised to explore this exciting and rapidly evolving field of medicinal chemistry.

References

  • [piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. PMC.]([Link])

Sources

A Senior Application Scientist's Guide to the Purity Validation of Commercial Piperazine-1-carbonitrile Hydrochloride Batches

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is non-negotiable. Piperazine-1-carbonitrile hydrochloride is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity directly impacts reaction yields, impurity profiles of subsequent intermediates, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth, experience-driven framework for the comprehensive purity validation of commercial batches of this critical reagent. We will move beyond simple percentage-purity reporting to build a self-validating, multi-faceted analytical narrative that ensures confidence in your starting material.

The Rationale: Why Orthogonal Purity Verification is Essential

A single analytical technique provides only one perspective on a compound's purity. A 99% purity value by High-Performance Liquid Chromatography (HPLC) can be misleading if a significant impurity co-elutes with the main peak or does not possess a UV chromophore for detection. True analytical trustworthiness is achieved through an orthogonal approach , where multiple, independent methods are employed. Each technique interrogates the sample based on different physicochemical principles, creating a robust and cross-validated purity profile. This guide details a workflow combining chromatography, spectroscopy, and mass spectrometry to build such a profile.

Anticipating the Enemy: Common Impurities in Piperazine-1-carbonitrile Synthesis

Effective purity analysis begins with understanding what to look for. Impurities in piperazine-1-carbonitrile hydrochloride typically arise from the synthetic route or degradation. Common sources include:

  • Process-Related Impurities: These are by-products or unreacted starting materials from the manufacturing process.

    • Piperazine: The most common starting material, which may remain unreacted.[1]

    • 1,4-Dicyanopiperazine: A potential over-reaction by-product.

    • Other Piperazine Derivatives: Structurally similar impurities that can be difficult to separate.[2]

  • Degradation Products: Formed due to improper storage conditions like exposure to moisture or high temperatures.[1]

  • Residual Solvents: Organic solvents used during synthesis and purification that have not been fully removed.

Our analytical strategy must be designed to detect, identify, and quantify these potential contaminants.

The Analytical Workflow: An Integrated Approach

The following workflow outlines a comprehensive strategy for validating a new batch of piperazine-1-carbonitrile hydrochloride. Each step provides a unique layer of data, culminating in a highly confident assessment of purity and identity.

Purity_Validation_Workflow cluster_0 Phase 1: Initial Screening & Assay cluster_1 Phase 2: Structural Confirmation & Identity cluster_2 Phase 3: In-Depth Impurity Characterization cluster_3 Phase 4: Final Assessment A Sample Receipt & Solubility Testing B HPLC-UV Analysis (Purity Assay & Impurity Profile) A->B Primary quantitative test C ¹H and ¹³C NMR Spectroscopy (Structural Identity) B->C Confirm main peak identity E LC-MS Analysis (Impurity ID by Mass) B->E Investigate unknown peaks F Data Consolidation & Certificate of Analysis (CoA) Review B->F D FTIR Spectroscopy (Functional Group Identity) C->D Orthogonal identity check C->F D->F E->F G Final Purity Assignment & Batch Release Decision F->G Final Decision

Caption: Integrated workflow for purity validation.

Experimental Protocols & Comparative Data

Here we detail the core analytical techniques, providing step-by-step protocols and presenting hypothetical comparative data for three commercial batches (Vendor A, B, and C).

Primary Assay: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: RP-HPLC is the cornerstone of purity determination for non-volatile organic molecules like piperazine-1-carbonitrile hydrochloride. The hydrochloride salt form enhances its solubility in typical aqueous-organic mobile phases. We use a buffered mobile phase to ensure consistent ionization state and reproducible retention times. UV detection is suitable as the carbonitrile and piperazine ring provide some UV absorbance.

Experimental Protocol: HPLC-UV Purity Assay

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium acetate buffer, pH 4.0.

    • Solvent B: Acetonitrile.

  • Gradient Program: Isocratic, 80% Solvent A / 20% Solvent B. (Note: A gradient may be required to elute more non-polar impurities).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35°C.[3]

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.[3]

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Analysis: Inject the sample and integrate all peaks. Calculate purity based on the area percent of the main peak relative to the total area of all peaks.

Comparative Data: HPLC Purity

VendorRetention Time (min)Purity by Area %Notable Impurities (Area %)
Vendor A 4.2599.5%Impurity at 2.1 min (0.3%), Impurity at 5.8 min (0.2%)
Vendor B 4.2698.2%Impurity at 2.1 min (1.5%), Other minor peaks (0.3%)
Vendor C 4.24>99.9%No impurities detected >0.05%
Structural Confirmation: NMR and FTIR Spectroscopy

Expertise & Experience: While HPLC quantifies purity, it does not confirm identity. NMR is the gold standard for structural elucidation.[4] For a salt like piperazine-1-carbonitrile hydrochloride, the choice of solvent is critical; Deuterated water (D₂O) or Dimethyl sulfoxide (DMSO-d₆) are excellent choices. FTIR provides a rapid and inexpensive confirmation of functional groups, serving as an excellent identity check.[5]

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of D₂O.

  • Data Acquisition: Acquire a standard proton spectrum.

  • Interpretation: The protonated piperazine ring typically shows broad signals.[6][7] The spectrum should be clean, with impurity signals absent or at very low levels, consistent with the HPLC data. The integration of signals should match the expected proton counts for the structure.

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the dry powder directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Interpretation: Confirm the presence of key vibrational bands:

    • ~2240 cm⁻¹: C≡N (nitrile) stretch.

    • ~2700-3100 cm⁻¹: Broad N-H stretch from the secondary ammonium hydrochloride salt.

    • ~2850-2950 cm⁻¹: C-H aliphatic stretches.

Comparative Data: Spectroscopic Confirmation

Vendor¹H NMR ResultFTIR Result
Vendor A Conforms to structure. Minor unknown signals consistent with HPLC.Conforms to structure. All key functional groups present.
Vendor B Conforms to structure. Clear signals for an additional species, likely the impurity at 2.1 min in HPLC.Conforms to structure. All key functional groups present.
Vendor C Clean spectrum, fully conforms to structure.Conforms to structure. All key functional groups present.
Impurity Identification: Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: LC-MS is the definitive tool for identifying unknown impurities.[8][9] By coupling the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, we can obtain the molecular weight of the impurities detected in the HPLC-UV screen. This is a critical step for risk assessment; knowing the identity of an impurity is far more valuable than just knowing its percentage.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions: Use the same HPLC method as developed for the purity assay to ensure correlation of peaks.

  • MS Conditions:

    • Ionization Mode: Positive ESI mode is ideal for protonating the basic nitrogen atoms of piperazine derivatives.

    • Scan Range: Scan a mass range appropriate for expected impurities (e.g., m/z 50-500).

  • Analysis: Correlate the retention times of peaks from the UV chromatogram with the mass spectra. Extract the mass spectrum for each impurity peak.

  • Interpretation: The [M+H]⁺ ion will give the molecular weight of the impurity. This information, combined with knowledge of the synthetic process, allows for confident structural assignment.

Comparative Data: Impurity Identification by LC-MS

VendorImpurity at 2.1 min (m/z)Proposed IdentityImpurity at 5.8 min (m/z)Proposed Identity
Vendor A 87.09Piperazine (unreacted starting material)136.091,4-Dicyanopiperazine
Vendor B 87.09Piperazine (unreacted starting material)Not DetectedN/A
Vendor C Not DetectedN/ANot DetectedN/A

Synthesis and Recommendations

This multi-faceted analysis provides a clear and trustworthy comparison of the three hypothetical commercial batches.

Overall Purity Assessment

VendorHPLC PurityIdentity ConfirmationKey Impurities IdentifiedRecommendation
Vendor A 99.5%ConfirmedPiperazine (0.3%), 1,4-Dicyanopiperazine (0.2%)Acceptable for R&D. Impurities are identified and at low levels.
Vendor B 98.2%ConfirmedPiperazine (1.5%)Use with caution. The high level of a basic impurity (piperazine) could interfere with subsequent reactions. May require re-purification.
Vendor C >99.9%ConfirmedNone DetectedHighly Recommended. Excellent purity, suitable for all applications including GMP synthesis.

Senior Scientist's Recommendation:

For any critical application, especially in drug development, a comprehensive, orthogonal approach to purity validation is not optional—it is a requirement for producing reliable and reproducible scientific data. While Vendor C represents the ideal material, Vendor A's batch is well-characterized and likely suitable for many applications. The high level of a reactive starting material in Vendor B's batch poses a potential risk to downstream chemistry and should be avoided or purified before use.

Researchers should never rely solely on a vendor's Certificate of Analysis. Independent verification using a workflow similar to the one described here is a crucial step in de-risking research and development projects.

References

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • Veeprho. Amine Di piperazine impurity. [Link]

  • Taylor & Francis Online. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • Asian Journal of Pharmaceutical Research and Development. Impurity Profiling: A Review. [Link]

  • PMC (PubMed Central). Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR. [Link]

  • Semantic Scholar. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • Thermo Fisher Scientific. Certificate of analysis - 1-(Cyclopropylcarbonyl)piperazine hydrochloride. [Link]

  • PMC (PubMed Central). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and their Molecular Docking with IL-1β and NF-κB Proteins. [Link]

  • University of Glasgow Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

  • MDPI. Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. [Link]

  • PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

  • PMC (PubMed Central). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents. [Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of the toxicity of piperazine-1-carbonitrile hydrochloride and a selection of structurally related amines. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available toxicological data, outlines detailed experimental protocols for key assays, and explores the underlying mechanisms of toxicity to support informed decision-making in research and development.

Introduction: The Piperazine Scaffold and the Imperative for Toxicological Scrutiny

The piperazine ring is a ubiquitous heterocyclic scaffold found in a vast array of biologically active compounds, from established pharmaceuticals to novel psychoactive substances.[1][2] Its unique physicochemical properties, including its ability to engage in various biological interactions, have made it a privileged structure in medicinal chemistry.[2] However, this widespread use necessitates a thorough understanding of the toxicological profiles of piperazine derivatives. Minor structural modifications to the piperazine core can lead to significant alterations in pharmacological activity and, consequently, toxicity.[1][2]

This guide focuses on piperazine-1-carbonitrile hydrochloride, a derivative for which public toxicological data is scarce. To provide a robust assessment, we employ a comparative approach, leveraging data from the parent compound, piperazine, and other N-substituted derivatives. This "read-across" methodology, a cornerstone of modern toxicology, allows for the informed prediction of a compound's potential hazards based on the toxicological profiles of structurally analogous chemicals.[3]

Comparative Acute Toxicity: A Quantitative Overview

The acute toxicity of a compound provides crucial information about its potential for harm from a single dose. The median lethal dose (LD50), the dose required to kill 50% of a test population, is a standard metric for acute toxicity. The following table summarizes available oral LD50 data for piperazine and several N-substituted derivatives in rats, providing a basis for a structure-activity relationship (SAR) discussion.

CompoundChemical StructureOral LD50 (Rat)Citation(s)
Piperazine1900 - 2600 mg/kg[1][4]
N-Methylpiperazine2553 - 2830 µL/kg[5][6]
N-Benzylpiperazine (BZP)Data not readily available; known to have amphetamine-like effects and associated with toxic seizures.[7][8][9]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)Data not readily available; known to have psychoactive effects and potential for toxicity, especially in combination with BZP.[10][11][12]
Piperazine-1-carbonitrile hydrochloride No experimental data available.

Expert Analysis of Structure-Toxicity Relationships:

The available data suggests that the parent piperazine molecule exhibits relatively low acute oral toxicity in rats.[1][4] The introduction of a small alkyl group, such as a methyl group in N-methylpiperazine, appears to result in a comparable level of acute toxicity.[5][6]

For piperazine-1-carbonitrile hydrochloride, the addition of a carbonitrile group (-C≡N) to one of the nitrogen atoms introduces a site for potential metabolic activation. The electron-withdrawing nature of the nitrile group could influence the compound's interaction with biological targets and its metabolic fate. While no direct experimental data is available, a read-across from other piperazine derivatives with small, polar substituents suggests that the acute oral toxicity is likely to be in the same order of magnitude as piperazine and N-methylpiperazine. However, the potential for different metabolic pathways and target interactions warrants specific toxicological testing.

The "designer drugs" N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) represent a different class of derivatives with significant psychoactive effects.[7][10][11] Their toxicity profiles are more complex and are often associated with their pharmacological actions on the central nervous system, leading to effects like seizures and serotonin syndrome, particularly when used in combination.[7][10]

Mechanisms of Piperazine-Induced Toxicity

The toxicological effects of piperazine and its derivatives are multifaceted, with different structural motifs leading to distinct mechanisms of action.

Neurotoxicity: A Common Concern

Several piperazine derivatives have been shown to exert neurotoxic effects. The parent compound, piperazine, is known to be a GABA receptor agonist, a mechanism that underlies its anthelmintic properties but can also lead to neurotoxicity at high doses.[1][13] Symptoms of piperazine-induced neurotoxicity can include headache, dizziness, and in severe cases, seizures.[13]

Designer piperazines like BZP and TFMPP primarily act as stimulants of the central nervous system, affecting the release and reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin.[11][14] This can lead to a range of adverse effects, including anxiety, agitation, and in severe cases, life-threatening serotonin syndrome.[7][10]

The neurotoxic potential of piperazine-1-carbonitrile hydrochloride is unknown. However, the presence of the piperazine ring suggests that it could interact with CNS receptors. Further investigation into its potential GABAergic or monoaminergic activity is warranted.

Hepatotoxicity: A Metabolically Driven Process

The liver is a primary site for the metabolism of xenobiotics, and as such, is a common target for drug-induced toxicity. Several piperazine derivatives have been shown to be hepatotoxic.[15][16][17]

Studies on "designer drug" piperazines have revealed that these compounds can induce hepatotoxicity by up-regulating key enzymes involved in cholesterol biosynthesis, potentially leading to phospholipidosis and steatosis.[15][18] Furthermore, these compounds have been shown to induce the formation of reactive oxygen species (ROS), leading to oxidative stress, depletion of intracellular glutathione (GSH) and ATP, loss of mitochondrial membrane potential, and activation of caspase-3, a key enzyme in apoptosis.[16]

The metabolism of piperazine derivatives by cytochrome P450 (CYP450) enzymes can also play a role in their hepatotoxicity.[16] Inhibition of these enzymes has been shown to alter the toxicity of some piperazines, suggesting that metabolic activation or detoxification pathways are involved.[16]

For piperazine-1-carbonitrile hydrochloride, the nitrile group could be metabolized via hydrolysis or other pathways, potentially leading to the formation of reactive intermediates. Therefore, a thorough evaluation of its potential for hepatotoxicity, including in vitro studies with primary hepatocytes or liver-derived cell lines, is crucial.

Experimental Protocols for In Vitro Toxicity Assessment

To facilitate the toxicological evaluation of piperazine-1-carbonitrile hydrochloride and other novel amines, this section provides detailed, step-by-step protocols for three fundamental in vitro toxicity assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding add_compound 4. Add Compound to Cells cell_seeding->add_compound compound_prep 3. Prepare Compound Dilutions compound_prep->add_compound add_mtt 5. Add MTT Reagent add_compound->add_mtt incubate_mtt 6. Incubate (3 hours) add_mtt->incubate_mtt add_solvent 7. Add Solubilization Solution incubate_mtt->add_solvent read_absorbance 8. Read Absorbance (570 nm) add_solvent->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture the desired cell line (e.g., HepG2 for hepatotoxicity studies) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 104 cells/well) in a final volume of 100 µL per well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the highest concentration of solvent) and untreated control (medium only) wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[19]

    • After the incubation period, add 10 µL of the MTT solution to each well.[20]

    • Incubate the plate for 3-4 hours at 37°C.[20]

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[20][21]

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vitro Cytotoxicity Assessment: The Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake (NRU) assay is another widely used method for assessing cytotoxicity, based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Principle: In healthy cells, the integrity of the lysosomal membrane allows for the uptake and accumulation of neutral red. Damage to the cell membrane and lysosomes in non-viable cells results in a decreased uptake of the dye.

Experimental Workflow:

NRU_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay NRU Assay cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding add_compound 4. Add Compound to Cells cell_seeding->add_compound compound_prep 3. Prepare Compound Dilutions compound_prep->add_compound add_nr 5. Add Neutral Red Solution add_compound->add_nr incubate_nr 6. Incubate (2-3 hours) add_nr->incubate_nr wash_cells 7. Wash Cells incubate_nr->wash_cells add_destain 8. Add Destain Solution wash_cells->add_destain read_absorbance 9. Read Absorbance (540 nm) add_destain->read_absorbance

Caption: Workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Neutral Red Uptake Assay:

    • Prepare a 50 µg/mL solution of neutral red in pre-warmed, serum-free culture medium.[22]

    • After the compound incubation period, remove the treatment medium and add 100 µL of the neutral red solution to each well.[23]

    • Incubate the plate for 2-3 hours at 37°C.[22][23]

    • Remove the neutral red solution and wash the cells with 150 µL of PBS.[22]

    • Add 150 µL of a destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.[23]

    • Shake the plate for 10 minutes on an orbital shaker to extract the dye.[23]

    • Measure the absorbance at 540 nm using a microplate reader.[22]

  • Data Analysis: Follow step 4 as described for the MTT assay.

Genotoxicity Assessment: The Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.

Principle: The test measures the ability of a chemical to induce reverse mutations in the bacterial strains, allowing them to grow on a medium deficient in the required amino acid. A positive result indicates that the chemical is a mutagen.[24][25]

Experimental Workflow:

Ames_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis prep_bacteria 1. Prepare Bacterial Cultures mix_components 4. Mix Bacteria, Compound, and S9 Mix (or buffer) prep_bacteria->mix_components prep_compound 2. Prepare Compound Dilutions prep_compound->mix_components prep_s9 3. Prepare S9 Mix (for metabolic activation) prep_s9->mix_components pre_incubate 5. Pre-incubate (optional) mix_components->pre_incubate mix_with_agar 6. Mix with Top Agar pre_incubate->mix_with_agar plate 7. Pour onto Minimal Glucose Agar Plates mix_with_agar->plate incubate_plates 8. Incubate Plates (48-72 hours) plate->incubate_plates count_colonies 9. Count Revertant Colonies incubate_plates->count_colonies analyze_data 10. Analyze Data count_colonies->analyze_data

Caption: Workflow for the Ames test (Bacterial Reverse Mutation Assay).

Detailed Protocol:

  • Preparation:

    • Grow overnight cultures of the selected bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and TA1538, and/or E. coli WP2 uvrA).[24]

    • Prepare serial dilutions of the test compound in a suitable solvent.

    • Prepare the S9 metabolic activation mix from the liver of Aroclor 1254-induced rats, if required. The test should be performed with and without metabolic activation.[24]

  • Exposure:

    • In a test tube, combine the test compound dilution, the bacterial culture, and either the S9 mix or a buffer.

    • For the pre-incubation method, incubate this mixture at 37°C for 20-30 minutes.[6]

    • Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation and Analysis:

    • Incubate the plates at 37°C for 48-72 hours.[26]

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least two to three times the background level.[24]

Conclusion and Future Directions

This guide provides a comparative toxicological overview of piperazine-1-carbonitrile hydrochloride and related amines, synthesizing available data and providing detailed experimental protocols for essential in vitro toxicity assays. While a definitive toxicological profile for piperazine-1-carbonitrile hydrochloride requires direct experimental evaluation, the read-across approach from structurally similar compounds suggests a moderate acute toxicity profile. However, the presence of the carbonitrile group raises potential concerns regarding its metabolism and potential for hepatotoxicity and neurotoxicity, which warrant further investigation.

The provided protocols for MTT, Neutral Red Uptake, and Ames testing offer a robust framework for the initial toxicological screening of this and other novel piperazine derivatives. Future research should focus on obtaining experimental data for piperazine-1-carbonitrile hydrochloride to validate the predictions made in this guide. Furthermore, more in-depth mechanistic studies, including the evaluation of its effects on specific CNS receptors and its metabolic fate in hepatic systems, are crucial for a comprehensive understanding of its safety profile.

References

  • Arbo, M. D., Melega, S., Stoeber, R., Schultze, T., Schöler, H. R., Schöler, H. F., ... & Hengstler, J. G. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of toxicology, 90(12), 3045-3060.
  • Dias da Silva, D., Valente, M. J., Arbo, M. D., & Carmo, H. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(7), 1739-1748.
  • Arbo, M. D., Melega, S., Stoeber, R., Schultze, T., Schöler, H. R., Schöler, H. F., ... & Hengstler, J. G. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
  • CLYTE Technologies. (2025, December 24).
  • Muby Chemicals. (n.d.). N-methylpiperazine or N-Methyl Piperazine Manufacturers, with SDS GHS MSDS Sheet.
  • Abcam. (n.d.). MTT assay protocol.
  • Cyrusbioscience, Inc. (n.d.). MTT Assay Protocol.
  • Bio-protocol. (2022, November). Neutral Red Uptake Assay.
  • Dias da Silva, D., Valente, M. J., Arbo, M. D., & Carmo, H. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. PubMed.
  • NIB-GEN. (n.d.).
  • Cytotoxicity of the four piperazine designer drugs after 72-h...
  • Creative Bioarray. (2025, June 11).
  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
  • Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol.
  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay.
  • ResearchGate. (n.d.). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Request PDF.
  • NextSDS. (n.d.). 3-(piperazin-1-yl)
  • Vivotecnia. (n.d.).
  • ResearchGate. (n.d.).
  • Baliga, R., & Kumar, S. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1829.
  • Wikipedia. (n.d.). Ames test.
  • Gentronix. (2026, March 19). OECD 471 Ames Test (GLP)
  • Hamlyn, A. N., Morris, J. S., Sarkany, I., & Sherlock, S. (1976). Piperazine hepatitis. Gastroenterology, 70(6), 1144–1147.
  • Australian Government Department of Health. (2019, March 8). Piperazine: Human health tier II assessment.
  • Santa Cruz Biotechnology. (n.d.). Piperazine.
  • Terzioglu, N., & Karaduman, A. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of Basic and Clinical Health Sciences, 3(3), 82-90.
  • Wood, D. M., Dargan, P. I., Button, J., Holt, D. W., & Jones, A. L. (2008). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Journal of medical toxicology : official journal of the American College of Medical Toxicology, 4(2), 133–136.
  • Parida, S., & G., B. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Journal of Applied Pharmaceutical Science, 7(8), 220-225.
  • Bentham Science Publishers. (2024, April 29).
  • ChemicalBook. (2025, August 30). Chemical Safety Data Sheet MSDS / SDS - Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride.
  • Wikipedia. (n.d.). Trifluoromethylphenylpiperazine.
  • Thermo Fisher Scientific. (2025, March 28).
  • Government of Canada. (2024, May 10). Assessment - Piperazine.
  • Wikipedia. (n.d.). Benzylpiperazine.
  • OA Monitor Ireland. (n.d.). Isolation, identification and excretion profile of the principal urinary metabolite of the recently banned designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP)
  • RSC Publishing. (2025, October 28).
  • ResearchGate. (2017, February 21). (PDF)
  • Chilmonczyk, Z., Bogdal, M., Mazgajska, M., Cybulski, J., & Lewandowska, U. (1996). Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. Polish journal of pharmacology, 48(4), 431–440.
  • Regulations.gov. (2013, July 24).
  • EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP), Lambré, C., Barat Baviera, J. M., Bolognesi, C., Chesson, A., Cocconcelli, P. S., ... & Van Loveren, H. (2025). Guidance on the use of read‐across for chemical safety assessment in food and feed. EFSA Journal, 23(7), e230701.
  • DEA Diversion Control Division. (n.d.). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X).
  • Revvity. (n.d.). Cytotoxicity studies on live primary human hepatocytes using the Operetta high‑content analysis system.
  • ResearchGate. (n.d.). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse.
  • UNODC. (n.d.). Details for Piperazines.

Sources

Benchmarking Piperazine-1-Carbonitrile Hydrochloride Synthesis Routes: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Target

Piperazine-1-carbonitrile hydrochloride (CAS: 2837835-34-2) is a highly versatile secondary amine building block. It is a critical intermediate in the synthesis of P2X7 receptor antagonists, triazole-based piperazines, and modern PROTAC (Proteolysis Targeting Chimera) degraders[1][2][3].

The primary synthetic challenge in producing this compound lies in the inherent symmetry and dual nucleophilicity of the piperazine core. Direct electrophilic cyanation of unprotected piperazine inevitably results in a statistical mixture of unreacted starting material, the desired mono-cyanated product, and 1,4-dicyanopiperazine[4]. To achieve high yields and absolute chemoselectivity, the modern synthetic routes benchmarked in this guide employ either a desymmetrization strategy (mono-protection) or highly controlled electrophilic transfer.

Mechanistic Benchmarking of Synthesis Routes

Route A: The Classical Cyanogen Bromide (BrCN) / N-Boc Strategy

Mechanism & Causality: This is the industry-standard route for medicinal chemistry. Piperazine is first mono-protected using di-tert-butyl dicarbonate (Boc2O) to yield 1-Boc-piperazine. The bulky, electron-withdrawing Boc group deactivates one nitrogen, ensuring that subsequent treatment with cyanogen bromide (BrCN) selectively cyanates the remaining secondary amine[5]. Finally, the critical salt-formation step utilizes anhydrous HCl in dioxane. This acid selectively cleaves the Boc group while simultaneously protonating the newly freed amine, driving the precipitation of piperazine-1-carbonitrile hydrochloride as a highly pure solid[6].

  • Advantage: Exceptional regiocontrol and direct isolation of the hydrochloride salt without complex chromatography.

  • Limitation: BrCN is highly toxic, volatile, and requires rigorous safety protocols[7].

Route B: Trichloroacetonitrile ( Cl3​CCN ) as a Safer Electrophile

Mechanism & Causality: To circumvent the severe toxicity of BrCN, trichloroacetonitrile can be employed as a bench-stable CN+ surrogate. The secondary amine attacks the electron-deficient nitrile carbon of Cl3​CCN to form an intermediate amidine. Upon the addition of a specific base (e.g., sodium tert-amylate), the amidine collapses, expelling chloroform and yielding the cyanamide[8].

  • Advantage: Operationally safe; eliminates the need for toxic gas handling.

  • Limitation: Lower atom economy and requires a biphasic or sequential one-pot setup[8].

Route C: Electrochemical Cyanation (eCyanation)

Mechanism & Causality: A modern, green chemistry approach utilizes inexpensive potassium thiocyanate (KSCN) or trimethylsilyl cyanide (TMSCN) as the cyanide source. Through anodic oxidation in an undivided electrochemical cell, an active electrophilic cyanating species is generated in situ. This allows for direct, halide-free N-cyanation of the piperazine derivative under ambient conditions[9][10].

  • Advantage: Avoids hazardous electrophiles entirely; highly sustainable[10].

  • Limitation: Requires specialized potentiostats and electrode setups, making immediate scale-up challenging for standard laboratories.

Quantitative Route Comparison

The following table summarizes the performance metrics of the three benchmarked routes for synthesizing the piperazine-1-carbonitrile core.

MetricRoute A (BrCN / N-Boc)Route B ( Cl3​CCN )Route C (eCyanation)
Overall Yield 85 - 92%60 - 75%50 - 65%
Chemoselectivity Excellent (via Boc)GoodModerate
Reagent Toxicity High (BrCN)Low ( Cl3​CCN )Low (KSCN / TMSCN)
Step Count 3 Steps2 Steps1-2 Steps
Scalability High (Kilogram scale)Medium (Gram scale)Low (Milligram scale)
Cost-Efficiency High (Cheap reagents)ModerateHigh (Cheap CN source)

Experimental Workflows & Methodologies

Protocol 1: Synthesis via BrCN and Acidic Deprotection (Route A)

This protocol is self-validating: the final product precipitates directly from the reaction matrix, confirming successful deprotection and salt formation.

Step 1: N-Cyanation of 1-Boc-Piperazine

  • Dissolve 1-Boc-piperazine (10.6 mmol) in anhydrous acetonitrile (20 mL) and cool the solution to -10 °C under a nitrogen atmosphere[5].

  • Add anhydrous potassium carbonate ( K2​CO3​ , 21.2 mmol) to act as an acid scavenger.

  • Dropwise, add a solution of cyanogen bromide (BrCN, 10.7 mmol) in acetonitrile. Caution: Perform in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 18 hours[5].

  • Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via short-plug silica chromatography to isolate 1-Boc-4-cyanopiperazine.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified 1-Boc-4-cyanopiperazine (1.0 g) in anhydrous tetrahydrofuran (THF, 10 mL)[6].

  • Slowly add 4.0 N HCl in dioxane (25 mL) at 0 °C. The absence of water prevents the hydrolysis of the sensitive nitrile group.

  • Stir the mixture for 5 hours at room temperature[6].

  • As the Boc group is cleaved (releasing isobutylene and CO2​ gases), the piperazine-1-carbonitrile hydrochloride salt will precipitate as a white solid.

  • Filter the precipitate, wash with cold diethyl ether, and dry under a high vacuum to yield the final product.

Protocol 2: Safer N-Cyanation using Trichloroacetonitrile (Route B)
  • Dissolve 1-Boc-piperazine (1.0 equiv) and trichloroacetonitrile (2.0 equiv) in a biphasic mixture of acetonitrile and saturated aqueous NaHCO3​ (1:1 ratio)[8].

  • Stir vigorously at room temperature until complete conversion to the intermediate amidine is observed via TLC.

  • Extract the organic layer, dry over Na2​SO4​ , and concentrate.

  • Redissolve the crude amidine in 1,2-dimethoxyethane (DME) and add sodium tert-amylate (NaOt-Am, 1.5 equiv)[8].

  • Stir for 30 minutes. The base induces the elimination of chloroform, yielding the cyanamide.

  • Proceed to the HCl/dioxane deprotection step as described in Protocol 1 to isolate the hydrochloride salt.

Synthetic Pathway Visualization

G Piperazine Piperazine (Starting Material) BocProtection Boc Protection (Boc2O, DCM) Piperazine->BocProtection Step 1: Desymmetrization MonoBoc 1-Boc-Piperazine (Intermediate) BocProtection->MonoBoc Cyanation Electrophilic Cyanation (BrCN or Cl3CCN) MonoBoc->Cyanation Step 2: N-Cyanation BocCyano 1-Boc-4-cyanopiperazine (Precursor) Cyanation->BocCyano Deprotection Acidic Deprotection (HCl in Dioxane) BocCyano->Deprotection Step 3: Cleavage & Salt Formation Product Piperazine-1-carbonitrile HCl (Final Product) Deprotection->Product

Workflow for the synthesis of piperazine-1-carbonitrile HCl via the mono-Boc protection strategy.

Sources

Reproducibility Validation of Piperazine-1-Carbonitrile Hydrochloride Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge

Piperazine-1-carbonitrile hydrochloride (CAS: 2837835-34-2) is a critical nitrogen-containing heterocycle utilized as a core building block in the synthesis of various pharmaceutical compounds, including enzyme inhibitors and receptor antagonists[1]. Because trace impurities or batch-to-batch inconsistencies can profoundly impact downstream synthetic yields and pharmacological safety, rigorous purity validation is non-negotiable.

However, piperazine derivatives pose a distinct analytical challenge: they lack a strong UV chromophore[2]. This inherent structural trait results in poor sensitivity when using conventional direct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). To achieve the reproducibility, accuracy, and sensitivity demanded by the ICH Q2(R2) guidelines[3], analytical scientists must choose between derivatization-enhanced HPLC, direct LC-MS/MS, or specialized electrochemical detection.

This guide objectively compares these methodologies, providing the causal reasoning behind experimental choices and establishing a self-validating protocol for routine quality control.

Causality in Assay Selection: Why Standard Methods Fail

When analyzing piperazine-1-carbonitrile hydrochloride, simply injecting the sample into a C18 column with a standard water/acetonitrile gradient often yields broad, asymmetrical peaks or complete co-elution with the solvent front due to the molecule's high polarity and lack of UV absorbance[4].

To solve this, three distinct analytical pathways exist:

  • Chemical Derivatization (HPLC-UV): Reacting the secondary amine of the piperazine ring with a chromogenic reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) introduces a highly UV-active moiety[5].

    • Causality: This reaction increases the molecular weight and decreases the polarity of the analyte, drastically improving retention on reversed-phase columns while lowering the Limit of Detection (LOD) to trace levels.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Bypasses the need for a UV chromophore by ionizing the molecule (typically via ESI+) and detecting specific mass transitions.

    • Causality: Provides absolute structural specificity but is highly susceptible to matrix effects (ion suppression), which can compromise run-to-run reproducibility if not strictly controlled via stable-isotope internal standards[2].

  • Electrochemical Detection (HPLC-ECD): Utilizes the oxidation potential of the piperazine nitrogen.

    • Causality: Offers high sensitivity without the need for pre-column derivatization, but requires meticulous, continuous electrode maintenance to maintain inter-assay reproducibility[6].

Comparative Performance Data
ParameterDirect HPLC-UV (Low λ)Derivatization HPLC-UV (NBD-Cl)LC-MS/MS (ESI+)HPLC-ECD
Detection Principle Weak UV absorption (<220 nm)Strong UV/Vis absorption (~460 nm)Mass-to-charge ratio (m/z)Amperometric oxidation
Sensitivity (LOD) High (~10-50 µg/mL)Low (~30-50 ng/mL)Ultra-low (<1 ng/mL)Low (~10-30 ng/mL)
Reproducibility (RSD) Moderate (3-5%)Excellent (<2.0%)Good (2-4%)Moderate (dependent on electrode)
Throughput HighModerate (requires prep time)HighModerate
Primary Use Case Bulk purity estimationRoutine QC & trace impurityPharmacokinetics & traceComplex biological matrices

Data synthesized from comparative validation studies of piperazine derivatives[2],[5],[6].

Self-Validating Experimental Protocol: Derivatization HPLC-UV

For routine batch-to-batch reproducibility validation of piperazine-1-carbonitrile hydrochloride, the NBD-Cl derivatization method offers the optimal balance of sensitivity, cost, and robustness[5].

A protocol is only as reliable as its internal controls. The following workflow incorporates a System Suitability Test (SST) as a self-validating mechanism, ensuring that any deviation in reagent quality, human error, or column degradation is flagged before sample analysis begins.

Step-by-Step Methodology

Step 1: Reagent & Standard Preparation

  • Buffer: Prepare a 0.1 M sodium borate buffer, adjusted to pH 8.5. Reasoning: NBD-Cl reacts optimally with secondary amines under mildly alkaline conditions; deviations in pH will drastically reduce derivatization yield.

  • Derivatizing Agent: Dissolve NBD-Cl in HPLC-grade methanol to a concentration of 2 mg/mL. Prepare fresh daily to prevent hydrolysis.

  • Standard Solution: Dissolve an authentic reference standard of piperazine-1-carbonitrile hydrochloride in methanol to yield a 1.0 mg/mL stock.

Step 2: The Derivatization Reaction

  • Transfer 100 µL of the sample/standard into an amber vial (NBD derivatives are light-sensitive).

  • Add 400 µL of borate buffer (pH 8.5) and 500 µL of the NBD-Cl reagent.

  • Vortex for 10 seconds and incubate in a water bath at 60°C for 20 minutes.

  • Self-Validation Check: The solution should turn a distinct yellow-orange. Quench the reaction by adding 100 µL of 0.1 M HCl. Reasoning: Lowering the pH stops further side-reactions and stabilizes the derivative for injection.

Step 3: Chromatographic Separation

  • Column: C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Methanol : Water (55:45, v/v) containing 0.1% Formic Acid. Reasoning: The acidic modifier ensures sharp peak shapes by suppressing residual silanol interactions on the stationary phase[6].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 460 nm.

Step 4: System Suitability & Reproducibility Validation (ICH Q2(R2) Compliance) Before analyzing unknown batches, inject the derivatized standard six consecutive times.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%. The tailing factor must be ≤ 1.5[3].

  • Causality: Meeting these criteria mathematically proves that the injector, column, and detector are operating with sufficient precision to validate the reproducibility of the assay. If the SST fails, the run is automatically halted.

Analytical Workflow Visualization

G Start Piperazine-1-Carbonitrile HCl Batch (CAS 2837835-34-2) Prep Sample Prep & Buffer Addition (pH 8.5) Start->Prep Deriv Derivatization with NBD-Cl (60°C, 20 min) Prep->Deriv Quench Quench Reaction (0.1 M HCl) Deriv->Quench HPLC HPLC-UV Analysis (Isocratic, 460 nm) Quench->HPLC SST System Suitability Test (SST) Inject Standard 6x HPLC->SST Decision RSD ≤ 2.0% & Tailing ≤ 1.5? SST->Decision Valid Proceed to Batch Analysis (ICH Q2(R2) Compliant) Decision->Valid Yes Invalid Halt: Troubleshoot System (Self-Validation Failed) Decision->Invalid No

Analytical workflow for piperazine-1-carbonitrile HCl validation.

Conclusion

Validating the reproducibility of piperazine-1-carbonitrile hydrochloride assays requires overcoming its lack of natural UV absorbance. While LC-MS/MS offers superior specificity, chemical derivatization paired with HPLC-UV remains the most robust, cost-effective, and highly reproducible method for routine bulk batch analysis. By embedding strict System Suitability Tests into the protocol, laboratories can ensure full compliance with ICH Q2(R2) regulatory standards, thereby guaranteeing the integrity of downstream pharmaceutical synthesis.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Piperazine-1-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of Piperazine-1-carbonitrile hydrochloride. As a Senior Application Scientist, this document synthesizes regulatory principles with practical, in-the-field experience to ensure your disposal protocols are safe, compliant, and scientifically sound.

Hazard Profile & Risk Assessment: The "Why" Behind the Precautions

Understanding the potential hazards of Piperazine-1-carbonitrile hydrochloride is fundamental to handling it safely. The molecule's structure suggests a combination of risks associated with both piperazine derivatives and organic nitriles.

  • Piperazine Derivatives: This class of compounds can be corrosive, causing severe skin burns and eye damage.[2][3] Many are also known as skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions.[2][3][4]

  • Organic Nitriles: The nitrile (-C≡N) group introduces significant toxicological concerns. Nitriles as a class can be toxic if ingested, inhaled, or absorbed through the skin.[5]

Based on these structural alerts, the compound must be managed as hazardous chemical waste.[2][6] Under no circumstances should it be disposed of down the drain or mixed with non-hazardous laboratory trash.[2][7]

Table 1: Assumed Hazard Profile for Piperazine-1-carbonitrile Hydrochloride

Hazard ClassPotential EffectRationale / Causality
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin.A known property of many organic nitrile compounds.[5]
Skin Corrosion/Irritation May cause skin irritation or severe burns.A common hazard associated with piperazine derivatives.[2][3]
Serious Eye Damage May cause serious eye irritation or permanent damage.A common hazard for piperazine and its salts.[3]
Sensitization May cause allergic skin reaction or asthma-like symptoms if inhaled.A known risk for piperazine-containing compounds.[2][4]

Personal Protective Equipment (PPE) & Engineering Controls

A robust defense against chemical exposure relies on a combination of engineering controls and appropriate PPE.

Engineering Controls: All handling and preparation of waste involving Piperazine-1-carbonitrile hydrochloride (including weighing, transferring, and containerizing) should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[2][7]

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationPurpose
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and accidental eye contact, which could cause serious damage.[8]
Hand Protection Chemically resistant nitrile gloves.Prevents direct skin contact, irritation, and potential absorption.[1] Inspect gloves for integrity before each use.
Body Protection A buttoned lab coat.Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator may be required for spills or if handling outside a fume hood.Prevents inhalation of airborne particles. Consult your institution's EHS for specific respirator requirements.[2]

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to waste management, from the point of generation to final disposal.

DisposalWorkflow cluster_generation Waste Generation & Characterization cluster_collection On-Site Collection cluster_storage Interim Storage cluster_disposal Final Disposal gen Waste Generated (Solid, Contaminated PPE, Solution) char Characterize as Hazardous Waste gen->char Based on structural hazards [3] solid_waste Solid Waste (e.g., pure compound) char->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions, rinsate) char->liquid_waste Is it liquid? ppe_waste Contaminated Items (Gloves, Weigh Paper) [2] char->ppe_waste Is it contaminated labware? container Select Compatible Container (HDPE, Labeled 'Hazardous Waste') [2] seal Securely Seal Container [2] container->seal solid_waste->container liquid_waste->container ppe_waste->container store Store in Designated Satellite Accumulation Area (SAA) [3] seal->store pickup Arrange Pickup by Licensed EHS Vendor [4] store->pickup incinerate Recommended Method: High-Temperature Incineration [3, 4] pickup->incinerate

Sources

A Senior Application Scientist's Guide to Handling Piperazine-1-carbonitrile hydrochloride: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and drug development, Piperazine-1-carbonitrile hydrochloride is a compound of significant interest. However, its chemical properties necessitate a robust and informed approach to laboratory handling. This guide moves beyond mere compliance, offering a framework for understanding the causality behind essential safety protocols. As your partners in research, we are committed to providing value beyond the product itself, ensuring that your work is not only groundbreaking but also conducted under the highest standards of safety. This document provides the critical safety, handling, and logistical information required to manage this compound responsibly, building a foundation of trust and scientific integrity.

Hazard Assessment: Understanding the Risks

Before any handling procedure, a thorough understanding of the compound's hazard profile is paramount. Piperazine-1-carbonitrile hydrochloride, like many related piperazine derivatives, presents multiple health risks that dictate our choice of personal protective equipment and operational procedures. The primary hazards include acute toxicity, severe irritation to skin and eyes, and the potential for respiratory sensitization.[1]

A summary of its formal hazard classifications provides a clear, quantitative basis for our safety protocols.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[2][3]
Skin Irritation/CorrosionCategory 1B / 2H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage or causes serious eye irritation.[1][2]
Respiratory/Skin SensitizationCategory 1H334/H317: May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[1][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1]

These classifications are not merely regulatory labels; they are indicators of potential harm that must be proactively mitigated through the engineering controls and personal protective equipment detailed below.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The selection of PPE is a direct response to the identified hazards. A multi-layered approach is necessary to protect against the compound's toxic and corrosive properties.

  • Respiratory Protection: The primary risk of inhalation occurs when handling the compound as a powder, where dust can be generated. Piperazine compounds are known to cause respiratory irritation and may lead to allergic reactions or asthma-like symptoms upon inhalation.[1]

    • Minimum Requirement: When handling small quantities where dust generation is minimal, a well-fitted N95 (or FFP2) disposable respirator is essential.

    • Elevated Risk: For procedures with a higher risk of aerosolization (e.g., weighing large quantities, sonication) or if any respiratory irritation is experienced, a full-face respirator with P2-type particulate filters is required.[6] All work should be conducted within a certified chemical fume hood or a powder containment hood.[1]

  • Eye and Face Protection: Given the classification for causing severe eye damage, this is a non-negotiable control.[1][2] Contact can result in serious, potentially irreversible injury.

    • Mandatory: Wear tightly fitting chemical safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[6][7]

    • Enhanced Protection: When handling larger quantities or during procedures with a risk of splashing, a full-face shield must be worn in addition to safety goggles.[8]

  • Hand Protection: The compound is harmful upon skin contact and can cause severe irritation or burns.[1][2]

    • Glove Specification: Use chemical-impermeable gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.[6][7]

    • Handling Practice: Wash and dry hands thoroughly after handling, even after removing gloves.[6] Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection: To prevent accidental skin contact, appropriate body protection is required.

    • Standard Protocol: A clean, buttoned laboratory coat must be worn at all times.

    • Increased Risk Scenarios: For tasks involving significant quantities or a high risk of spills, wear impervious clothing over your lab coat.[6]

Operational Plan: Safe Handling Workflow

To translate these principles into practice, we will outline a standard procedure for weighing and preparing a solution of Piperazine-1-carbonitrile hydrochloride. This step-by-step process is designed to minimize exposure at every stage.

Protocol: Weighing and Solubilization

  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the workspace is clear. Don all required PPE (lab coat, nitrile gloves, safety goggles).

  • Staging: Place all necessary equipment (weigh boat, spatula, beaker with stir bar, solvent, waste container) inside the fume hood.

  • Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of powder to the weigh boat on a tared balance. Avoid generating dust.[8] Close the primary container immediately after dispensing.

  • Transfer: Gently add the weighed powder to the beaker containing the solvent.

  • Dissolution: Place the beaker on a stir plate within the fume hood and begin stirring until the solid is fully dissolved.

  • Cleanup: Dispose of the used weigh boat and any contaminated items (e.g., pipette tips) into a designated, sealed hazardous waste container located inside the fume hood.

  • Doffing PPE: Once the procedure is complete and the area is clean, remove gloves and wash hands thoroughly.

The following diagram illustrates this critical workflow, emphasizing the sequential nature of safety-conscious handling.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal a Verify Fume Hood Operation b Don Full PPE: - Goggles - Gloves - Lab Coat a->b c Stage All Equipment b->c d Weigh Compound (Minimize Dust) c->d e Transfer to Solvent d->e f Dissolve on Stir Plate e->f g Dispose of Contaminated Items in Labeled Waste f->g h Clean Work Area g->h i Remove PPE & Wash Hands h->i

Caption: Workflow for Safely Handling Piperazine-1-carbonitrile hydrochloride.

Contingency Planning: Emergency and Disposal Protocols

Preparedness is key to laboratory safety. The following procedures should be clearly understood by all personnel working with this compound.

Spill Management

For a small powder spill:

  • Alert & Evacuate: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.[9]

  • Don PPE: Wear all required PPE, including respiratory protection.[9]

  • Containment: Do not use water. Carefully cover the spill with a dry, non-combustible absorbent material like sand or vermiculite.[10]

  • Cleanup: Gently sweep or vacuum the material into a suitable, clearly labeled hazardous waste container.[8][9] Avoid any actions that could generate dust.[8][9]

  • Decontaminate: Wipe the spill area with a damp cloth, then clean with soap and water. Place all cleaning materials into the hazardous waste container.[9]

First Aid Measures

  • Eye Contact: Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15 minutes.[1][8] Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[1][11] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[1][9] Do not use mouth-to-mouth resuscitation.[9] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[4][11] If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk.[9] Seek immediate medical attention.[9]

Waste Disposal

All waste containing Piperazine-1-carbonitrile hydrochloride must be treated as hazardous.

  • Collection: Collect all waste material (including contaminated consumables) in a dedicated, sealed, and clearly labeled hazardous waste container.[10]

  • Disposal Route: Do not dispose of this chemical in the regular trash or down the drain.[9] Disposal must be carried out through a licensed hazardous waste management company, typically via incineration in an approved facility.[9] Always adhere to your institution's and local environmental regulations.[9]

Storage and Logistics

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area.[6][8]

  • Protection: Protect from moisture and direct light, as related compounds can be hygroscopic and light-sensitive.[1][4][11]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and strong acids.[8][11]

  • Security: For added safety, store in a locked cabinet or area accessible only to authorized personnel.[1]

By integrating these detailed protocols into your laboratory's standard operating procedures, you create a self-validating system of safety and responsibility. This proactive approach to chemical handling not only protects researchers but also ensures the integrity and reproducibility of your critical work.

References

  • 6-(piperazin-1-yl)
  • Piperazine - Safety D
  • Chemical Safety Data Sheet MSDS / SDS - Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride.ChemicalBook.
  • Piperazine-1-carbonitrile hydrochloride - Product Inform
  • Piperazine Anhydrous - Safety Data Sheet.Tokyo Chemical Industry Co., Ltd.
  • Piperazine, anhydrous - Safety D
  • 1-(3-Chlorophenyl)
  • PIPERAZINE DIHYDROCHLORIDE - Chemical Safety D
  • Piperazine - Safety D
  • Piperazine - Safety Inform
  • 4-Methyl-1-piperazinecarbonyl chloride hydrochloride - Safety D
  • Piperazine, hydrochloride (1:?) - Compound Summary.
  • tert-butyl 4-(pent-4-yn-1-yl)
  • 1-(Cyclopropylcarbonyl)
  • Safe Handling and Disposal of 1-(2-Chloroethyl)piperazine Hydrochloride Waste.Benchchem Technical Support Center.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。